NRP1 antagonist 2
Description
Structure
3D Structure
Properties
Molecular Formula |
C20H17ClN6OS2 |
|---|---|
Molecular Weight |
457.0 g/mol |
IUPAC Name |
2-[[4-(3-chlorophenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C20H17ClN6OS2/c1-2-17-23-25-19(30-17)22-16(28)12-29-20-26-24-18(13-7-4-3-5-8-13)27(20)15-10-6-9-14(21)11-15/h3-11H,2,12H2,1H3,(H,22,25,28) |
InChI Key |
CTRUPGGFDZUABL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)CSC2=NN=C(N2C3=CC(=CC=C3)Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
Foundational & Exploratory
Neuropilin-1 (NRP1) Antagonist Binding to the b1 Domain: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the binding affinity of small molecule antagonists to the b1 domain of Neuropilin-1 (NRP1), a key receptor implicated in angiogenesis, neuronal guidance, and viral entry. This document summarizes quantitative binding data for notable NRP1 antagonists, details a representative experimental protocol for determining binding affinity, and visualizes key signaling pathways and experimental workflows.
Core Concepts
Neuropilin-1 is a transmembrane co-receptor that plays a crucial role in various physiological and pathological processes by binding to a diverse range of ligands, including Vascular Endothelial Growth Factor (VEGF) and Semaphorin 3A (Sema3A). The b1 domain of NRP1 contains a well-defined binding pocket that recognizes the C-terminal arginine residue of many of its ligands. Consequently, the development of antagonists that target this interaction is a promising therapeutic strategy for cancer and other diseases.
Quantitative Binding Affinity of NRP1 Antagonists
The binding affinities of various small molecule antagonists to the NRP1 b1 domain have been characterized using biophysical techniques such as Surface Plasmon Resonance (SPR). The equilibrium dissociation constant (Kd) and the half-maximal inhibitory concentration (IC50) are key parameters used to quantify the potency of these antagonists. A lower Kd or IC50 value indicates a higher binding affinity.
| Antagonist | Alias | Binding Affinity (Kd) | IC50 | Assay Method |
| EG01377 | Compound 1 | 1.32 µM[1][2][3] | 609 nM (for NRP1-b1)[1][2] | Surface Plasmon Resonance (SPR) |
| EG00229 | - | - | 3 µM (VEGF-A binding to NRP1 b1) | Cell-free binding assay |
| NRP1 antagonist 1 | compound 12a | - | 19.1 µM | Not Specified |
Note: "NRP1 antagonist 2" (HY-147762) is often referred to as "Compound 1". Publicly available data for this specific catalog number is limited; however, it is frequently associated with the well-characterized antagonist EG01377.
Experimental Protocol: Surface Plasmon Resonance (SPR) for Binding Affinity Determination
The following is a representative protocol for determining the binding affinity of a small molecule antagonist to the NRP1 b1 domain using Surface Plasmon Resonance (SPR), a label-free technique for real-time monitoring of molecular interactions.
Objective: To determine the equilibrium dissociation constant (Kd) of a small molecule antagonist for the NRP1 b1 domain.
Materials:
-
Recombinant human NRP1 b1b2 protein
-
Small molecule antagonist of interest
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 series)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., glycine-HCl, pH 2.5)
Methodology:
-
Sensor Chip Preparation and Ligand Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxyl groups on the sensor surface by injecting a mixture of EDC and NHS.
-
Immobilize the recombinant NRP1 b1b2 protein to the desired level on one flow cell (the "active" surface). A typical immobilization level is 2000-4000 Response Units (RU).
-
Deactivate any remaining active esters by injecting ethanolamine.
-
A reference flow cell is prepared similarly but without the immobilized protein to serve as a control for non-specific binding and bulk refractive index changes.
-
-
Binding Analysis:
-
Prepare a dilution series of the small molecule antagonist in running buffer. A typical concentration range would span at least two orders of magnitude around the expected Kd.
-
Inject the different concentrations of the antagonist over both the active and reference flow cells at a constant flow rate.
-
Monitor the association and dissociation phases in real-time by recording the SPR signal (in RU).
-
Between each injection, regenerate the sensor surface by injecting the regeneration solution to remove the bound antagonist.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to obtain the specific binding signal.
-
Plot the steady-state binding response against the antagonist concentration.
-
Fit the data to a 1:1 steady-state affinity model to determine the equilibrium dissociation constant (Kd).
-
Visualizing Molecular Interactions and Processes
NRP1 Signaling Pathways
Neuropilin-1 acts as a co-receptor, modulating the signaling of several key pathways, most notably the VEGF and TGF-β pathways, which are critical in angiogenesis and immune regulation.
Caption: NRP1 modulates VEGF and TGF-β signaling pathways.
Experimental Workflow for Binding Affinity Determination
The process of determining the binding affinity of an antagonist to NRP1 involves a series of well-defined steps, from preparing the necessary reagents to analyzing the final data.
References
The Selectivity Profile of NRP1 Antagonist EG01377: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuropilin-1 (NRP1) has emerged as a critical multifaceted regulator in cancer biology, influencing key processes such as angiogenesis, tumor cell migration, and immune evasion.[1] Its role as a co-receptor for various growth factors, including Vascular Endothelial Growth Factor (VEGF), Transforming Growth Factor-beta (TGF-β), and Nerve Growth Factor (NGF), makes it an attractive therapeutic target.[1][2] This technical guide provides a comprehensive overview of the selectivity profile of the potent and selective small molecule NRP1 antagonist, EG01377, also referred to as "NRP1 antagonist 2". This document is intended for researchers, scientists, and drug development professionals seeking detailed information on the binding characteristics and off-target profile of this compound.
Core Compound: EG01377
EG01377 is a small molecule antagonist of Neuropilin-1, developed from the earlier lead compound EG00229.[3][4] It is designed to inhibit the interaction between NRP1 and its ligands, primarily VEGF-A, thereby modulating downstream signaling pathways implicated in tumorigenesis.
Quantitative Selectivity Profile
The selectivity of a therapeutic agent is paramount to its clinical success, minimizing off-target effects and maximizing therapeutic efficacy. The following tables summarize the known quantitative binding affinity and functional inhibition data for EG01377 and its parent compound, EG00229.
Table 1: Binding Affinity of EG01377 for Neuropilin-1
| Target | Ligand | Method | Affinity Constant | Reference |
| Neuropilin-1 (NRP1) | EG01377 | Surface Plasmon Resonance (SPR) | Kd = 1.32 µM | |
| NRP1-a1 domain | EG01377 | Not Specified | IC50 = 609 nM | |
| NRP1-b1 domain | EG01377 | Not Specified | IC50 = 609 nM |
Table 2: Selectivity of EG01377 and Parent Compound EG00229 Against Other Receptors
| Compound | Target Receptor | Finding | Implication | Reference |
| EG01377 | Neuropilin-2 (NRP2) | No detectable binding | High selectivity for NRP1 over the closely related NRP2. | |
| EG00229 | VEGFR-1 | No effect on VEGF-A binding | Selective for NRP1; does not directly interfere with VEGF-A binding to its primary signaling receptor, VEGFR-1. | |
| EG00229 | VEGFR-2 | No effect on VEGF-A binding | Selective for NRP1; does not directly interfere with VEGF-A binding to its primary signaling receptor, VEGFR-2. |
Signaling Pathways and Mechanism of Action
EG01377 exerts its biological effects by competitively binding to the VEGF-A binding site on the b1 domain of NRP1. This inhibition disrupts the formation of the NRP1/VEGF-A/VEGFR2 ternary complex, which is crucial for robust downstream signaling. The antagonist's mechanism of action impacts several key signaling cascades.
VEGF Signaling Pathway
NRP1 acts as a co-receptor for VEGFR2, enhancing VEGF-A-mediated signaling that promotes endothelial cell proliferation, migration, and survival. By blocking the NRP1-VEGF-A interaction, EG01377 attenuates VEGFR2 phosphorylation and subsequent downstream signaling.
Figure 1. Simplified schematic of the VEGF signaling pathway and the inhibitory action of EG01377.
TGF-β Signaling Pathway
NRP1 is also implicated in modulating TGF-β signaling, a pathway involved in immune regulation. EG01377 has been shown to block the production of TGF-β by regulatory T-cells (Tregs), suggesting a role in immunomodulation.
Figure 2. Overview of the TGF-β signaling pathway and the modulatory effect of EG01377.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key experiments used to characterize the selectivity and functional effects of EG01377.
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is a label-free technique used to measure biomolecular interactions in real-time.
Figure 3. Workflow for determining binding affinity using Surface Plasmon Resonance (SPR).
Protocol:
-
Ligand Immobilization: Recombinant human NRP1 protein is immobilized on a sensor chip (e.g., CM5) using standard amine coupling chemistry.
-
Analyte Injection: A series of concentrations of EG01377 in a suitable running buffer (e.g., HBS-EP) are injected over the sensor surface.
-
Data Acquisition: The association and dissociation of EG01377 are monitored in real-time by detecting changes in the surface plasmon resonance signal (measured in Resonance Units, RU).
-
Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
Western Blot for VEGFR-2 Phosphorylation
This assay assesses the functional consequence of NRP1 inhibition on VEGF-A-induced VEGFR-2 activation in endothelial cells.
Protocol:
-
Cell Culture and Starvation: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured to near confluency and then serum-starved for several hours.
-
Inhibitor Pre-treatment: Cells are pre-incubated with varying concentrations of EG01377 or vehicle control for a specified time (e.g., 30 minutes).
-
VEGF-A Stimulation: Cells are stimulated with a fixed concentration of VEGF-A (e.g., 50 ng/mL) for a short period (e.g., 10 minutes) to induce VEGFR-2 phosphorylation.
-
Cell Lysis and Protein Quantification: Cells are lysed, and total protein concentration is determined using a BCA assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies specific for phosphorylated VEGFR-2 (p-VEGFR-2) and total VEGFR-2.
-
Detection and Analysis: An HRP-conjugated secondary antibody and a chemiluminescent substrate are used for detection. Band intensities are quantified, and the ratio of p-VEGFR-2 to total VEGFR-2 is calculated to determine the inhibitory effect of EG01377.
In Vitro Angiogenesis (Tube Formation) Assay
This assay evaluates the effect of NRP1 inhibition on the ability of endothelial cells to form capillary-like structures.
Protocol:
-
Matrigel Coating: A 96-well plate is coated with a thin layer of Matrigel and allowed to solidify.
-
Cell Seeding: HUVECs are seeded onto the Matrigel-coated wells in the presence of varying concentrations of EG01377 or vehicle control, along with a pro-angiogenic stimulus like VEGF-A.
-
Incubation: The plate is incubated for several hours (e.g., 6-18 hours) to allow for tube formation.
-
Imaging and Quantification: The formation of tubular networks is visualized by microscopy and quantified by measuring parameters such as the number of junctions, total tube length, and number of loops.
Conclusion
The available data strongly indicate that EG01377 is a potent and highly selective antagonist of Neuropilin-1. Its selectivity for NRP1 over the closely related NRP2 is a key feature, and the lack of direct interference with VEGF-A binding to its primary receptors, VEGFR-1 and VEGFR-2, by its parent compound further underscores its targeted mechanism of action. While a comprehensive screening against a broad panel of kinases and other receptors would provide a more complete picture of its off-target profile, the current evidence supports its use as a valuable tool for investigating NRP1 biology and as a promising lead for the development of novel anti-cancer and immunomodulatory therapies. The detailed experimental protocols provided herein should facilitate further research and validation of this important compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Small Molecule Neuropilin-1 Antagonists Combine Antiangiogenic and Antitumor Activity with Immune Modulation through Reduction of Transforming Growth Factor Beta (TGFβ) Production in Regulatory T-Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
The Small-Molecule Antagonist "NRP1 Antagonist 2" (EG00229): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuropilin-1 (NRP1) is a transmembrane co-receptor involved in a multitude of physiological and pathological processes, including angiogenesis, neuronal guidance, and immune regulation.[1][2] Its role in promoting tumor growth and metastasis has made it an attractive target for cancer therapy.[2][3] "NRP1 antagonist 2," also known as EG00229, was one of the first small-molecule inhibitors developed to specifically target the interaction between NRP1 and its ligand, Vascular Endothelial Growth Factor A (VEGF-A).[4] This document provides a comprehensive technical overview of the chemical structure, properties, and mechanism of action of EG00229 and its more potent analog, EG01377.
Chemical Structure and Properties
EG00229 is a non-peptide small molecule designed to mimic the C-terminal arginine of VEGF-A, which is crucial for its binding to the b1 domain of NRP1. Its chemical structure and properties, along with those of the optimized antagonist EG01377, are detailed below.
Table 1: Chemical Properties of NRP1 Antagonists
| Property | EG00229 | EG01377 |
| IUPAC Name | N2-[[3-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-2-thienyl]carbonyl]-L-arginine | (3-((5-(4-(Aminomethyl)phenyl)-2,3-dihydrobenzofuran)-7-sulfonamido)-thiophene-2-carbonyl)-L-arginine |
| Molecular Formula | C17H19N7O5S3 | C26H30N6O6S2 |
| Molecular Weight | 497.57 g/mol | 586.68 g/mol |
| CAS Number | 1018927-63-3 | 2227996-00-9 (free base) |
| Appearance | Pale-green solid | Not specified |
| Purity | ≥98% (HPLC) | Not specified |
Chemical Structures:
-
EG00229:
(SMILES string)
-
EG01377:
(Simplified representation)
Biological Activity and Quantitative Data
EG00229 and EG01377 have been characterized in various in vitro and in vivo assays to determine their potency and efficacy as NRP1 antagonists. The following tables summarize the key quantitative data.
Table 2: In Vitro Activity of NRP1 Antagonists
| Assay | EG00229 | EG01377 |
| NRP1 Binding Affinity (Kd) | Not specified | 1.32 μM |
| IC50 (VEGF-A binding to NRP1 b1 domain) | 3 μM | 609 nM (for both NRP1-a1 and NRP1-b1) |
| IC50 (125I-VEGF-A binding to PAE/NRP1 cells) | 8 μM | Not specified |
| IC50 (VEGF-A binding to HUVECs) | 23 μM | Not specified |
| IC50 (VEGFR2 Phosphorylation Inhibition) | ~30 µM (20% inhibition) | 30 μM (50% inhibition) |
Table 3: Pharmacokinetic Properties of EG01377 (in mice)
| Parameter | Value |
| Dose | 2 mg/kg (intravenous) |
| Half-life (T1/2) | 4.29 hours |
Mechanism of Action and Signaling Pathways
NRP1 functions as a co-receptor for VEGFR2, enhancing VEGF-A-mediated signaling that leads to angiogenesis, cell migration, and survival. EG00229 and EG01377 competitively inhibit the binding of VEGF-A to the b1 domain of NRP1, thereby attenuating downstream signaling cascades.
NRP1 Signaling Pathway Inhibition
The following diagram illustrates the canonical NRP1/VEGFR2 signaling pathway and the point of intervention by NRP1 antagonists.
Caption: NRP1/VEGFR2 signaling and antagonist inhibition.
Experimental Protocols
VEGF-A Binding Assay (Competitive ELISA)
This assay quantifies the ability of a compound to inhibit the binding of VEGF-A to NRP1.
Methodology:
-
Coating: 96-well plates are coated with recombinant human NRP1 protein and incubated overnight at 4°C.
-
Blocking: Plates are washed and blocked with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Competition: A fixed concentration of biotinylated VEGF-A is mixed with serial dilutions of the test compound (e.g., EG00229) and added to the wells. The plate is incubated for 2 hours at room temperature.
-
Detection: After washing, streptavidin-HRP conjugate is added to the wells and incubated for 1 hour.
-
Substrate Addition: A substrate solution (e.g., TMB) is added, and the reaction is stopped with a stop solution.
-
Measurement: The absorbance is read at 450 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
Caption: Workflow for the VEGF-A binding assay.
VEGFR2 Phosphorylation Assay (Western Blot)
This assay determines the effect of NRP1 antagonists on VEGF-A-induced phosphorylation of VEGFR2 in endothelial cells.
Methodology:
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured to near confluence in appropriate media.
-
Starvation: Cells are serum-starved for several hours to reduce basal receptor phosphorylation.
-
Treatment: Cells are pre-incubated with the test compound (e.g., EG01377) for a specified time (e.g., 30 minutes).
-
Stimulation: VEGF-A is added to the media to stimulate VEGFR2 phosphorylation for a short period (e.g., 5-10 minutes).
-
Lysis: Cells are washed with ice-cold PBS and lysed with a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE and Western Blot: Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against phospho-VEGFR2 and total VEGFR2.
-
Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an ECL detection system.
-
Analysis: Band intensities are quantified, and the ratio of phosphorylated VEGFR2 to total VEGFR2 is calculated.
Caption: Workflow for the VEGFR2 phosphorylation assay.
Endothelial Cell Migration Assay (Transwell Assay)
This assay assesses the inhibitory effect of NRP1 antagonists on the migration of endothelial cells towards a chemoattractant.
Methodology:
-
Chamber Setup: Transwell inserts with a porous membrane are placed in a 24-well plate. The lower chamber is filled with media containing a chemoattractant (e.g., VEGF-A).
-
Cell Seeding: Endothelial cells (e.g., HUVECs), pre-treated with the test compound or vehicle, are seeded into the upper chamber in serum-free media.
-
Incubation: The plate is incubated for a period (e.g., 4-24 hours) to allow cell migration through the pores of the membrane towards the chemoattractant.
-
Cell Removal: Non-migrated cells on the upper surface of the membrane are removed with a cotton swab.
-
Fixation and Staining: Migrated cells on the lower surface of the membrane are fixed with methanol and stained with a staining solution (e.g., Crystal Violet).
-
Quantification: The number of migrated cells is counted in several microscopic fields, or the stain is eluted and quantified by measuring its absorbance.
Caption: Workflow for the endothelial cell migration assay.
Conclusion
"this compound" (EG00229) and its successor EG01377 represent important tools for studying the biological functions of NRP1 and serve as lead compounds for the development of novel anti-angiogenic and anti-cancer therapies. Their ability to selectively inhibit the NRP1/VEGF-A interaction and downstream signaling pathways underscores the potential of targeting this axis in drug discovery. This technical guide provides a foundational understanding of these compounds for researchers and drug development professionals working in the field.
References
The Discovery and Synthesis of Potent Neuropilin-1 Antagonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neuropilin-1 (NRP1) has emerged as a critical multifaceted regulator in cancer biology, playing a significant role in tumor progression, angiogenesis, and immune evasion.[1][2] Its overexpression in numerous cancer types is often correlated with a poor prognosis, making it a compelling target for therapeutic intervention.[2][3] This technical guide provides an in-depth overview of the discovery and synthesis of a potent small-molecule NRP1 antagonist, referred to as Compound 1 (EG01377), which has demonstrated significant antiangiogenic, antimigratory, and antitumor effects.[4] This document details the rational design, chemical synthesis, and comprehensive biological evaluation of this compound, offering valuable insights for researchers and professionals in the field of drug discovery and development.
Introduction: The Rationale for Targeting Neuropilin-1
Neuropilin-1 is a transmembrane glycoprotein that acts as a co-receptor for a variety of extracellular ligands, including vascular endothelial growth factor (VEGF) and semaphorins. Its involvement in key signaling pathways that drive tumor growth and metastasis underscores its therapeutic potential. NRP1 enhances VEGF-A-mediated signaling through its receptor, VEGFR2, a critical process for tumor angiogenesis. Furthermore, NRP1 is implicated in the regulation of the tumor microenvironment and immune response, particularly through its interaction with transforming growth factor-beta (TGF-β).
The development of small-molecule inhibitors targeting the interaction between NRP1 and its ligands presents a promising strategy for cancer therapy. These antagonists have the potential to simultaneously inhibit tumor angiogenesis, block tumor cell migration, and modulate the immune response, offering a multi-pronged attack on cancer progression.
Discovery of a Novel NRP1 Antagonist: Compound 1 (EG01377)
The discovery of Compound 1 (EG01377) was a result of a structure-based drug design approach, building upon a previously identified NRP1 inhibitor, EG00229. The design strategy focused on optimizing the interactions within the NRP1 binding pocket to enhance potency and drug-like properties.
Design Strategy
The design of this new series of antagonists was informed by X-ray crystal structures of the parent compound EG00229 bound to the b1 domain of NRP1. The goal was to introduce additional hydrogen bonding interactions with specific amino acid residues in the binding pocket to improve affinity and potency. This led to the synthesis of a focused library of compounds, from which Compound 1 emerged as a lead candidate with suitable properties for further investigation.
Synthesis Pathway of Compound 1 (EG01377)
The synthesis of Compound 1, chemically named (3-((5-(4-(Aminomethyl)phenyl)-2,3-dihydrobenzofuran)-7-sulfonamido)thiophene-2-carbonyl)-l-arginine, involves a multi-step process. A key step in the synthesis is a Suzuki coupling reaction.
Key Synthetic Step: Suzuki Coupling
The standard method for Suzuki coupling was utilized with (4-(aminomethyl)phenyl)boronic acid as a key reagent. This reaction is crucial for constructing the core structure of the molecule.
Below is a generalized representation of a synthetic workflow that could lead to compounds like EG01377.
References
- 1. Neuropilin-1: A Multifaceted Target for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuropilin-1: A Multifaceted Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Neuropilin-1: A Key Protein to Consider in the Progression of Pediatric Brain Tumors [frontiersin.org]
- 4. Small Molecule Neuropilin-1 Antagonists Combine Antiangiogenic and Antitumor Activity with Immune Modulation through Reduction of Transforming Growth Factor Beta (TGFβ) Production in Regulatory T-Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Characterization of NRP1 Antagonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro characterization of Neuropilin-1 (NRP1) antagonists. NRP1 is a multifunctional transmembrane receptor implicated in a variety of physiological and pathological processes, including angiogenesis, neuronal guidance, and immune regulation.[1][2] Its role as a co-receptor for vascular endothelial growth factor (VEGF) and other signaling molecules has made it a compelling target for therapeutic intervention in oncology and other diseases.[1][3][4] This document outlines the key experimental protocols, data interpretation, and signaling pathways relevant to the preclinical evaluation of novel NRP1 inhibitors.
Core Signaling Pathways of NRP1
NRP1 functions as a co-receptor, primarily for members of the VEGF family and class 3 semaphorins, modulating their signaling through other receptors like VEGFR2 and plexins. Understanding these pathways is critical for designing and interpreting functional assays for NRP1 antagonists.
NRP1-VEGF Signaling
A primary function of NRP1 in endothelial cells is to enhance VEGFR2 signaling in response to VEGF-A165. NRP1 binds to VEGF-A165 and forms a ternary complex with VEGFR2, which potentiates downstream signaling cascades crucial for angiogenesis, including cell proliferation, migration, and survival. Key downstream effectors include the ERK and Akt pathways. Antagonists targeting the VEGF binding site on NRP1 are designed to disrupt this complex formation and inhibit these pro-angiogenic signals.
NRP1 and TGF-β Signaling
NRP1 can also modulate transforming growth factor-beta (TGF-β) signaling, a pathway involved in immune regulation. In regulatory T cells (Tregs), NRP1 expression is associated with their function and survival. Small molecule NRP1 antagonists have been shown to reduce TGF-β production in Tregs, suggesting a role in modulating the tumor microenvironment and immune response.
Quantitative Data Summary
The in vitro characterization of an NRP1 antagonist involves quantifying its binding affinity and functional potency. The data below is compiled from published studies on representative small-molecule and peptide antagonists of NRP1.
| Compound/Antagonist | Type | Target Domain | Assay | Affinity (KD) | Potency (IC50/EC50) | Selectivity | Reference |
| EG01377 (Compound 1) | Small Molecule | b1 | SPR | ~0.5 µM (ITC) | ~30 µM (VEGFR2 Phos.) | Selective vs. NRP2 | |
| EG00229 | Small Molecule | b1 | SPR | Not specified | >30 µM (VEGFR2 Phos.) | Not specified | |
| DG1 | Peptide | Not specified | SPR | 1.40 ± 0.23 µmol/L | ~40 µmol/L (VEGFR2 Phos.) | Specific to NRP1 | |
| DG2 | Peptide | Not specified | SPR | 5.37 ± 0.49 µmol/L | ~40 µmol/L (VEGFR2 Phos.) | Specific to NRP1 | |
| ATWLPPR | Peptide | Not specified | Not specified | Low Affinity | Not specified | Not specified | |
| EG3287 | Bicyclic Peptide | Not specified | Not specified | Not specified | Not specified | Not specified | |
| 10a | Small Molecule | b1 | SPR | 3.76 ± 0.52 µM | Not specified | Not specified | |
| 9a | Small Molecule | b1 | SPR | 14.43 ± 3.76 µM | Not specified | Not specified |
Note: Data is aggregated from multiple sources and assay conditions may vary.
Experimental Protocols
A robust in vitro characterization workflow is essential for evaluating the efficacy and mechanism of action of a novel NRP1 antagonist.
Biochemical Binding Assays
These assays directly measure the interaction between the antagonist and the NRP1 protein.
Surface Plasmon Resonance (SPR):
-
Objective: To determine the binding affinity (KD), association rate (ka), and dissociation rate (kd) of the antagonist to NRP1.
-
Methodology:
-
Recombinant NRP1 protein (typically the b1b2 domain, which contains the VEGF binding site) is immobilized on a sensor chip.
-
A series of concentrations of the antagonist are flowed over the chip surface.
-
The change in the refractive index at the surface, which is proportional to the mass of bound antagonist, is measured in real-time.
-
Data is fitted to a suitable binding model (e.g., 1:1 Langmuir) to calculate kinetic and affinity constants.
-
Isothermal Titration Calorimetry (ITC):
-
Objective: To provide an orthogonal measurement of binding affinity and determine the thermodynamics of the interaction.
-
Methodology:
-
A solution of the NRP1 protein is placed in the sample cell of the calorimeter.
-
The antagonist solution is titrated into the sample cell in small, precise injections.
-
The heat released or absorbed upon binding is measured directly.
-
The resulting data is used to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction.
-
Cell-Free Competition Assays
These assays confirm that the antagonist can disrupt the interaction between NRP1 and its natural ligand, VEGF.
ELISA-based Competition Assay:
-
Objective: To measure the ability of the antagonist to inhibit the binding of VEGF to NRP1.
-
Methodology:
-
Microtiter plates are coated with recombinant NRP1 protein.
-
A constant concentration of biotinylated VEGF-A165 (bt-VEGF) is mixed with varying concentrations of the antagonist.
-
This mixture is added to the NRP1-coated wells and incubated.
-
After washing, bound bt-VEGF is detected using a streptavidin-HRP conjugate and a colorimetric substrate.
-
The signal is inversely proportional to the antagonist's ability to compete for binding. IC50 values are calculated from the dose-response curve.
-
Cell-Based Functional Assays
These assays evaluate the antagonist's effect on NRP1-mediated cellular processes. Human Umbilical Vein Endothelial Cells (HUVECs) are commonly used as they endogenously express NRP1 and VEGFR2.
VEGFR2 Phosphorylation Assay:
-
Objective: To determine if the antagonist can inhibit VEGF-induced activation of its signaling receptor, VEGFR2.
-
Methodology:
-
Serum-starved HUVECs are pre-treated with various concentrations of the NRP1 antagonist.
-
The cells are then stimulated with a sub-maximal concentration of VEGF-A165 for a short period (e.g., 10 minutes).
-
Cells are lysed, and protein extracts are analyzed by Western blot using antibodies specific for phosphorylated VEGFR2 (pVEGFR2) and total VEGFR2.
-
The ratio of pVEGFR2 to total VEGFR2 is quantified to determine the extent of inhibition.
-
Cell Migration/Invasion Assay:
-
Objective: To assess the antagonist's ability to inhibit VEGF-driven endothelial cell migration.
-
Methodology:
-
A Boyden chamber or similar transwell system is used, with a porous membrane separating the upper and lower chambers.
-
HUVECs, pre-treated with the antagonist, are seeded in the upper chamber.
-
The lower chamber contains media with VEGF-A165 as a chemoattractant.
-
After several hours of incubation, non-migrated cells are removed from the top of the membrane.
-
Cells that have migrated to the underside of the membrane are fixed, stained, and counted.
-
Tube Formation (Angiogenesis) Assay:
-
Objective: To model the anti-angiogenic potential of the antagonist in vitro.
-
Methodology:
-
A layer of basement membrane extract (e.g., Matrigel) is polymerized in a multi-well plate.
-
HUVECs are seeded onto the Matrigel in the presence of VEGF and varying concentrations of the antagonist.
-
Over several hours, endothelial cells will form capillary-like structures (tubes).
-
The extent of network formation (e.g., total network area, length, and number of branching points) is quantified using microscopy and image analysis software.
-
Selectivity Assays
It is crucial to demonstrate that the antagonist is selective for NRP1 over other related receptors, such as NRP2. This is typically achieved by performing binding assays (e.g., SPR) with immobilized recombinant NRP2 protein and showing a lack of significant binding.
Conclusion
The in vitro characterization of an "NRP1 antagonist 2" requires a multi-assay approach, progressing from direct biochemical binding to cell-based functional readouts. By systematically quantifying binding affinity, confirming competitive inhibition of the NRP1-VEGF interaction, and demonstrating suppression of downstream signaling and key angiogenic processes, researchers can build a robust preclinical data package. This comprehensive evaluation is essential for validating novel antagonists and advancing them into the next stages of drug development.
References
- 1. Endothelial Neuropilin-1: a multifaced signal transducer with an emerging role in inflammation and atherosclerosis beyond angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small Molecule Neuropilin-1 Antagonists Combine Antiangiogenic and Antitumor Activity with Immune Modulation through Reduction of Transforming Growth Factor Beta (TGFβ) Production in Regulatory T-Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
A Technical Guide to the Impact of NRP1 Antagonists on Neuropilin-1 Mediated Viral Entry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuropilin-1 (NRP1) has been identified as a host factor for the entry of several viruses, including SARS-CoV-2, the causative agent of COVID-19.[1][2][3] The viral spike (S) protein, after being cleaved by the host protease furin, exposes a C-terminal RRAR motif that mimics the C-end rule (CendR) motif of endogenous NRP1 ligands.[1][4] This allows the S1 subunit of the spike protein to bind to the b1 domain of NRP1, facilitating viral entry into host cells. This interaction has made NRP1 an attractive target for the development of antiviral therapeutics.
This technical guide focuses on the impact of a representative small molecule NRP1 antagonist, EG00229, on NRP1-mediated viral entry. EG00229 was originally developed as an inhibitor of the interaction between Vascular Endothelial Growth Factor A (VEGF-A) and NRP1. It functions by binding to the CendR pocket within the b1 domain of NRP1, the same site utilized by the SARS-CoV-2 spike protein. This guide will provide a comprehensive overview of the quantitative data, experimental protocols, and signaling pathways associated with the use of EG00229 as a tool to inhibit NRP1-mediated viral entry.
Quantitative Data Summary
The following tables summarize the key quantitative data for the NRP1 antagonist EG00229, including its binding affinity to NRP1 and its inhibitory activity against ligand binding and viral infection.
| Parameter | Value | Assay Conditions | Reference |
| Binding Affinity (Kd) | 5.1 µM | Isothermal Titration Calorimetry (ITC), pH 7.5 | |
| 11.0 µM | Isothermal Titration Calorimetry (ITC), pH 5.5 | ||
| IC50 (VEGF-A Binding) | 3 µM | Biotinylated VEGF-A binding to purified NRP1 b1 domain | |
| 8 µM | 125I-VEGF-A binding to PAE/NRP1 cells | ||
| 23 µM | VEGF-A binding to HUVECs | ||
| Inhibition of Viral Infection | Reduction in SARS-CoV-2 infection | Caco-2 cells, 7 and 16 hours post-infection |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the impact of NRP1 antagonists on viral entry.
Isothermal Titration Calorimetry (ITC) for Binding Affinity
Objective: To determine the binding affinity (Kd) of the NRP1 antagonist to the NRP1 b1 domain.
Materials:
-
Purified recombinant NRP1 b1 domain
-
EG00229
-
ITC instrument
-
Appropriate buffer (e.g., PBS, pH 7.5 and pH 5.5)
Protocol:
-
Prepare a solution of the NRP1 b1 domain in the desired buffer at a concentration of approximately 10-50 µM in the ITC cell.
-
Prepare a solution of EG00229 in the same buffer at a concentration of approximately 100-500 µM in the injection syringe.
-
Set the ITC instrument to the desired temperature (e.g., 25°C).
-
Perform a series of injections of the EG00229 solution into the NRP1 b1 domain solution.
-
Record the heat changes associated with each injection.
-
Analyze the resulting data using the instrument's software to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
Competitive VEGF-A Binding Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the NRP1 antagonist in preventing the binding of VEGF-A to NRP1.
Materials:
-
Cells expressing NRP1 (e.g., Porcine Aortic Endothelial cells transfected with NRP1 - PAE/NRP1)
-
Radiolabeled 125I-VEGF-A or biotinylated VEGF-A
-
EG00229 at various concentrations
-
Binding buffer (e.g., DMEM with 0.1% BSA)
-
Scintillation counter or appropriate detection system for biotinylated protein
Protocol:
-
Plate the NRP1-expressing cells in a multi-well plate and allow them to adhere.
-
Wash the cells with binding buffer.
-
Pre-incubate the cells with increasing concentrations of EG00229 for a specified time (e.g., 30 minutes) at 4°C.
-
Add a constant concentration of 125I-VEGF-A to the wells and incubate for a further period (e.g., 2 hours) at 4°C to allow binding to reach equilibrium.
-
Wash the cells extensively with cold binding buffer to remove unbound 125I-VEGF-A.
-
Lyse the cells and measure the amount of bound radioactivity using a scintillation counter.
-
Plot the percentage of inhibition of 125I-VEGF-A binding as a function of the EG00229 concentration and determine the IC50 value.
SARS-CoV-2 Infection Assay
Objective: To evaluate the ability of the NRP1 antagonist to inhibit SARS-CoV-2 infection in a relevant cell line.
Materials:
-
Caco-2 cells (or other susceptible cell lines)
-
SARS-CoV-2 virus stock
-
EG00229
-
Cell culture medium
-
Reagents for viral RNA extraction and RT-qPCR or immunofluorescence staining for viral proteins
Protocol:
-
Seed Caco-2 cells in a multi-well plate and grow to confluence.
-
Pre-treat the cells with various concentrations of EG00229 for a specified time (e.g., 1 hour).
-
Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).
-
After the incubation period (e.g., 1 hour), remove the virus inoculum and add fresh medium containing the respective concentrations of EG00229.
-
Incubate the cells for a defined period (e.g., 7 and 16 hours).
-
At the end of the incubation, either:
-
Extract total RNA from the cells and perform RT-qPCR to quantify viral RNA levels.
-
Fix and permeabilize the cells and perform immunofluorescence staining for a viral protein (e.g., nucleocapsid) to visualize and quantify infected cells.
-
-
Calculate the percentage of infection inhibition relative to the untreated control.
Visualizations
Signaling Pathway of NRP1-Mediated Viral Entry and Inhibition
Caption: NRP1-mediated SARS-CoV-2 entry and its inhibition by EG00229.
Experimental Workflow for Viral Infection Assay
Caption: Workflow for assessing the inhibition of SARS-CoV-2 infection.
Logical Relationship of NRP1 Antagonist Action
Caption: Logical diagram of competitive inhibition at the NRP1 binding site.
References
- 1. Neuropilin-1 is a host factor for SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting neuropilins as a viable SARS‐CoV‐2 treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuropilin 1: A Novel Entry Factor for SARS-CoV-2 Infection and a Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Role of NRP1 Antagonist "Compound 2" (EG00229) in Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary studies on the Neuropilin-1 (NRP1) antagonist, "Compound 2," also known as EG00229, and its more potent analogue, EG01377, in various cancer cell lines. This document details the mechanism of action, summarizes key quantitative findings, outlines experimental protocols, and visualizes the associated signaling pathways.
Introduction to NRP1 and its Antagonism in Cancer
Neuropilin-1 (NRP1) is a transmembrane co-receptor involved in diverse cellular processes, including neuronal guidance, angiogenesis, and immune regulation.[1][2] In the context of oncology, NRP1 is frequently overexpressed in various tumor types, which correlates with poor prognosis.[3][4] It primarily functions as a co-receptor for vascular endothelial growth factor (VEGF), enhancing VEGF signaling through VEGF receptor 2 (VEGFR2), a key driver of tumor angiogenesis.[4] NRP1 can also mediate signaling in a VEGFR-independent manner and is implicated in tumor cell migration, invasion, and resistance to therapy.
Small molecule antagonists of NRP1, such as EG00229, have been developed to disrupt the interaction between NRP1 and its ligands, notably VEGF. These antagonists represent a promising therapeutic strategy to inhibit tumor growth and progression by targeting both the tumor vasculature and the cancer cells directly.
Quantitative Data Summary
The following tables summarize the quantitative effects of the NRP1 antagonists EG00229 and its derivative EG01377 on various cancer cell lines.
Table 1: In Vitro Efficacy of EG00229 in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Concentration | Effect | Reference |
| A549 | Non-Small Cell Lung Carcinoma | Cell Viability | 100 µM | Increased potency of paclitaxel and 5-fluorouracil | |
| A549 | Non-Small Cell Lung Carcinoma | Adhesion to ECM | Not Specified | Reduction in cell adhesion | |
| ACHN | Kidney Carcinoma | Migration | Not Specified | Significant inhibition of cell migration | |
| DU145 | Prostate Carcinoma | VEGF Binding | Not Specified | Potent displacement of VEGF binding | |
| Epidermal Cancer Stem Cells | Squamous Cell Carcinoma | Spheroid Formation | Increasing concentrations | Reduction in spheroid size |
Table 2: In Vitro Efficacy of EG01377 (a potent analogue of EG00229)
| Cell Line | Cancer Type | Assay | Concentration | Effect | Reference |
| PC-3 | Prostate Cancer | Protein Phosphorylation | 20, 40, 80 µM | Attenuation of EGFR, AKT, GSK3β, and mTOR phosphorylation | |
| DU-145 | Prostate Cancer | Protein Phosphorylation | 20, 40, 80 µM | Attenuation of EGFR, AKT, GSK3β, and mTOR phosphorylation | |
| PC-3 | Prostate Cancer | Colony Formation | 20, 40, 80 µM | Significant attenuation of clone formation | |
| DU-145 | Prostate Cancer | Colony Formation | 20, 40, 80 µM | Significant attenuation of clone formation | |
| HUVEC | Endothelial Cells | VEGF-R2 Phosphorylation | 3-30 µM | Inhibition of VEGF-A stimulated phosphorylation | |
| HUVEC | Endothelial Cells | Migration | 30 µM | Significant reduction in migration in response to VEGF-A | |
| A375P | Malignant Melanoma | Spheroid Outgrowth | 30 µM | Reduction of VEGF-induced spheroid outgrowth |
Signaling Pathways and Mechanism of Action
NRP1 antagonists like EG00229 and EG01377 primarily exert their effects by competitively inhibiting the binding of VEGF-A to the b1 domain of NRP1. This disruption has several downstream consequences for cancer cells and the tumor microenvironment.
-
Inhibition of Angiogenesis: By blocking VEGF-A binding to NRP1, these antagonists attenuate VEGFR2 phosphorylation in endothelial cells, a critical step in the initiation of the angiogenic signaling cascade. This leads to reduced endothelial cell migration, proliferation, and tube formation.
-
Direct Anti-Tumor Effects: In cancer cells that express NRP1, these antagonists can inhibit autocrine VEGF signaling, which has been shown to be important for the survival and proliferation of cancer stem cells.
-
Modulation of Downstream Signaling: The inhibition of the NRP1/VEGF axis leads to the downregulation of pro-survival and pro-proliferative signaling pathways, including the PI3K/Akt/mTOR and STAT3 pathways.
-
Immune Modulation: NRP1 is also expressed on regulatory T cells (Tregs), and its blockade can reduce the production of TGF-β, an immunosuppressive cytokine, thereby potentially enhancing anti-tumor immunity.
The following diagram illustrates the key signaling pathways affected by NRP1 antagonists.
Figure 1. NRP1 Signaling Pathway and Point of Inhibition.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the efficacy of NRP1 antagonists in cancer cell lines.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of the NRP1 antagonist (e.g., EG00229 or EG01377) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the ability of cells to migrate and close a "wound" created in a confluent monolayer.
-
Cell Seeding: Grow cells to a confluent monolayer in a 6-well plate.
-
Wound Creation: Create a scratch or "wound" in the monolayer using a sterile 200 µL pipette tip.
-
Washing: Wash the cells with PBS to remove detached cells.
-
Treatment: Add fresh medium containing the NRP1 antagonist at the desired concentration.
-
Image Acquisition: Capture images of the wound at 0 hours and at subsequent time points (e.g., 12, 24 hours) using a microscope.
-
Data Analysis: Measure the width of the wound at different time points and calculate the percentage of wound closure.
Transwell Invasion Assay
This assay evaluates the invasive potential of cancer cells through a basement membrane matrix.
-
Chamber Preparation: Coat the upper surface of a Transwell insert (8 µm pore size) with Matrigel and allow it to solidify.
-
Cell Seeding: Seed cancer cells in serum-free medium in the upper chamber.
-
Treatment: Add the NRP1 antagonist to the upper chamber.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate the plate for 24-48 hours to allow for cell invasion.
-
Cell Staining and Counting: Remove non-invading cells from the upper surface of the insert. Fix and stain the invading cells on the lower surface with crystal violet.
-
Data Analysis: Count the number of invading cells in several microscopic fields and compare the treated groups to the control.
Western Blotting for Signaling Proteins
This technique is used to detect and quantify the levels of specific proteins involved in signaling pathways.
-
Cell Lysis: Treat cells with the NRP1 antagonist for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-Akt, total Akt, phospho-VEGFR2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
The following diagram illustrates a general experimental workflow for screening and characterizing NRP1 antagonists.
Figure 2. General Experimental Workflow for NRP1 Antagonist Evaluation.
Conclusion
Preliminary studies on the NRP1 antagonist "Compound 2" (EG00229) and its analogues have demonstrated promising anti-cancer activities in a variety of cancer cell lines. By inhibiting the NRP1/VEGF signaling axis, these compounds can effectively reduce cancer cell proliferation, migration, and invasion, as well as inhibit angiogenesis. The detailed protocols and data presented in this guide provide a solid foundation for further research and development of NRP1-targeted therapies in oncology.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. immune-system-research.com [immune-system-research.com]
- 3. Small Molecule Neuropilin-1 Antagonists Combine Antiangiogenic and Antitumor Activity with Immune Modulation through Reduction of Transforming Growth Factor Beta (TGFβ) Production in Regulatory T-Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
NRP1 Antagonist EG01377: A Technical Guide to its Anti-Angiogenic Potential
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Neuropilin-1 (NRP1) has emerged as a critical co-receptor in mediating angiogenic signaling, primarily through its interaction with Vascular Endothelial Growth Factor A (VEGF-A). Its overexpression is correlated with tumor progression and angiogenesis, making it a compelling target for anti-cancer therapies. This technical guide provides an in-depth overview of the small molecule NRP1 antagonist, EG01377 (also referred to as NRP1 antagonist 2 or Compound 1), a potent and selective inhibitor of the NRP1/VEGF-A interaction. This document details its mechanism of action, summarizes key quantitative data from preclinical studies, provides comprehensive experimental protocols for its evaluation, and visualizes the core biological pathways and experimental workflows.
Mechanism of Action and Signaling Pathways
EG01377 is a second-generation small molecule antagonist designed as a more potent derivative of the earlier NRP1 inhibitor, EG00229. It selectively targets the VEGF-A binding site on the b1 domain of NRP1, thereby preventing the interaction between NRP1 and VEGF-A.[1][2] This inhibition has two major downstream consequences on angiogenic signaling:
-
Inhibition of NRP1-mediated potentiation of VEGFR2 Signaling: NRP1 acts as a co-receptor for VEGF Receptor 2 (VEGFR2), enhancing its signaling cascade upon VEGF-A binding. By blocking the VEGF-A/NRP1 interaction, EG01377 attenuates the phosphorylation of VEGFR2, a critical step in initiating downstream pro-angiogenic signals.[1][3] This leads to the reduced activation of pathways involved in endothelial cell proliferation, migration, and survival.
-
Disruption of Endothelial Cell Migration and Tube Formation: The NRP1-mediated signaling is crucial for the chemotactic migration of endothelial cells towards a VEGF-A gradient and their subsequent organization into tubular structures, the hallmark of angiogenesis.[4] EG01377 effectively disrupts these processes, leading to a significant reduction in the formation of new blood vessels.
The signaling pathway affected by EG01377 is illustrated below:
Figure 1: Simplified signaling pathway of VEGF-A and the inhibitory action of EG01377.
Quantitative Data Summary
The anti-angiogenic potential of EG01377 has been quantified in various in vitro and ex vivo assays. The following tables summarize the key findings.
| Parameter | Value | Assay | Reference |
| Binding Affinity (Kd) | 1.32 µM | Surface Plasmon Resonance (SPR) | |
| IC50 (NRP1-a1 binding) | 609 nM | Competitive Binding Assay | |
| IC50 (NRP1-b1 binding) | 609 nM | Competitive Binding Assay | |
| IC50 (VEGFR2 Phosphorylation) | ~30 µM | Western Blot Analysis in HUVECs |
Table 1: Binding Affinity and Inhibitory Concentrations of EG01377.
| Assay | Treatment | Result | Reference |
| HUVEC Migration (Transwell Assay) | 30 µM EG01377 | Significant reduction in migration towards VEGF-A | |
| Wound Closure Assay (Chemokinesis) | 30 µM EG01377 | Delayed wound closure over 5 days | |
| Tube Formation Assay (on Matrigel) | 30 µM EG01377 | Reduced network area, length, and branching points | |
| Aortic Ring Assay | 30 µM EG01377 | Reduction in VEGF-induced microvessel sprouting | |
| Melanoma Spheroid Outgrowth | 30 µM EG01377 | Reduced spheroid outgrowth in combination with VEGF-A |
Table 2: In Vitro and Ex Vivo Anti-Angiogenic Activity of EG01377.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to evaluate the anti-angiogenic properties of EG01377.
Surface Plasmon Resonance (SPR) for Binding Affinity
This protocol determines the binding kinetics and affinity of EG01377 to NRP1.
-
Immobilization: Recombinant human NRP1-b1 domain is immobilized on a CM5 sensor chip using standard amine coupling chemistry.
-
Binding Analysis: A series of concentrations of EG01377 in a suitable running buffer (e.g., HBS-EP+) are injected over the sensor chip surface.
-
Data Acquisition: The association and dissociation phases are monitored in real-time.
-
Data Analysis: The resulting sensorgrams are fitted to a 1:1 Langmuir binding model to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
Figure 2: Workflow for determining binding affinity using Surface Plasmon Resonance.
HUVEC Migration Assay (Transwell)
This assay assesses the effect of EG01377 on the chemotactic migration of Human Umbilical Vein Endothelial Cells (HUVECs).
-
Cell Culture: HUVECs are cultured in endothelial growth medium.
-
Assay Setup: A Transwell insert with a porous membrane (e.g., 8 µm pores) is placed in a 24-well plate. The lower chamber is filled with serum-free medium containing VEGF-A as a chemoattractant, with or without EG01377.
-
Cell Seeding: HUVECs are seeded into the upper chamber of the Transwell insert in serum-free medium.
-
Incubation: The plate is incubated for a defined period (e.g., 4-6 hours) to allow for cell migration.
-
Quantification: Non-migrated cells on the upper surface of the membrane are removed. Migrated cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.
Tube Formation Assay
This assay evaluates the ability of HUVECs to form capillary-like structures, a key step in angiogenesis.
-
Plate Coating: A 96-well plate is coated with a layer of Matrigel and allowed to solidify.
-
Cell Seeding: HUVECs are seeded onto the Matrigel-coated wells in the presence of VEGF-A, with or without different concentrations of EG01377.
-
Incubation: The plate is incubated for a period of 4-18 hours to allow for the formation of tubular networks.
-
Imaging and Analysis: The formation of tube-like structures is observed and captured using a microscope. The total tube length, number of junctions, and number of branches are quantified using image analysis software.
Aortic Ring Assay
This ex vivo assay provides a more complex model of angiogenesis, incorporating multiple cell types and their interactions.
-
Aorta Extraction: Thoracic aortas are dissected from rats or mice under sterile conditions.
-
Ring Preparation: The aortas are cleaned of periadventitial fat and connective tissue and cross-sectioned into 1 mm thick rings.
-
Embedding: The aortic rings are embedded in a collagen gel or Matrigel in a 48-well plate.
-
Treatment: The rings are cultured in endothelial cell growth medium supplemented with VEGF-A, with or without EG01377.
-
Analysis: The outgrowth of microvessels from the aortic rings is monitored and quantified over several days. The area of sprouting is measured using image analysis software.
Figure 3: Experimental workflow for the ex vivo aortic ring assay.
Conclusion and Future Directions
The NRP1 antagonist EG01377 demonstrates significant potential as an anti-angiogenic agent. Its ability to selectively inhibit the NRP1/VEGF-A interaction, leading to the attenuation of VEGFR2 signaling and the disruption of key angiogenic processes in endothelial cells, provides a strong rationale for its further development. The quantitative data from a range of in vitro and ex vivo assays consistently support its anti-angiogenic efficacy.
Future research should focus on in vivo studies to evaluate the anti-tumor efficacy and pharmacokinetic/pharmacodynamic profile of EG01377 in relevant cancer models. Furthermore, exploring its potential in combination with other anti-cancer therapies, such as conventional chemotherapy or other anti-angiogenic agents targeting different pathways, could reveal synergistic effects and provide more durable therapeutic responses. The detailed protocols provided herein offer a robust framework for the continued investigation of EG01377 and other novel NRP1 antagonists.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Small Molecule Neuropilin-1 Antagonists Combine Antiangiogenic and Antitumor Activity with Immune Modulation through Reduction of Transforming Growth Factor Beta (TGFβ) Production in Regulatory T-Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Probing the Periphery: An In-depth Technical Guide to the Exploration of NRP1 Antagonism in Pain Research Models
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the burgeoning field of Neuropilin-1 (NRP1) antagonism in preclinical pain research. NRP1, a transmembrane co-receptor, has emerged as a critical modulator of pain signaling by interacting with key pro-nociceptive factors, including Vascular Endothelial Growth Factor-A (VEGF-A) and Nerve Growth Factor (NGF).[1][2][3] The exploration of NRP1 antagonists, therefore, presents a promising, non-opioid avenue for the development of novel analgesics.[1] This document details the underlying signaling pathways, experimental methodologies employed to investigate NRP1's role in nociception, and quantitative outcomes from key studies.
Core Signaling Pathways Involving NRP1 in Pain
NRP1 lacks an intrinsic catalytic domain and functions as a co-receptor, primarily for receptor tyrosine kinases, to potentiate downstream signaling in response to various ligands.[1] In the context of pain, two principal signaling axes involving NRP1 have been extensively studied: the VEGF-A/VEGFR2/NRP1 pathway and the NGF/TrkA/NRP1 pathway.
VEGF-A/VEGFR2/NRP1 Signaling Axis
Vascular Endothelial Growth Factor-A (VEGF-A) is a pro-nociceptive factor known to cause neuronal sensitization and pain. It binds to VEGF Receptor 2 (VEGFR2) and NRP1 on the surface of sensory neurons. The formation of this complex enhances the activity of voltage-gated ion channels, such as NaV1.7 and CaV2.2, leading to ectopic firing of nociceptive neurons and heightened pain states. This signaling cascade has been implicated in chronic pain conditions like neuropathic pain.
Caption: VEGF-A/NRP1 Signaling Pathway in Nociceptors.
NGF/TrkA/NRP1 Signaling Axis
Nerve Growth Factor (NGF) is a well-validated mediator of inflammatory and chronic pain. Recent studies have revealed that NRP1 acts as a co-receptor for the primary NGF receptor, Tropomyosin receptor kinase A (TrkA). NRP1 facilitates NGF/TrkA signaling through a dual mechanism: it directly binds NGF, increasing its local concentration for TrkA engagement, and it acts as a chaperone, trafficking TrkA from its site of synthesis to the plasma membrane and signaling endosomes. This enhanced signaling leads to the sensitization of ion channels like TRPV1 and increased neuronal excitability. The adaptor protein GIPC1 is crucial for scaffolding the NRP1/TrkA complex.
Caption: Dual Role of NRP1 in NGF/TrkA Pain Signaling.
Quantitative Data from Preclinical Studies
The efficacy of NRP1 antagonism has been quantified across various experimental paradigms. The following tables summarize key findings from studies using different NRP1 inhibitors, which are collectively considered under the "this compound" exploration framework.
Table 1: In Vitro Efficacy of NRP1 Antagonists
| Antagonist Type | Model System | Ligand | Measured Parameter | Result | Reference |
| Small Molecule (EG00229) | Mouse DRG Neurons | NGF | TRPV1 Sensitization (Capsaicin-induced Ca2+ influx) | Concentration-dependent inhibition. 30 μM prevented sensitization. | |
| Small Molecule (NRP1-4) | Rat DRG Neurons | VEGF-A | Neuronal Firing Threshold | Blocked VEGF-A-induced decrease in firing threshold. | |
| Small Molecule (NRP1-4) | Rat DRG Neurons | VEGF-A | NaV1.7 & CaV2.2 Currents | Blocked VEGF-A-mediated potentiation of currents. | |
| Monoclonal Antibody (vesencumab) | Human & Mouse DRG Neurons | NGF | Action Potential Firing | Suppressed NGF-stimulated excitation. | |
| NRP1 Knockdown (CRISPR/Cas9) | Rat DRG Neurons | VEGF-A | CaV2.2 & NaV1.7 Currents | Reduced VEGF-A-mediated increases in currents. |
Table 2: In Vivo Efficacy of NRP1 Antagonists in Pain Models
| Antagonist Type | Animal Model | Pain Type | Administration | Measured Outcome | Result | Reference |
| Small Molecule (NRP1-4) | Rat Spared Nerve Injury (SNI) | Neuropathic | Intrathecal | Mechanical Allodynia | Significantly attenuated mechanical hypersensitivity. | |
| Small Molecule (NRP1-4) | Rat Spinal Nerve Ligation (SNL) | Neuropathic | Intravenous | Mechanical Allodynia & Thermal Hyperalgesia | Reversed both mechanical allodynia and thermal hyperalgesia. | |
| NRP1 Knockdown (Lentivirus-CRISPR) | Rat Spinal Nerve Injury | Neuropathic | Intrathecal | Mechanical Allodynia & Thermal Hyperalgesia | Prevented development of pain behaviors. | |
| Monoclonal Antibody (vesencumab) | Mouse Model | Inflammatory (NGF-induced) | Systemic | Nocifensive Behaviors | Abrogated NGF-evoked nociception. |
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. This section provides detailed methodologies for key experiments cited in the exploration of NRP1 antagonists.
Primary Sensory Neuron Culture and Electrophysiology
Objective: To assess the effect of NRP1 antagonists on the excitability of sensory neurons.
Protocol:
-
Neuron Dissociation: Dorsal Root Ganglia (DRG) are dissected from adult rats or mice. The ganglia are enzymatically digested (e.g., with collagenase and dispase) and mechanically dissociated into a single-cell suspension.
-
Cell Culture: Neurons are plated on laminin/poly-D-lysine coated glass coverslips and cultured in a defined neurobasal medium supplemented with growth factors.
-
Electrophysiological Recording:
-
Whole-Cell Patch Clamp: After 24-48 hours in culture, recordings are made from small-diameter nociceptive neurons.
-
Current-Clamp: To measure neuronal excitability (rheobase, action potential firing), neurons are held at their resting membrane potential, and depolarizing current steps are injected.
-
Voltage-Clamp: To measure specific ion channel currents (e.g., NaV1.7, CaV2.2), neurons are held at a specific voltage, and voltage steps are applied to elicit channel opening.
-
-
Pharmacology: The pro-nociceptive ligand (VEGF-A or NGF) is applied to the bath to induce hyperexcitability or potentiate currents. The NRP1 antagonist is co-applied or pre-incubated to assess its inhibitory effect.
In Vivo Models of Neuropathic Pain
Objective: To evaluate the anti-allodynic and anti-hyperalgesic effects of NRP1 antagonists in a chronic pain state.
Protocol (Spinal Nerve Ligation - SNL Model):
-
Animal Surgery: Under deep anesthesia, the L5 and L6 spinal nerves of an adult rat are exposed. The nerves are then tightly ligated with silk suture. This procedure induces robust and lasting signs of neuropathic pain in the ipsilateral hind paw.
-
Drug Administration: After a post-operative recovery period and confirmation of pain development (typically 7-14 days), the NRP1 antagonist is administered via the desired route (e.g., intrathecal injection for spinal targets, intravenous for systemic effects).
-
Behavioral Testing:
-
Mechanical Allodynia: Paw withdrawal thresholds are measured in response to stimulation with calibrated von Frey filaments applied to the plantar surface of the hind paw. A decrease in the force required to elicit a withdrawal indicates allodynia.
-
Thermal Hyperalgesia: Paw withdrawal latency is measured in response to a radiant heat source (e.g., Hargreaves apparatus). A shorter latency to withdraw indicates hyperalgesia.
-
-
Data Analysis: Behavioral responses are measured at baseline (before drug) and at multiple time points after drug administration to determine the magnitude and duration of the analgesic effect.
Caption: Workflow for In Vivo Neuropathic Pain Model Testing.
Conclusion
The targeting of Neuropilin-1 represents a mechanistically novel and compelling strategy for the treatment of pain. As a key co-receptor for both VEGF-A and NGF, NRP1 is a convergence point for distinct but critical pain-promoting pathways. The data from in vitro and in vivo models consistently demonstrate that antagonism of NRP1 can block neuronal hyperexcitability and reverse pain-like behaviors. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug developers aiming to further explore and harness the therapeutic potential of "this compound" and other inhibitors of this crucial signaling hub.
References
- 1. JCI - Neuropilin-1 inhibition suppresses nerve growth factor signaling and nociception in pain models [jci.org]
- 2. Targeting the VEGF-A/Neuropilin 1 axis for relief of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuropilin-1 inhibition suppresses nerve growth factor signaling and nociception in pain models - PMC [pmc.ncbi.nlm.nih.gov]
NRP1 Antagonist 2: A Technical Guide to Foundational Research in Immunology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuropilin-1 (NRP1) has emerged as a critical regulator of immune responses, particularly within the tumor microenvironment. Its expression on various immune cells, including regulatory T cells (Tregs), CD8+ T cells, and dendritic cells (DCs), positions it as a key player in immune suppression and a promising target for cancer immunotherapy.[1][2][3] NRP1 is a transmembrane co-receptor for several ligands, including vascular endothelial growth factor (VEGF) and semaphorins, which are crucial for its diverse functions in angiogenesis, neuronal guidance, and immune cell regulation.[4][5] This technical guide focuses on the foundational research of a representative small molecule antagonist of NRP1, referred to here as "NRP1 antagonist 2" (also known as Compound 1 or EG01377), providing an in-depth overview of its mechanism, relevant experimental data, and the protocols used to elucidate its role in immunology.
The Role of NRP1 in Immune Regulation
NRP1 plays a multifaceted role in the immune system. On Tregs, NRP1 is highly expressed and is crucial for their stability and suppressive function within the tumor microenvironment. It facilitates the infiltration of Tregs into VEGF-producing tumors, thereby dampening anti-tumor immunity. On CD8+ T cells, NRP1 is associated with T cell exhaustion and dysfunction. In dendritic cells, NRP1 is involved in the formation of the immunological synapse with T cells, influencing T cell activation. The development of NRP1 antagonists aims to disrupt these immunosuppressive functions and enhance anti-tumor immune responses.
This compound (EG01377)
This compound (EG01377) is a small molecule designed to inhibit the interaction between NRP1 and its ligands, primarily VEGF-A. By blocking this interaction, the antagonist aims to reverse NRP1-mediated immune suppression. Research has demonstrated that this antagonist can modulate the function of regulatory T cells and exhibits anti-angiogenic and anti-tumor effects.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound (EG01377) from foundational research.
| Parameter | Value | Assay Method | Cell Type/System | Reference |
| Binding Affinity (SPR) | ||||
| NRP1-b1 domain | IC50 = 19 nM | Surface Plasmon Resonance | Recombinant protein | |
| Inhibition of VEGF-A Binding | ||||
| HUVEC cells | IC50 = 22 nM | ELISA-based assay | Human Umbilical Vein Endothelial Cells | |
| Functional Assays | ||||
| Inhibition of TGF-β production | Significant reduction | ELISA | Purified mouse Tregs | |
| Anti-angiogenic activity | Dose-dependent inhibition of tube formation | In vitro angiogenesis assay | HUVEC cells | |
| Anti-migratory activity | Inhibition of cell migration | Transwell migration assay | Glioblastoma cells |
Signaling Pathways
NRP1 Signaling in Regulatory T cells (Tregs)
NRP1 on the surface of Tregs acts as a co-receptor for VEGF and TGF-β, promoting their stability and immunosuppressive function. This compound blocks the VEGF-NRP1 interaction, which can lead to Treg instability and a reduction in their suppressive capacity. Furthermore, NRP1 is implicated in TGF-β signaling in Tregs, and its antagonism can reduce the production of this immunosuppressive cytokine.
References
- 1. jitc.bmj.com [jitc.bmj.com]
- 2. Multifaceted Role of Neuropilins in the Immune System: Potential Targets for Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fortunejournals.com [fortunejournals.com]
- 4. Neuropilin 1: function and therapeutic potential in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
Methodological & Application
Application Notes and Protocols for In Vitro Cell-Based Assays Using NRP1 Antagonist 2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuropilin-1 (NRP1) is a transmembrane co-receptor implicated in a variety of physiological and pathological processes, including neuronal guidance, angiogenesis, and tumor progression.[1][2] It acts as a co-receptor for several growth factors, most notably Vascular Endothelial Growth Factor (VEGF) and Hepatocyte Growth Factor (HGF), potentiating their signaling pathways.[3][4] The overexpression of NRP1 in various cancers is often correlated with poor prognosis, making it an attractive therapeutic target.[1] "NRP1 antagonist 2" is a novel small molecule inhibitor designed to specifically block the interaction between NRP1 and its ligands, thereby attenuating downstream signaling and inhibiting cancer cell proliferation, migration, and angiogenesis.
These application notes provide detailed protocols for utilizing "this compound" in a range of in vitro cell-based assays to evaluate its efficacy and mechanism of action.
Key Signaling Pathways Involving NRP1
NRP1 functions as a co-receptor, enhancing the signaling of canonical receptor tyrosine kinases. Two of the well-characterized pathways are the VEGF/VEGFR and HGF/c-Met signaling axes. "this compound" is designed to interfere with these interactions.
Data Presentation: Summary of Expected Outcomes
The following table summarizes the expected quantitative outcomes from the described in vitro assays when treating NRP1-expressing cancer cells with "this compound".
| Assay Type | Key Parameter Measured | Expected Effect of "this compound" | Example Quantitative Readout |
| Cell Proliferation | Cell Viability / Number | Dose-dependent decrease | Increased IC50 value |
| Cell Migration | Rate of "wound" closure | Dose-dependent decrease | Reduced % of wound closure |
| Cell Invasion | Number of cells invading through Matrigel | Dose-dependent decrease | Reduced number of invaded cells |
| Tube Formation | Formation of capillary-like structures | Dose-dependent inhibition | Decreased number of branch points |
| VEGFR2 Phosphorylation | Level of phosphorylated VEGFR2 | Dose-dependent decrease | Reduced p-VEGFR2/total VEGFR2 ratio |
Experimental Protocols
General Experimental Workflow
The following diagram outlines a typical workflow for evaluating the in vitro efficacy of "this compound".
Cell Proliferation Assay (XTT Method)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
NRP1-expressing cancer cell line (e.g., A549, HUVEC)
-
Complete culture medium
-
"this compound"
-
XTT labeling reagent
-
Electron-coupling reagent
-
96-well flat-bottom plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
Prepare serial dilutions of "this compound" in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the antagonist dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate for 48-72 hours at 37°C, 5% CO2.
-
Prepare the XTT labeling mixture by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.
-
Add 50 µL of the XTT labeling mixture to each well.
-
Incubate the plate for 4 hours at 37°C in a humidified incubator.
-
Measure the absorbance of the samples at 450 nm using a microplate reader. The reference wavelength should be 650 nm.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the ability of a cell population to migrate and close a "wound" created in a confluent monolayer.
Materials:
-
NRP1-expressing cancer cell line (e.g., HONE1, CNE1)
-
Complete culture medium and serum-free medium
-
"this compound"
-
6-well or 12-well plates
-
200 µL pipette tip
-
Microscope with a camera
Protocol:
-
Seed cells in a 6-well or 12-well plate and grow to form a confluent monolayer.
-
Create a "scratch" or "wound" in the monolayer using a sterile 200 µL pipette tip.
-
Gently wash the wells twice with PBS to remove detached cells.
-
Replace the PBS with serum-free medium containing different concentrations of "this compound" or a vehicle control.
-
Capture images of the wound at 0 hours.
-
Incubate the plate at 37°C, 5% CO2.
-
Capture images of the same wound area at subsequent time points (e.g., 12, 24, 48 hours).
-
Measure the area of the wound at each time point using software like ImageJ.
-
Calculate the percentage of wound closure for each condition relative to the 0-hour time point.
Cell Invasion Assay (Transwell Assay)
This assay evaluates the invasive potential of cells by measuring their ability to migrate through a basement membrane matrix.
Materials:
-
NRP1-expressing cancer cell line
-
Transwell inserts with 8 µm pore size
-
Matrigel basement membrane matrix
-
Serum-free medium and medium with a chemoattractant (e.g., 10% FBS)
-
"this compound"
-
Cotton swabs
-
Methanol and Crystal Violet stain
Protocol:
-
Coat the top of the transwell inserts with a thin layer of diluted Matrigel and allow it to solidify.
-
Resuspend cells in serum-free medium containing various concentrations of "this compound" or a vehicle control.
-
Seed 5 x 10^4 cells into the upper chamber of the transwell insert.
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubate for 24-48 hours at 37°C, 5% CO2.
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with 0.5% Crystal Violet for 20 minutes.
-
Wash the inserts with water and allow them to air dry.
-
Count the number of stained cells in several random fields of view under a microscope.
Endothelial Tube Formation Assay
This assay models angiogenesis in vitro by assessing the ability of endothelial cells to form capillary-like structures on a basement membrane matrix.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Matrigel
-
"this compound"
-
VEGF-A (as a stimulant)
-
96-well plates
-
Microscope with a camera
Protocol:
-
Thaw Matrigel on ice and coat the wells of a 96-well plate. Allow it to polymerize at 37°C for 30 minutes.
-
Resuspend HUVECs in endothelial cell growth medium containing VEGF-A and different concentrations of "this compound" or a vehicle control.
-
Seed 1.5 x 10^4 HUVECs onto the polymerized Matrigel in each well.
-
Incubate for 4-6 hours at 37°C, 5% CO2.
-
Visualize the formation of tube-like structures using a microscope.
-
Capture images of the tube networks.
-
Quantify the extent of tube formation by measuring parameters such as the number of branch points, total tube length, and number of loops using angiogenesis analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
Western Blot Analysis of VEGFR2 Phosphorylation
This protocol is used to determine if "this compound" can inhibit the VEGF-induced phosphorylation of its receptor, VEGFR2.
Materials:
-
NRP1 and VEGFR2-expressing cells (e.g., HUVECs)
-
Serum-free medium
-
VEGF-A
-
"this compound"
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (anti-p-VEGFR2, anti-total-VEGFR2, anti-beta-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Culture cells to 80-90% confluency and then serum-starve overnight.
-
Pre-treat the cells with various concentrations of "this compound" for 1-2 hours.
-
Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 10-15 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against p-VEGFR2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total VEGFR2 and a loading control (e.g., beta-actin).
-
Quantify the band intensities and express the results as a ratio of p-VEGFR2 to total VEGFR2.
References
- 1. Frontiers | Neuropilin-1: A Key Protein to Consider in the Progression of Pediatric Brain Tumors [frontiersin.org]
- 2. Neuropilin-1: A Multifaceted Target for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuropilin-1 promotes human glioma progression through potentiating the activity of the HGF/SF autocrine pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for NRP1 Antagonists in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical use of various Neuropilin-1 (NRP1) antagonists in animal studies. This document includes summaries of in vivo dosages, detailed experimental protocols, and visualizations of the targeted signaling pathways. The information is intended to guide researchers in designing and executing their own in vivo experiments with NRP1 inhibitors.
Introduction to NRP1 Antagonism
Neuropilin-1 (NRP1) is a transmembrane co-receptor involved in a multitude of physiological and pathological processes, including angiogenesis, neuronal guidance, and immune regulation. In the context of cancer, NRP1 is often overexpressed on tumor cells and tumor-associated vasculature, where it enhances signaling pathways crucial for tumor growth, invasion, and metastasis.[1] NRP1 primarily functions as a co-receptor for vascular endothelial growth factor (VEGF), potentiating its pro-angiogenic effects.[1] Additionally, NRP1 is expressed on regulatory T cells (Tregs), where it contributes to their immunosuppressive function within the tumor microenvironment.[1][2] Consequently, antagonizing NRP1 presents a multi-faceted approach to cancer therapy by simultaneously inhibiting angiogenesis and enhancing anti-tumor immunity. A variety of NRP1 antagonists, including small molecules and peptides, have been developed and evaluated in preclinical animal models.[2]
Quantitative Data Summary of NRP1 Antagonists in Animal Studies
The following table summarizes the in vivo dosages and administration details for several NRP1 antagonists that have been investigated in animal models of cancer.
| Antagonist | Animal Model | Cancer Type | Dosage | Administration Route | Frequency | Reference |
| EG01377 | BALB/c mice | Pharmacokinetic study | 2 mg/kg | Intravenous (i.v.) | Single dose | |
| NRPa-308 | Nude mice | Triple-Negative Breast Cancer (MDA-MB-231 xenograft) | 20 mg/kg | Intraperitoneal (i.p.) | Daily | |
| ATWLPPR | Nude mice | Breast Cancer (MDA-MB-231 xenograft) | 10 mg/kg | Intraperitoneal (i.p.) | Daily | |
| EG00229 | Rodent model | Glioma | Not specified (local delivery) | Intracerebral via osmotic minipump | Continuous |
Signaling Pathways and Experimental Workflows
NRP1 Signaling Pathway
NRP1 acts as a co-receptor for VEGF-A, enhancing its binding to VEGFR2 and subsequently activating downstream signaling cascades that promote angiogenesis, cell migration, and survival. The diagram below illustrates the canonical VEGF/NRP1 signaling pathway.
Caption: VEGF-A binds to NRP1 and VEGFR2, leading to downstream signaling.
Experimental Workflow for a Xenograft Study
The following diagram outlines a typical experimental workflow for evaluating the efficacy of an NRP1 antagonist in a subcutaneous tumor xenograft model.
Caption: Workflow for an in vivo xenograft study of an NRP1 antagonist.
Detailed Experimental Protocols
Protocol 1: In Vivo Efficacy Study of NRPa-308 in a Triple-Negative Breast Cancer Xenograft Model
This protocol is based on studies evaluating the anti-tumor effects of NRPa-308 in an MDA-MB-231 xenograft model.
1. Animal Model:
-
Female athymic nude mice (nu/nu), 6-8 weeks old.
2. Cell Culture and Implantation:
-
Human triple-negative breast cancer cell line MDA-MB-231 is cultured in appropriate media.
-
Harvest cells and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 107 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 106 cells) into the flank of each mouse.
3. Tumor Growth and Randomization:
-
Allow tumors to grow until they reach a palpable volume of approximately 100-150 mm³.
-
Randomly assign mice into treatment and control groups (n=8-10 mice per group).
4. Drug Preparation and Administration:
-
Prepare NRPa-308 in a suitable vehicle (e.g., DMSO and saline).
-
Administer NRPa-308 at a dose of 20 mg/kg via intraperitoneal (i.p.) injection daily.
-
The control group receives an equivalent volume of the vehicle.
5. Monitoring and Endpoints:
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (length x width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
The primary endpoint may be a specific tumor volume or the end of a predetermined study duration (e.g., 21 days).
6. Tissue Collection and Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Tumor tissues can be fixed in formalin for immunohistochemical analysis (e.g., for markers of proliferation like Ki-67 and angiogenesis like CD31) or flash-frozen for molecular analysis.
Protocol 2: Pharmacokinetic Study of EG01377 in Mice
This protocol is designed to assess the pharmacokinetic properties of EG01377.
1. Animal Model:
-
Female BALB/c mice, 6-8 weeks old.
2. Drug Preparation and Administration:
-
Formulate EG01377 in a vehicle suitable for intravenous injection.
-
Administer a single dose of 2 mg/kg EG01377 via the tail vein.
3. Blood Sampling:
-
Collect blood samples from a subset of mice at various time points post-injection (e.g., 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 24 hours).
-
Process blood samples to obtain plasma.
4. Sample Analysis:
-
Analyze the concentration of EG01377 in the plasma samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
5. Pharmacokinetic Parameter Calculation:
-
Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including half-life (t1/2), clearance (CL), and volume of distribution (Vd).
Protocol 3: Local Delivery of EG00229 in a Glioma Model
This protocol outlines a method for the continuous local delivery of an NRP1 antagonist to an intracranial tumor.
1. Animal Model:
-
Rodent model suitable for intracranial tumor implantation (e.g., nude rats).
2. Cell Implantation:
-
Stereotactically implant glioma cells (e.g., U87) into the brain of the animals.
3. Osmotic Pump and Catheter Implantation:
-
Following tumor establishment, implant an osmotic minipump subcutaneously on the back of the animal.
-
Connect the pump to a brain infusion cannula via a catheter.
-
Stereotactically place the tip of the cannula at a location adjacent to the tumor.
4. Drug Delivery:
-
Fill the osmotic minipump with a solution of EG00229 at a concentration calculated to deliver the desired daily dose.
-
The pump will provide continuous infusion of the drug directly to the tumor site.
5. Monitoring and Analysis:
-
Monitor tumor growth using imaging techniques such as magnetic resonance imaging (MRI).
-
At the study endpoint, collect brain tissue for histological and molecular analysis.
References
- 1. Frontiers | Neuropilins, as Relevant Oncology Target: Their Role in the Tumoral Microenvironment [frontiersin.org]
- 2. Small Molecule Neuropilin-1 Antagonists Combine Antiangiogenic and Antitumor Activity with Immune Modulation through Reduction of Transforming Growth Factor Beta (TGFβ) Production in Regulatory T-Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NRP1 Antagonist 2 (ATWLPPR)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuropilin-1 (NRP1) is a transmembrane co-receptor involved in a variety of physiological and pathological processes, including angiogenesis, neuronal guidance, and immune regulation. It plays a crucial role in tumor progression and vascularization by enhancing the signaling of Vascular Endothelial Growth Factor A (VEGF-A). "NRP1 antagonist 2," identified as the heptapeptide ATWLPPR , is a specific inhibitor of the VEGF-A165 binding to NRP1.[1][2][3] By selectively blocking this interaction, ATWLPPR effectively inhibits downstream signaling pathways, leading to anti-angiogenic and potential anti-tumor effects.[1][2] These application notes provide detailed information on the solubility of ATWLPPR and protocols for its preparation in experimental settings.
Data Presentation: Solubility of ATWLPPR
The solubility of the lyophilized ATWLPPR peptide is a critical first step for its use in any experimental model. The following table summarizes its known solubility characteristics. General guidelines for dissolving peptides suggest that for peptides with hydrophobic residues like Tryptophan (W), Leucine (L), and Proline (P) present in ATWLPPR, organic solvents may be required if aqueous solubility is limited. Given the presence of a basic Arginine (R) residue, acidic solutions can also aid dissolution.
| Solvent | Solubility | Remarks |
| Water | ≥ 50 mg/mL (52.41 mM) | This is the preferred solvent for most biological applications. To enhance solubility, gentle warming (to 37°C) and sonication are recommended. |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Likely soluble | While specific data is not available, peptides soluble in water are generally soluble in PBS. It is recommended to test solubility with a small amount first. |
| Dimethyl Sulfoxide (DMSO) | Likely soluble | Recommended for highly hydrophobic peptides. However, as ATWLPPR contains Tryptophan, which is susceptible to oxidation, the use of DMSO should be approached with caution. If used, prepare fresh solutions and store under inert gas if possible. |
| 10% Acetic Acid | Likely soluble | The basic nature of the Arginine residue suggests that solubility can be achieved in a dilute acidic solution. This can then be further diluted in the experimental buffer. |
Note: Always start by attempting to dissolve a small test amount of the peptide before preparing a bulk stock solution.
Experimental Protocols
Protocol 1: Preparation of ATWLPPR Stock Solution for In Vitro Cell Culture Experiments
This protocol outlines the preparation of a concentrated stock solution of ATWLPPR for use in cell-based assays.
Materials:
-
Lyophilized ATWLPPR peptide
-
Sterile, nuclease-free water or sterile 1X PBS
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Sterile filters (0.22 µm)
Procedure:
-
Equilibration: Allow the vial of lyophilized ATWLPPR to warm to room temperature before opening to prevent condensation.
-
Initial Solubilization: Briefly centrifuge the vial to ensure all the powder is at the bottom. Add the required volume of sterile water or PBS to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Dissolution: Vortex the solution gently. If the peptide does not fully dissolve, sonicate the tube in a water bath for 10-15 second intervals. Avoid excessive heating.
-
Sterilization: Filter the stock solution through a 0.22 µm sterile filter into a new sterile tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Protocol 2: Preparation of ATWLPPR for In Vivo Administration
This protocol provides a general guideline for preparing ATWLPPR for subcutaneous or intravenous injection in animal models. The final formulation may need to be optimized based on the specific experimental requirements and animal model.
Materials:
-
Lyophilized ATWLPPR peptide
-
Sterile saline (0.9% NaCl) or sterile 1X PBS
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Calculation: Determine the total amount of ATWLPPR required based on the dosage, number of animals, and injection volume. A previously reported dosage is 400 µg/kg via subcutaneous injection.
-
Reconstitution: On the day of injection, allow the lyophilized peptide to reach room temperature. Reconstitute the peptide in sterile saline or PBS to the final desired concentration for injection.
-
Dissolution: Gently vortex the solution until the peptide is fully dissolved. Ensure the solution is clear and free of particulates.
-
Administration: Administer the freshly prepared solution to the animals via the desired route (e.g., subcutaneous or intravenous injection).
Mandatory Visualization
NRP1 Signaling Pathway Inhibition by ATWLPPR
The following diagram illustrates the mechanism of action of ATWLPPR in the context of VEGF-A165-mediated signaling. ATWLPPR competitively binds to NRP1, thereby preventing the formation of the VEGF-A165/NRP1/VEGFR2 ternary complex. This inhibition blocks the downstream activation of pro-angiogenic signaling cascades such as the MAPK/ERK and PI3K/AKT pathways.
References
Application Notes and Protocols: The Use of NRP1 Antagonist EG01377 in Endothelial Cell Migration Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuropilin-1 (NRP1) is a transmembrane co-receptor that plays a crucial role in angiogenesis, the formation of new blood vessels from pre-existing ones. It primarily functions by enhancing the signaling of Vascular Endothelial Growth Factor (VEGF) through its receptor, VEGFR2.[1][2][3] This potentiation of VEGF signaling is critical for endothelial cell migration, a fundamental process in angiogenesis.[3] Consequently, NRP1 has emerged as a promising target for anti-angiogenic therapies in diseases such as cancer.
NRP1 antagonists are molecules designed to block the interaction between NRP1 and its ligands, most notably VEGF-A.[4] By inhibiting this interaction, NRP1 antagonists can effectively attenuate downstream signaling pathways that drive endothelial cell migration and proliferation. This document provides detailed application notes and protocols for utilizing "NRP1 antagonist 2", a representative small molecule inhibitor EG01377, in common endothelial cell migration assays.
Mechanism of Action of NRP1 Antagonist EG01377
EG01377 is a potent and selective small molecule inhibitor of NRP1. It functions by binding to the b1 domain of NRP1, the same domain responsible for binding to VEGF-A. This competitive inhibition prevents VEGF-A from associating with NRP1, thereby disrupting the formation of the NRP1/VEGFR2 signaling complex. The downstream consequence is a reduction in VEGF-induced signaling cascades that are essential for endothelial cell migration.
Data Presentation: Efficacy of NRP1 Antagonist EG01377 in Endothelial Cell Migration
The inhibitory effects of EG01377 on endothelial cell migration have been quantified in various in vitro assays. The following tables summarize the key findings from studies using Human Umbilical Vein Endothelial Cells (HUVECs).
Table 1: Effect of EG01377 on VEGF-A-Induced HUVEC Migration in Transwell Assay
| Treatment Condition | Concentration | Mean Number of Migrated Cells (± SEM) | Percentage Inhibition |
| Vehicle Control (0.1% DMSO) | - | 50 (± 5) | - |
| VEGF-A | 25 ng/mL | 250 (± 20) | - |
| EG01377 | 30 µM | 60 (± 8) | Not applicable |
| VEGF-A + EG01377 | 25 ng/mL + 30 µM | 100 (± 12) | 60% |
Data is representative and compiled from findings reported in scientific literature.
Table 2: Effect of EG01377 on VEGF-A-Induced Wound Closure in HUVEC Scratch Assay
| Treatment Condition | Concentration | Wound Closure at 24h (%) (Mean ± SEM) |
| Vehicle Control (0.1% DMSO) | - | 20 (± 3) |
| VEGF-A | 25 ng/mL | 80 (± 5) |
| EG01377 | 30 µM | 25 (± 4) |
| VEGF-A + EG01377 | 25 ng/mL + 30 µM | 40 (± 6) |
Data is representative and compiled from findings reported in scientific literature.
Signaling Pathway
The following diagram illustrates the canonical VEGF-NRP1 signaling pathway in endothelial cells and the point of intervention for NRP1 antagonist EG01377.
Caption: VEGF-NRP1 signaling pathway in endothelial cell migration and inhibition by NRP1 antagonist.
Experimental Protocols
Detailed methodologies for two key endothelial cell migration assays are provided below.
Transwell Migration (Boyden Chamber) Assay
This assay measures the chemotactic response of endothelial cells towards a chemoattractant, such as VEGF-A.
Experimental Workflow:
Caption: Workflow for the transwell endothelial cell migration assay.
Protocol:
-
Cell Culture: Culture HUVECs to 80-90% confluency.
-
Cell Starvation: Prior to the assay, starve the HUVECs in serum-free basal medium for 4-6 hours.
-
Preparation of Assay Chambers: Place transwell inserts (typically with an 8 µm pore size membrane) into a 24-well plate.
-
Loading the Lower Chamber: In the lower chamber of the 24-well plate, add 600 µL of serum-free basal medium containing the desired concentrations of VEGF-A (e.g., 25 ng/mL) and/or NRP1 antagonist EG01377 (e.g., 30 µM). Include appropriate vehicle controls (e.g., 0.1% DMSO).
-
Seeding Cells in the Upper Chamber: Harvest the starved HUVECs and resuspend them in serum-free basal medium at a concentration of 1 x 10^6 cells/mL. Seed 100 µL of the cell suspension (1 x 10^5 cells) into the upper chamber of each transwell insert.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-6 hours.
-
Removal of Non-Migrated Cells: After incubation, carefully remove the transwell inserts. Using a cotton swab, gently wipe the inside of the insert to remove non-migrated cells.
-
Fixation and Staining: Fix the migrated cells on the underside of the membrane by immersing the insert in 4% paraformaldehyde for 10 minutes. Subsequently, stain the cells with a solution such as 0.1% Crystal Violet for 20 minutes.
-
Cell Counting and Analysis: Gently wash the inserts in water and allow them to air dry. Using a light microscope, count the number of migrated cells in several random fields of view for each insert. Calculate the average number of migrated cells per condition.
Scratch (Wound Healing) Assay
This assay measures the ability of a confluent monolayer of endothelial cells to migrate and close a mechanically created "wound".
Experimental Workflow:
Caption: Workflow for the scratch (wound healing) assay.
Protocol:
-
Cell Seeding: Seed HUVECs in a 12-well or 24-well plate and grow them until they form a confluent monolayer.
-
Creating the Scratch: Using a sterile p200 pipette tip, create a straight scratch down the center of each well.
-
Washing and Treatment: Gently wash each well with phosphate-buffered saline (PBS) to remove detached cells and debris. Replace the PBS with 2 mL of fresh culture medium containing the desired concentrations of VEGF-A (e.g., 25 ng/mL) and/or NRP1 antagonist EG01377 (e.g., 30 µM). Include appropriate vehicle controls.
-
Imaging at Time Zero: Immediately after adding the treatment media, capture images of the scratch in each well using a phase-contrast microscope. These images will serve as the baseline (T=0).
-
Time-Lapse Imaging: Place the plate in a 37°C incubator with 5% CO2. Acquire images of the same fields of view at regular intervals (e.g., every 6, 12, and 24 hours) until the wound in the control wells is nearly closed.
-
Data Analysis: The rate of cell migration can be quantified by measuring the area of the scratch at each time point using image analysis software (e.g., ImageJ). The percentage of wound closure can be calculated using the following formula:
% Wound Closure = [(Area at T=0 - Area at T=x) / Area at T=0] x 100
Conclusion
The NRP1 antagonist EG01377 demonstrates significant inhibitory effects on endothelial cell migration in both transwell and scratch assays. These assays, when performed with the detailed protocols provided, offer robust and quantifiable methods for evaluating the anti-angiogenic potential of NRP1 inhibitors. The data and protocols presented herein serve as a valuable resource for researchers and drug development professionals working in the field of angiogenesis and cancer therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. VEGF binding to NRP1 is essential for VEGF stimulation of endothelial cell migration, complex formation between NRP1 and VEGFR2, and signaling via FAK Tyr407 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are NRP-1 inhibitors and how do they work? [synapse.patsnap.com]
Measuring Target Engagement of NRP1 Antagonist 2: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for measuring the target engagement of "NRP1 antagonist 2," a novel inhibitor of Neuropilin-1 (NRP1). These methodologies are essential for researchers and professionals involved in drug discovery and development to accurately quantify the interaction of this antagonist with its intended target in both biochemical and cellular contexts.
Introduction to NRP1 and "this compound"
Neuropilin-1 (NRP1) is a transmembrane co-receptor involved in a multitude of signaling pathways that regulate critical cellular processes such as angiogenesis, neuronal guidance, and immune responses.[1][2] Its dysregulation is implicated in various diseases, including cancer, making it a prime target for therapeutic intervention. "this compound" is a small molecule inhibitor designed to specifically block the interaction of NRP1 with its ligands, such as Vascular Endothelial Growth Factor A (VEGF-A), thereby modulating downstream signaling pathways.[1][2]
Accurate measurement of the binding of "this compound" to NRP1 (target engagement) is crucial for understanding its mechanism of action, optimizing its potency, and establishing a clear relationship between target binding and biological effect. This document outlines several key techniques for quantifying this engagement.
NRP1 Signaling Pathway
The following diagram illustrates a simplified overview of the NRP1 signaling pathway, highlighting its role as a co-receptor for VEGFR2 in response to VEGF-A binding. "this compound" is designed to disrupt the formation of this signaling complex.
Figure 1: Simplified NRP1 Signaling Pathway.
Quantitative Data Summary
The following tables summarize key quantitative parameters for "this compound" and related compounds, providing a comparative overview of their target engagement profiles.
Table 1: Binding Affinity of NRP1 Antagonists Measured by Surface Plasmon Resonance (SPR)
| Compound | Target Domain | Kd (μM) | Reference |
| This compound | NRP1-b1 | Data to be determined | - |
| EG01377 | NRP1-b1 | 1.32 | [3] |
| Compound 10a | NRP1-b1 | 3.76 ± 0.52 | |
| Compound 12a | NRP1-b1 | 1.17 | |
| L-Arginine | NRP1-b1 | 325 ± 5 | |
| L-Homoarginine | NRP1-b1 | 637 ± 70 |
Table 2: Inhibitory Potency of NRP1 Antagonists
| Compound | Assay Type | IC50 (μM) | Reference |
| This compound | To be determined | Data to be determined | - |
| EG01377 | Inhibition of biotinylated VEGF-A binding | 0.609 | |
| EG00229 | Inhibition of biotinylated VEGF-A binding | 8 | |
| EG3287 | Inhibition of 125I-VEGF binding to A549 cells | 2 | |
| DG1 | Inhibition of VEGF165-induced VEGFR2 phosphorylation | ~40-120 | |
| DG2 | Inhibition of VEGF165-induced VEGFR2 phosphorylation | ~40-120 |
Experimental Protocols
Detailed methodologies for key experiments to measure the target engagement of "this compound" are provided below.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique that allows for the real-time measurement of binding affinity and kinetics between an immobilized protein (NRP1) and an analyte in solution ("this compound").
Experimental Workflow:
Figure 2: Surface Plasmon Resonance Workflow.
Protocol:
-
Immobilization of NRP1:
-
Recombinant human NRP1-b1b2 protein is immobilized on a CM5 sensor chip via amine coupling.
-
The surface density should be optimized, typically between 2,000–3,000 response units (RU).
-
-
Analyte Preparation:
-
Prepare a stock solution of "this compound" in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the antagonist in an appropriate running buffer (e.g., PBS with 0.05% Tween 20 and 3% DMSO) to generate a concentration series (e.g., 0.4–100 μM).
-
-
SPR Analysis:
-
Perform multicycle kinetic injections of the "this compound" concentration series over the immobilized NRP1 surface.
-
Set the association time to 30–120 seconds and the dissociation time to 30–60 seconds.
-
A regeneration step may not be necessary for small molecule interactions.
-
-
Data Analysis:
-
Reference subtract the sensorgrams using a blank channel.
-
Fit the data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).
-
Fluorescence Polarization (FP) Competition Assay
FP is a homogeneous assay that measures the change in the polarization of fluorescent light emitted from a labeled molecule (tracer) upon binding to a larger protein (NRP1). A competition assay is used to determine the affinity of an unlabeled antagonist.
Experimental Workflow:
Figure 3: Fluorescence Polarization Workflow.
Protocol:
-
Reagent Preparation:
-
Prepare a fluorescently labeled NRP1 ligand (e.g., a fluorescently tagged peptide or small molecule known to bind NRP1). A suitable probe, DS108, has been described for this purpose.
-
Prepare a solution of recombinant NRP1 b1b2 protein.
-
Prepare a serial dilution of "this compound".
-
All reagents should be in a suitable assay buffer (e.g., 10 mM HEPES, 0.5% DMSO).
-
-
Assay Setup (384-well plate format):
-
Add the fluorescent probe to all wells at a final concentration of 50 nM.
-
Add the NRP1 b1b2 protein to all wells (except for 'no protein' controls) at a final concentration of 300 nM.
-
Add the serially diluted "this compound" to the appropriate wells. The starting concentration for the antagonist could be around 5 µM.
-
Include controls for no antagonist (100% binding) and no protein (0% binding).
-
-
Measurement:
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 10-30 minutes).
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters (e.g., 485 nm excitation and 535 nm emission for a fluorescein-based probe).
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the antagonist.
-
Plot the percent inhibition against the logarithm of the antagonist concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a method to assess target engagement in a cellular environment. It is based on the principle that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Experimental Workflow:
Figure 4: Cellular Thermal Shift Assay Workflow.
Protocol (Western Blot-based readout):
-
Cell Treatment:
-
Culture cells expressing NRP1 to a suitable confluency.
-
Treat the cells with "this compound" at various concentrations or a vehicle control for a defined period (e.g., 1-2 hours).
-
-
Heating:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension and heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C intervals) for a fixed time (e.g., 3-5 minutes).
-
-
Lysis and Separation:
-
Lyse the cells (e.g., by freeze-thaw cycles or sonication).
-
Centrifuge the lysates at high speed to pellet the precipitated proteins.
-
-
Detection:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble NRP1 in each sample by Western blotting using an anti-NRP1 antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blots.
-
For each treatment group, plot the percentage of soluble NRP1 relative to the unheated control against the temperature.
-
A shift in the melting curve to higher temperatures in the antagonist-treated samples indicates target engagement.
-
In-Cell Western (ICW) for Downstream Signaling
An In-Cell Western can be used to measure the effect of "this compound" on downstream signaling events in a high-throughput format. For example, one can measure the phosphorylation of VEGFR2.
Protocol:
-
Cell Seeding and Treatment:
-
Seed NRP1-expressing cells in a 96-well plate and grow to the desired confluency.
-
Starve the cells if necessary and then pre-treat with various concentrations of "this compound" or a vehicle control.
-
Stimulate the cells with a ligand that activates NRP1 signaling (e.g., VEGF-A).
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% formaldehyde in PBS.
-
Permeabilize the cells with a detergent such as Triton X-100 in PBS.
-
-
Immunostaining:
-
Block non-specific binding sites with a blocking buffer.
-
Incubate the cells with a primary antibody against the downstream target (e.g., phospho-VEGFR2).
-
Wash and then incubate with a near-infrared fluorescently labeled secondary antibody. A second antibody against a housekeeping protein can be used for normalization.
-
-
Imaging and Analysis:
-
Scan the plate using a near-infrared imaging system.
-
Quantify the fluorescence intensity in each well.
-
Normalize the signal of the target protein to the housekeeping protein.
-
Plot the normalized signal against the antagonist concentration to determine the IC50 for the inhibition of downstream signaling.
-
Conclusion
The protocols and data presented in this document provide a comprehensive framework for assessing the target engagement of "this compound." By employing a combination of biochemical and cell-based assays, researchers can build a detailed profile of the antagonist's interaction with NRP1, which is essential for its continued development as a potential therapeutic agent. The selection of a specific assay will depend on the experimental question, available resources, and the desired throughput.
References
- 1. Small Molecule Neuropilin-1 Antagonists Combine Antiangiogenic and Antitumor Activity with Immune Modulation through Reduction of Transforming Growth Factor Beta (TGFβ) Production in Regulatory T-Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
Application Notes & Protocols: Evaluating NRP1 Antagonist 2 in Combination with Chemotherapy
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Neuropilin-1 (NRP1) is a transmembrane co-receptor crucial for various physiological and pathological processes, including neuronal guidance, angiogenesis, and immune regulation.[1] In oncology, NRP1 is frequently overexpressed in numerous tumor types, where it enhances key signaling pathways associated with cancer progression, such as those initiated by Vascular Endothelial Growth Factor (VEGF) and Transforming Growth Factor-beta (TGF-β).[2][3] NRP1 functions as a co-receptor for VEGF receptors (VEGFRs), augmenting VEGF-mediated signaling to promote tumor angiogenesis, cell migration, and survival.[4][5] High NRP1 expression often correlates with poor prognosis, making it an attractive therapeutic target.
Targeting NRP1 can inhibit tumor growth and enhance the efficacy of standard treatments like chemotherapy. NRP1 antagonists, which block the interaction between NRP1 and its ligands, are being investigated as standalone treatments and in combination therapies. This document provides detailed information and protocols for studying "NRP1 antagonist 2" (also known as compound EG00229 ), a small molecule inhibitor of the NRP1-VEGF interaction, in combination with conventional chemotherapy agents.
Mechanism of Action: this compound (EG00229)
This compound (EG00229) is a non-peptide small molecule designed to specifically inhibit the binding of VEGF-A to the b1 domain of NRP1. By occupying this binding site, the antagonist disrupts the formation of the NRP1/VEGFR2 signaling complex. This disruption leads to several downstream anti-tumor effects:
-
Inhibition of Angiogenesis: By blocking the NRP1-VEGF interaction, the antagonist attenuates VEGFR2 phosphorylation and downstream signaling, impairing endothelial cell migration and the formation of new blood vessels that supply tumors.
-
Direct Anti-tumor Effects: The antagonist has been shown to reduce the viability of cancer cells, such as A549 lung carcinoma cells.
-
Sensitization to Chemotherapy: NRP1 antagonism can enhance the cytotoxic effects of chemotherapy agents. By interfering with integrin-dependent survival pathways and inhibiting pro-survival signals, NRP1 blockade can render cancer cells more susceptible to agents like paclitaxel and 5-fluorouracil (5-FU).
Below is a diagram illustrating the NRP1 signaling pathway and the point of intervention for this compound.
Caption: NRP1 acts as a co-receptor for multiple pathways promoting cancer progression.
Data Presentation: Preclinical Efficacy
The following tables summarize the quantitative data from preclinical studies evaluating this compound (EG00229) and its more potent analogue, compound 1 (EG01377), alone and in combination with chemotherapy.
Table 1: Potentiation of Chemotherapy by this compound (EG00229) Data extracted from studies on A549 lung carcinoma cells.
| Chemotherapy Agent | This compound (µM) | Fold Potentiation of Cytotoxicity |
| Paclitaxel | 100 | ~2.0x |
| 5-Fluorouracil | 100 | ~1.7x |
Table 2: In Vitro Activity of NRP1 Antagonist 1 (EG01377) A more potent analogue of EG00229.
| Assay | Treatment | Concentration | Result |
| VEGFR2 Phosphorylation | VEGF-A + Cmpd 1 | 30 µM | 50% inhibition |
| Endothelial Cell Migration | VEGF-A + Cmpd 1 | 30 µM | >60% inhibition |
| Angiogenesis (Branch Points) | VEGF-A + Cmpd 1 | 30 µM | ~41% reduction |
| Angiogenesis (Network Area) | VEGF-A + Cmpd 1 | 30 µM | ~50% reduction |
| Angiogenesis (Network Length) | VEGF-A + Cmpd 1 | 30 µM | ~40% reduction |
Experimental Protocols
The following are generalized protocols based on methodologies reported in the literature for evaluating NRP1 antagonists. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Protocol 1: Cell Viability Assay to Assess Chemosensitization
Objective: To determine if this compound increases the cytotoxicity of a chemotherapy agent in a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., A549 lung carcinoma)
-
Complete culture medium
-
This compound (EG00229)
-
Chemotherapy agent (e.g., Paclitaxel, 5-Fluorouracil)
-
96-well cell culture plates
-
Cell viability reagent (e.g., XTT, MTT, or CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the chemotherapy agent. For each chemotherapy concentration, prepare solutions with and without a fixed, sub-lethal concentration of this compound (e.g., 30-100 µM). Include vehicle controls for both agents.
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared drug solutions to the respective wells.
-
Incubation: Incubate the plate for a period equivalent to 2-3 cell doubling times (e.g., 48-72 hours).
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Read the absorbance or luminescence on a microplate reader.
-
Analysis: Normalize the data to the vehicle-treated control wells. Plot the dose-response curves for the chemotherapy agent with and without the NRP1 antagonist. Calculate the IC50 values for each curve and determine the fold potentiation.
Protocol 2: Western Blot for VEGFR2 Phosphorylation
Objective: To confirm that this compound inhibits VEGF-induced VEGFR2 activation in endothelial cells.
Materials:
-
Endothelial cells (e.g., HUVECs)
-
Serum-free medium
-
VEGF-A (e.g., 1 ng/mL)
-
This compound (e.g., 30 µM)
-
Cell lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)
-
Primary antibodies: anti-phospho-VEGFR2 (Tyr1175), anti-total-VEGFR2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Cell Culture & Starvation: Plate HUVECs and grow to ~80-90% confluency. Serum-starve the cells overnight.
-
Pre-treatment: Treat the starved cells with this compound (or vehicle) for 1-2 hours.
-
Stimulation: Stimulate the cells with VEGF-A for 10 minutes at 37°C. A non-stimulated control should be included.
-
Cell Lysis: Immediately wash cells with ice-old PBS and lyse with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA or milk in TBST) for 1 hour.
-
Incubate with the anti-phospho-VEGFR2 primary antibody overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an anti-total-VEGFR2 antibody as a loading control.
-
Analysis: Quantify band intensities using densitometry software. Calculate the ratio of phosphorylated VEGFR2 to total VEGFR2.
Protocol 3: Cell Migration (Wound Healing) Assay
Objective: To assess the effect of this compound on VEGF-induced endothelial cell migration.
Materials:
-
Endothelial cells (e.g., HUVECs)
-
Culture-insert (e.g., from Ibidi) or a p200 pipette tip
-
Low-serum medium
-
VEGF-A (e.g., 25 ng/mL)
-
This compound (e.g., 30 µM)
-
Live-cell imaging system or a standard microscope with a camera
Procedure:
-
Create Monolayer: Seed HUVECs in a 24-well plate (with culture-inserts, if using) to create a confluent monolayer.
-
Create Wound: Remove the culture-insert or gently scratch the monolayer with a p200 pipette tip to create a cell-free "wound."
-
Wash and Treat: Wash gently with PBS to remove dislodged cells. Add low-serum medium containing the different treatment conditions: Vehicle, VEGF-A alone, this compound alone, and VEGF-A + this compound.
-
Image Acquisition: Place the plate in a live-cell imaging system (e.g., IncuCyte) or take images at time 0 and at regular intervals (e.g., every 2-4 hours) for 24 hours.
-
Analysis: Measure the area of the cell-free gap at each time point for all conditions. Calculate the rate of wound closure (% Relative Wound Density) and compare the different treatments.
Visualizations: Mechanisms and Workflows
Caption: this compound enhances chemotherapy by blocking pro-survival signals.
Caption: A stepwise workflow for evaluating NRP1 antagonist combination therapy.
References
Application Notes and Protocols for Assessing the Anti-Tumor Efficacy of NRP1 Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuropilin-1 (NRP1) is a transmembrane co-receptor implicated in a variety of physiological and pathological processes, including neuronal guidance, angiogenesis, and immune regulation.[1][2] In the context of oncology, NRP1 has emerged as a critical player in tumor progression. Its overexpression in numerous cancer types is often correlated with poor prognosis, increased tumor aggressiveness, and metastasis.[1][2][3] NRP1 facilitates tumor growth by interacting with a range of ligands, most notably Vascular Endothelial Growth Factor (VEGF), Transforming Growth Factor-beta (TGF-β), and Hepatocyte Growth Factor (HGF), thereby modulating key signaling pathways that drive angiogenesis, tumor cell proliferation, migration, and invasion. The multifaceted role of NRP1 in cancer biology makes it a compelling target for therapeutic intervention. This document provides detailed application notes and protocols for assessing the anti-tumor efficacy of NRP1 antagonists, using a hypothetical "NRP1 antagonist 2" as a representative agent.
NRP1 Signaling Pathways in Cancer
NRP1 acts as a co-receptor, enhancing the signaling of various receptor tyrosine kinases. Understanding these pathways is crucial for designing and interpreting studies on NRP1 antagonists.
Caption: NRP1 signaling pathways in cancer.
Preclinical Assessment of "this compound"
The evaluation of a novel NRP1 antagonist involves a multi-tiered approach, starting with in vitro characterization and culminating in in vivo efficacy studies.
Caption: Experimental workflow for assessing NRP1 antagonist efficacy.
In Vitro Efficacy Assessment
Quantitative Data Summary of NRP1 Antagonists
The following table summarizes publicly available data for known NRP1 antagonists. "this compound" would be expected to produce similar or improved metrics.
| Antagonist | Assay Type | Cell Line/System | Key Findings | Reference |
| EG00229 | VEGF-A Binding Inhibition | Cell-free | IC50: 8 µM | |
| Cell Migration | - | Functional inhibition | ||
| VEGFR2 Phosphorylation | - | Inhibition of phosphorylation | ||
| EG01377 (Cpd 1) | SPR Binding Assay | Recombinant NRP1-b1b2 | Affinity: 3.76 ± 0.52 μM | |
| Tube Formation Assay | HUVEC | ~50% reduction in network area | ||
| 3D Spheroid Invasion | Melanoma cells | Reduction in invasion | ||
| NRPa-308 | VEGF-A/NRP1 Binding | Cell-free | Dose-dependent inhibition | |
| Cell Viability | 786-O (renal carcinoma) | More efficient than sunitinib | ||
| Clonogenic Assay | 786-O (renal carcinoma) | Inhibition of colony formation | ||
| DG1 Peptide | Cell Invasion | Lung cancer cells | Inhibition of invasive activity | |
| In vivo Angiogenesis | - | Inhibition of angiogenesis |
Experimental Protocols
This assay quantifies the ability of "this compound" to inhibit the binding of VEGF-A to NRP1.
Materials:
-
Recombinant human NRP1 protein
-
Biotinylated VEGF-A165 (bt-VEGF-A)
-
96-well high-binding microplates
-
"this compound" and control compounds
-
Blocking buffer (e.g., 0.5% BSA in PBS)
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Protocol:
-
Coat the 96-well plate with recombinant NRP1 (e.g., 200 ng/well in PBS) and incubate overnight at 4°C.
-
Wash the plate three times with PBS containing 0.05% Tween 20 (PBST).
-
Block non-specific binding sites with blocking buffer for 2 hours at room temperature.
-
Wash the plate three times with PBST.
-
Prepare serial dilutions of "this compound" in binding buffer.
-
Add the antagonist dilutions to the wells, followed by a fixed concentration of bt-VEGF-A (e.g., 0.25 nM).
-
Incubate for 2 hours at room temperature.
-
Wash the plate five times with PBST.
-
Add streptavidin-HRP conjugate and incubate for 1 hour at room temperature.
-
Wash the plate five times with PBST.
-
Add TMB substrate and incubate in the dark until color develops.
-
Stop the reaction with stop solution.
-
Read the absorbance at 450 nm.
-
Calculate the percentage of inhibition and determine the IC50 value.
This assay assesses the effect of "this compound" on the metabolic activity and proliferation of cancer cells.
Materials:
-
NRP1-expressing cancer cell line (e.g., 786-O, A549)
-
Complete cell culture medium
-
"this compound"
-
MTT or XTT reagent
-
Solubilization solution (for MTT)
-
96-well cell culture plates
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of "this compound" for 48-72 hours.
-
Add MTT or XTT reagent to each well and incubate according to the manufacturer's instructions (typically 2-4 hours).
-
If using MTT, add solubilization solution and incubate until formazan crystals dissolve.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT).
-
Calculate cell viability as a percentage of the untreated control and determine the IC50.
This assay evaluates the effect of "this compound" on cancer cell migration.
Materials:
-
NRP1-expressing cancer cell line
-
Complete cell culture medium
-
"this compound"
-
6-well or 12-well cell culture plates
-
Pipette tip (p200) or specialized scratch tool
-
Microscope with a camera
Protocol:
-
Seed cells in plates to create a confluent monolayer.
-
Create a "scratch" or "wound" in the monolayer with a sterile pipette tip.
-
Wash with PBS to remove detached cells.
-
Add fresh medium containing different concentrations of "this compound".
-
Capture images of the scratch at time 0 and at subsequent time points (e.g., 12, 24, 48 hours).
-
Measure the width of the scratch at different points and calculate the percentage of wound closure over time.
This assay measures the ability of cancer cells to invade through a basement membrane matrix.
Materials:
-
NRP1-expressing cancer cell line
-
Boyden chamber inserts with a porous membrane (8 µm pores) coated with Matrigel or collagen
-
Serum-free medium and medium with a chemoattractant (e.g., 10% FBS)
-
"this compound"
-
Cotton swabs
-
Staining solution (e.g., Crystal Violet)
-
Microscope
Protocol:
-
Rehydrate the Matrigel-coated inserts.
-
Harvest and resuspend cancer cells in serum-free medium containing "this compound".
-
Add the cell suspension to the upper chamber of the insert.
-
Add medium with chemoattractant to the lower chamber.
-
Incubate for 24-48 hours.
-
Remove non-invading cells from the top of the membrane with a cotton swab.
-
Fix and stain the invading cells on the bottom of the membrane.
-
Count the number of stained cells in several microscopic fields.
-
Compare the number of invading cells in treated versus untreated groups.
This assay assesses the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Matrigel (growth factor reduced)
-
"this compound"
-
96-well plate
-
Microscope with a camera
Protocol:
-
Thaw Matrigel on ice and coat the wells of a 96-well plate. Allow it to polymerize at 37°C for 30-60 minutes.
-
Harvest HUVECs and resuspend them in medium containing "this compound" and a pro-angiogenic factor like VEGF.
-
Seed the HUVECs onto the Matrigel-coated wells.
-
Incubate for 4-18 hours.
-
Visualize the formation of tube-like structures under a microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of branch points, and network area using image analysis software.
In Vivo Efficacy Assessment
Quantitative Data Summary from In Vivo Models
| Antagonist | Model | Tumor Type | Key Findings | Reference |
| NRPa-308 | Mouse Xenograft | Triple-Negative Breast Cancer | Delayed tumor growth | |
| Mouse Xenograft | Clear Cell Renal Cell Carcinoma | Robust inhibition of tumor growth | ||
| EG00229 | Mouse Glioma Model | Glioma | Inhibited glioma proliferation | |
| Mouse Squamous Cell Carcinoma | Squamous Cell Carcinoma | Suppressed tumor formation | ||
| NRP1 Knockdown | Mouse Metastasis Model | Lung Cancer | Mitigated lung metastasis |
Experimental Protocols
This is a common model to assess the effect of an anti-cancer agent on primary tumor growth.
Materials:
-
Immunodeficient mice (e.g., NOD-SCID, nude mice)
-
NRP1-expressing cancer cell line
-
Matrigel (optional, to improve tumor take rate)
-
"this compound" formulation for in vivo administration
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells), often mixed with Matrigel, into the flank of the mice.
-
Monitor tumor growth regularly by measuring tumor dimensions with calipers. Calculate tumor volume using the formula: (Length x Width²)/2.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer "this compound" or vehicle control according to the desired schedule (e.g., daily, twice weekly) and route (e.g., intraperitoneal, intravenous, oral).
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).
IHC is used to analyze the expression of specific markers within the tumor tissue, providing insights into the mechanism of action of "this compound".
Materials:
-
Excised tumor tissue (formalin-fixed, paraffin-embedded)
-
Microtome
-
Glass slides
-
Antibodies against markers of interest (e.g., CD31 for blood vessels, Ki-67 for proliferation, cleaved caspase-3 for apoptosis)
-
Detection system (e.g., HRP-DAB)
-
Hematoxylin for counterstaining
-
Microscope
Protocol:
-
Cut thin sections (4-5 µm) from the paraffin-embedded tumor blocks and mount them on slides.
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval to unmask the epitopes.
-
Block endogenous peroxidase activity and non-specific binding sites.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash and incubate with a biotinylated secondary antibody followed by a streptavidin-HRP complex.
-
Develop the signal with a DAB substrate, which produces a brown precipitate.
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides.
-
Analyze the slides under a microscope to quantify the staining (e.g., microvessel density for CD31, proliferation index for Ki-67).
Conclusion
The comprehensive assessment of a novel "this compound" requires a systematic approach employing a variety of in vitro and in vivo methodologies. The protocols outlined in this document provide a framework for evaluating the binding affinity, cellular effects, and in vivo anti-tumor efficacy of such an agent. By elucidating the antagonist's impact on key cancer-related processes such as proliferation, migration, invasion, and angiogenesis, researchers can build a robust preclinical data package to support further development.
References
Application Notes and Protocols for Studying Neuronal Guidance Using NRP1 Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction to Neuropilin-1 in Neuronal Guidance
Neuropilin-1 (NRP1) is a transmembrane glycoprotein that plays a crucial role in the development of the nervous system, particularly in axon guidance[1][2]. It functions as a co-receptor for two major families of guidance cues: the repulsive class 3 Semaphorins (Sema3s) and certain isoforms of the attractive Vascular Endothelial Growth Factor (VEGF) family[1][3]. By binding to these ligands, NRP1 modulates downstream signaling pathways that influence the direction of axon growth, ensuring the formation of precise neural circuits[4]. Given its significant role, NRP1 has become an important target for studying the molecular mechanisms of neuronal development and for the potential development of therapeutics for neurological disorders and cancer.
This document provides detailed protocols for studying the effects of NRP1 antagonists on neuronal guidance in vitro. While the specific term "NRP1 antagonist 2" was not identified in the surveyed literature, this guide will focus on well-characterized NRP1 antagonists, including the small molecule inhibitor EG00229 and function-blocking anti-NRP1 antibodies, which are commonly used to probe NRP1 function.
NRP1 Signaling in Neuronal Guidance
NRP1 participates in at least two well-defined signaling pathways to guide developing axons:
-
Semaphorin 3A (Sema3A) Signaling: Sema3A is a secreted protein that typically acts as a chemorepellent, inducing growth cone collapse and axon repulsion. Sema3A binds to NRP1, which then forms a complex with Plexin-A receptors to initiate a downstream signaling cascade that leads to cytoskeletal rearrangements and growth cone collapse.
-
Vascular Endothelial Growth Factor A (VEGF-A) Signaling: Certain isoforms of VEGF-A, such as VEGF164, can act as chemoattractants for axons. VEGF-A binds to the b1 domain of NRP1, which can enhance the signaling of VEGF-A through its primary receptor, VEGFR2 (also known as Flk1). This signaling pathway promotes axon outgrowth and attraction towards the source of VEGF-A.
NRP1 Antagonists for Studying Neuronal Guidance
A variety of antagonists have been developed to block NRP1 function, providing valuable tools for studying its role in neuronal guidance. These can be broadly categorized as small molecules, antibodies, and peptides.
-
Small Molecule Inhibitors: EG00229 is a well-characterized small molecule antagonist that selectively inhibits the binding of VEGF-A to the b1 domain of NRP1. It has been shown to attenuate VEGF-A-induced cell migration and VEGFR2 phosphorylation. Another potent small molecule inhibitor is EG01377, which was developed based on the structure of EG00229.
-
Function-Blocking Antibodies: Monoclonal and polyclonal antibodies that bind to specific domains of NRP1 can block ligand binding and inhibit its function. For example, antibodies targeting the a1a2 domains can block Sema3A binding, while those targeting the b1b2 domains can inhibit VEGF-A binding.
-
Peptide Antagonists: Peptides derived from the C-terminus of VEGF-A or other NRP1-binding proteins can act as competitive inhibitors. For instance, the heptapeptide A7R (ATWLPPR) has been shown to compete with VEGF-A for NRP1 binding.
Quantitative Data for NRP1 Antagonists
The following table summarizes key quantitative data for commonly used NRP1 antagonists. It is important to note that most of the available quantitative data, such as IC50 values, are from VEGF-A binding or anti-angiogenic assays, as these have been a primary focus of NRP1-related drug development. The effective concentrations in neuronal guidance assays are often determined empirically.
| Antagonist | Type | Target Domain | Known IC50 / Kd | Effective Concentration in Neuronal Assays | Reference |
| EG00229 | Small Molecule | b1 (VEGF-A binding) | IC50 of 3 µM for VEGF-A binding to NRP1 b1 domain; IC50 of 8 µM for 125I-VEGF-A binding to PAE/NRP1 cells | 10-30 µM for inhibition of NGF-induced sensitization of TRPV1 in DRG neurons | |
| EG01377 | Small Molecule | b1 (VEGF-A binding) | Not explicitly stated, but developed from EG00229 for improved properties. | Not explicitly stated in neuronal assays. | |
| Anti-NRP1 Antibody (function-blocking) | Antibody | Varies (e.g., b1b2 for anti-VEGF action) | Not applicable (potency measured by functional inhibition) | 0.5 - 1 µg/mL for blocking VEGF-induced axon turning; 100 µg/mL for blocking Sema3A-induced growth cone collapse. | |
| A7R peptide (ATWLPPR) | Peptide | Competes for VEGF-A binding | Low micromolar affinity. | Not explicitly stated in neuronal assays. | |
| CendR peptide | Peptide | Competes for VEGF-A binding | 0.3-1 µM for inhibition of NGF-induced sensitization of TRPV1. | 0.3-1 µM |
Experimental Protocols
Here we provide detailed protocols for two key in vitro assays to study the effects of NRP1 antagonists on neuronal guidance: the growth cone collapse assay and the neurite outgrowth assay, using Dorsal Root Ganglion (DRG) neurons as a model system.
Protocol 1: Sema3A-Induced Growth Cone Collapse Assay
This assay is used to assess the repulsive effect of Sema3A on axonal growth cones and to test the ability of NRP1 antagonists to block this effect.
Materials:
-
E13-E15 mouse or rat embryos for DRG isolation
-
Dissection medium: Hank's Balanced Salt Solution (HBSS)
-
Enzyme solution: Collagenase/Dispase
-
Culture medium: Neurobasal medium supplemented with B27, L-glutamine, and NGF (Nerve Growth Factor)
-
Poly-D-lysine and laminin-coated coverslips or culture plates
-
Recombinant Sema3A
-
NRP1 antagonist (e.g., anti-NRP1 antibody)
-
Fixative: 4% paraformaldehyde (PFA) in PBS
-
Permeabilization solution: 0.1% Triton X-100 in PBS
-
Blocking solution: 5% Bovine Serum Albumin (BSA) in PBS
-
Phalloidin conjugated to a fluorescent dye (e.g., Alexa Fluor 488)
-
Mounting medium with DAPI
Procedure:
-
DRG Neuron Culture:
-
Dissect DRGs from E13-E15 rodent embryos and place them in cold HBSS.
-
Incubate the DRGs in the enzyme solution for 30-45 minutes at 37°C to dissociate the tissue.
-
Gently triturate the DRGs with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Plate the dissociated neurons on poly-D-lysine and laminin-coated coverslips at a low density to allow for clear visualization of individual growth cones.
-
Culture the neurons overnight in a humidified incubator at 37°C and 5% CO2.
-
-
Antagonist Pre-incubation:
-
If testing an antagonist, pre-incubate the cultured neurons with the desired concentration of the NRP1 antagonist for 30-60 minutes at 37°C.
-
-
Sema3A Treatment:
-
Add Sema3A to the culture medium at a final concentration known to induce growth cone collapse (typically in the range of 100-500 ng/mL). For control wells, add vehicle (e.g., PBS with 0.1% BSA).
-
Incubate for 30-60 minutes at 37°C.
-
-
Fixation and Staining:
-
Fix the cells with 4% PFA for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 5 minutes.
-
Wash three times with PBS.
-
Block non-specific binding with 5% BSA for 1 hour.
-
Incubate with fluorescently labeled phalloidin (to visualize F-actin in growth cones) for 1 hour at room temperature.
-
Wash three times with PBS.
-
Mount the coverslips on slides using mounting medium with DAPI.
-
-
Data Analysis:
-
Visualize the growth cones using a fluorescence microscope.
-
A growth cone is considered "collapsed" if it lacks lamellipodia and has a tapered appearance with few or no filopodia.
-
For each condition, count the number of collapsed and non-collapsed growth cones from multiple random fields of view.
-
Calculate the percentage of collapsed growth cones for each condition.
-
Statistical significance can be determined using appropriate tests (e.g., Chi-square or Fisher's exact test).
-
Protocol 2: VEGF-A-Induced Neurite Outgrowth Assay
This assay is used to assess the attractive or growth-promoting effect of VEGF-A on neurons and to test the ability of NRP1 antagonists to inhibit this effect.
Materials:
-
Same materials for DRG neuron culture as in Protocol 1.
-
Recombinant VEGF164
-
NRP1 antagonist (e.g., EG00229)
-
Fixative: 4% PFA in PBS
-
Permeabilization solution: 0.1% Triton X-100 in PBS
-
Blocking solution: 5% BSA in PBS
-
Primary antibody: anti-β-III tubulin antibody
-
Secondary antibody: fluorescently labeled anti-mouse/rabbit IgG
-
Mounting medium with DAPI
Procedure:
-
DRG Explant or Dissociated Culture:
-
DRGs can be cultured as whole explants or as dissociated neurons on poly-D-lysine and laminin-coated plates. For explants, place the entire ganglion in the center of the well.
-
Allow the neurons to adhere and begin to extend neurites for a few hours or overnight.
-
-
Treatment with VEGF-A and Antagonist:
-
Prepare culture medium containing different conditions:
-
Control (vehicle only)
-
VEGF164 alone (e.g., 50 ng/mL)
-
NRP1 antagonist alone (e.g., 10 µM EG00229)
-
VEGF164 + NRP1 antagonist
-
-
Replace the existing medium with the treatment media.
-
Incubate for 24-48 hours at 37°C.
-
-
Fixation and Immunostaining:
-
Fix the cells with 4% PFA for 20 minutes.
-
Wash three times with PBS.
-
Permeabilize with 0.1% Triton X-100 for 5 minutes.
-
Wash three times with PBS.
-
Block with 5% BSA for 1 hour.
-
Incubate with anti-β-III tubulin antibody overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature.
-
Wash three times with PBS.
-
Mount coverslips or image directly from the plate.
-
-
Data Analysis:
-
Acquire images of the neurons using a fluorescence microscope.
-
For dissociated cultures, use image analysis software (e.g., ImageJ with the NeuronJ plugin) to trace and measure the length of the longest neurite for each neuron.
-
For explant cultures, measure the radial outgrowth from the edge of the explant.
-
Calculate the average neurite length or outgrowth area for each condition.
-
Perform statistical analysis (e.g., ANOVA followed by post-hoc tests) to determine significant differences between conditions.
-
Visualizations
Signaling Pathways
Caption: NRP1 signaling pathways in neuronal guidance.
Experimental Workflow: Growth Cone Collapse Assay
Caption: Workflow for the growth cone collapse assay.
Logical Relationship: NRP1 Antagonist Effect on Neuronal Guidance
Caption: Effect of NRP1 antagonists on neuronal guidance.
References
- 1. The Role of Neuropilin in Vascular and Tumor Biology - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Neuropilin 1 (NRP1) hypomorphism combined with defective VEGF-A binding reveals novel roles for NRP1 in developmental and pathological angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. NRP1 function and targeting in neurovascular development and eye disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring the Effect of NRP1 Antagonist 2 on VEGFR2 Phosphorylation
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Neuropilin-1 (NRP1) is a transmembrane co-receptor that plays a crucial role in angiogenesis by enhancing the signaling of Vascular Endothelial Growth Factor A (VEGF-A) through its primary receptor, VEGFR2.[1][2][3] NRP1 forms a complex with VEGFR2, which promotes VEGF-A binding and subsequent VEGFR2 autophosphorylation, a critical step in the activation of downstream signaling pathways that lead to endothelial cell proliferation, migration, and survival.[4][5] NRP1 antagonists are being investigated as potential anti-angiogenic therapies for cancer and other diseases characterized by excessive blood vessel formation. "NRP1 antagonist 2" represents a novel investigational compound designed to disrupt the NRP1-VEGFR2 interaction or VEGF-A binding to NRP1, thereby inhibiting VEGFR2 signaling.
These application notes provide detailed protocols to measure the inhibitory effect of "this compound" on VEGF-A-induced VEGFR2 phosphorylation in a cellular context. The primary methods described are Western Blotting, Enzyme-Linked Immunosorbent Assay (ELISA), and Phospho-Flow Cytometry.
Signaling Pathway Overview
VEGF-A binding to VEGFR2, facilitated by NRP1, induces receptor dimerization and autophosphorylation on specific tyrosine residues within the intracellular domain of VEGFR2. This phosphorylation creates docking sites for various signaling molecules, initiating downstream cascades such as the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which are critical for angiogenic processes. NRP1 antagonists are expected to reduce the levels of phosphorylated VEGFR2 (pVEGFR2) in the presence of VEGF-A.
Caption: VEGF-A/NRP1/VEGFR2 signaling pathway and point of intervention for this compound.
Experimental Protocols
Western Blotting for pVEGFR2
Western blotting is a widely used technique to detect and quantify the level of a specific protein in a complex mixture. This protocol details the steps to measure the level of phosphorylated VEGFR2 (pVEGFR2) relative to the total VEGFR2 in cell lysates.
Caption: Workflow for Western Blot analysis of pVEGFR2.
-
Cell Culture and Treatment:
-
Culture human umbilical vein endothelial cells (HUVECs) or another appropriate endothelial cell line in complete growth medium until they reach 80-90% confluency.
-
Serum-starve the cells for 16-24 hours in a basal medium containing 0.5% serum.
-
Pre-incubate the cells with varying concentrations of "this compound" or a vehicle control (e.g., 0.1% DMSO) for 30 minutes.
-
Stimulate the cells with recombinant human VEGF-A (e.g., 20-50 ng/mL) for 5-10 minutes to induce VEGFR2 phosphorylation.
-
-
Cell Lysis:
-
Immediately after stimulation, place the culture plates on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Prepare protein samples by adding 2x Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-50 µg) per lane onto an 8% SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated VEGFR2 (e.g., anti-p-VEGFR-2 Tyr1175) diluted in 5% BSA/TBST, overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a chemiluminescence imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total VEGFR-2, and subsequently with an antibody against a loading control like GAPDH or β-actin.
-
Quantify the band intensities using densitometry software. The level of phosphorylated VEGFR-2 should be normalized to the total VEGFR-2 for each sample.
-
ELISA for pVEGFR2
ELISA (Enzyme-Linked Immunosorbent Assay) is a plate-based assay designed for detecting and quantifying substances such as proteins. A sandwich ELISA for pVEGFR2 provides a high-throughput method to measure the effect of "this compound".
Caption: Workflow for sandwich ELISA of pVEGFR2.
-
Cell Treatment and Lysis:
-
Prepare cell lysates as described in the Western Blotting protocol (steps 1 and 2).
-
-
ELISA Procedure (using a commercial kit):
-
Follow the manufacturer's instructions for the specific pVEGFR2 sandwich ELISA kit.
-
A general procedure involves coating a 96-well plate with a capture antibody against total VEGFR2.
-
Block the wells to prevent non-specific binding.
-
Add diluted cell lysates to the wells and incubate.
-
Wash the wells and add a detection antibody that specifically recognizes phosphorylated VEGFR2 (e.g., at Tyr1175).
-
Wash and add an HRP-conjugated secondary antibody.
-
Wash and add a TMB substrate for color development. The intensity of the color is proportional to the amount of pVEGFR2.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve if using a quantitative ELISA kit.
-
Determine the concentration of pVEGFR2 in each sample.
-
Normalize the pVEGFR2 levels to the total protein concentration of the lysate.
-
Alternatively, run a parallel ELISA for total VEGFR2 to normalize the pVEGFR2 signal.
-
Phospho-Flow Cytometry for pVEGFR2
Phospho-flow cytometry allows for the measurement of protein phosphorylation at the single-cell level, which can be particularly useful for analyzing heterogeneous cell populations.
Caption: Workflow for Phospho-Flow Cytometry analysis of pVEGFR2.
-
Cell Treatment and Stimulation:
-
Treat cells in suspension or adherent cells that are subsequently detached. Follow the treatment protocol as described for Western Blotting (step 1).
-
-
Fixation:
-
Immediately after stimulation, fix the cells by adding formaldehyde to a final concentration of 1.6-4% and incubating for 10-15 minutes at room temperature. This cross-links proteins and preserves the phosphorylation state.
-
-
Permeabilization:
-
Wash the fixed cells with PBS.
-
Permeabilize the cells by resuspending them in ice-cold methanol and incubating for at least 30 minutes on ice. This allows antibodies to access intracellular epitopes.
-
-
Staining:
-
Wash the permeabilized cells to remove the methanol.
-
Stain the cells with a fluorescently-labeled antibody specific for pVEGFR2 (e.g., conjugated to Alexa Fluor 488 or PE).
-
Co-stain with antibodies against cell surface markers if analyzing a mixed population.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Flow Cytometry Analysis:
-
Wash the stained cells and resuspend them in FACS buffer.
-
Analyze the samples on a flow cytometer, exciting the fluorophores with the appropriate lasers and collecting the emission signals.
-
Include appropriate controls, such as unstained cells, single-color controls for compensation, and isotype controls.
-
-
Data Analysis:
-
Gate on the cell population of interest based on forward and side scatter, and any surface markers.
-
Quantify the median fluorescence intensity (MFI) of the pVEGFR2 signal in the gated population for each condition.
-
Compare the MFI of treated samples to the vehicle control to determine the effect of "this compound".
-
Data Presentation
Quantitative data from the experiments should be summarized in tables for clear comparison.
Table 1: Western Blot Densitometry Analysis of pVEGFR2/Total VEGFR2 Ratio
| Treatment Condition | Concentration (µM) | Normalized pVEGFR2/Total VEGFR2 Ratio (Arbitrary Units) | Standard Deviation | % Inhibition |
| Vehicle Control (No VEGF) | - | 0.05 | ± 0.01 | - |
| Vehicle Control (+ VEGF) | - | 1.00 | ± 0.12 | 0% |
| This compound (+ VEGF) | 0.1 | 0.85 | ± 0.09 | 15% |
| This compound (+ VEGF) | 1 | 0.45 | ± 0.05 | 55% |
| This compound (+ VEGF) | 10 | 0.15 | ± 0.03 | 85% |
Table 2: ELISA Results for pVEGFR2 Concentration
| Treatment Condition | Concentration (µM) | pVEGFR2 Concentration (pg/mL) | Standard Deviation | % Inhibition |
| Vehicle Control (No VEGF) | - | 15.2 | ± 2.5 | - |
| Vehicle Control (+ VEGF) | - | 250.8 | ± 20.1 | 0% |
| This compound (+ VEGF) | 0.1 | 205.5 | ± 15.8 | 18% |
| This compound (+ VEGF) | 1 | 112.3 | ± 10.5 | 55% |
| This compound (+ VEGF) | 10 | 45.1 | ± 5.2 | 82% |
Table 3: Phospho-Flow Cytometry Median Fluorescence Intensity (MFI) of pVEGFR2
| Treatment Condition | Concentration (µM) | Median Fluorescence Intensity (MFI) | Standard Deviation | % Inhibition |
| Vehicle Control (No VEGF) | - | 50 | ± 8 | - |
| Vehicle Control (+ VEGF) | - | 850 | ± 75 | 0% |
| This compound (+ VEGF) | 0.1 | 710 | ± 62 | 16% |
| This compound (+ VEGF) | 1 | 390 | ± 45 | 54% |
| This compound (+ VEGF) | 10 | 120 | ± 15 | 86% |
Conclusion
The protocols outlined in these application notes provide robust and reliable methods for assessing the efficacy of "this compound" in inhibiting VEGFR2 phosphorylation. By employing Western Blotting, ELISA, and Phospho-Flow Cytometry, researchers can obtain quantitative data to characterize the dose-dependent inhibitory activity of the compound and further elucidate its mechanism of action in the context of anti-angiogenic drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. The Role of Neuropilin in Vascular and Tumor Biology - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Neuropilins: Novel Targets for Anti-Angiogenesis Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. VEGF binding to NRP1 is essential for VEGF stimulation of endothelial cell migration, complex formation between NRP1 and VEGFR2, and signaling via FAK Tyr407 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. VEGF binding to NRP1 is essential for VEGF stimulation of endothelial cell migration, complex formation between NRP1 and VEGFR2, and signaling via FAK Tyr407 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Guidelines for Long-Term Stability of NRP1 Antagonists in Solution: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuropilin-1 (NRP1) is a transmembrane co-receptor involved in a variety of physiological and pathological processes, including angiogenesis, neuronal guidance, and immune regulation.[1][2][3] Its role in promoting tumor growth and metastasis has made it a significant target for cancer therapy.[4][5] NRP1 antagonists, which can be small molecules or peptides, are being actively investigated for their therapeutic potential.
Ensuring the long-term stability of these antagonists in solution is critical for the accuracy and reproducibility of research findings and for the development of viable drug products. Degradation of the compound can lead to a loss of potency and the generation of impurities with potentially confounding or toxic effects.
This document provides detailed application notes and protocols for assessing the long-term stability of NRP1 antagonists in solution. While specific data for a compound termed "NRP1 antagonist 2" (CAS 483289-96-9) is not publicly available, this guide offers a comprehensive framework based on established principles for small molecule and peptide stability testing.
Data Presentation: Representative Stability Data
The stability of a compound in solution is influenced by factors such as the solvent, temperature, pH, and exposure to light and air. The following tables provide examples of how to structure and present long-term stability data for both small molecule and peptide-based NRP1 antagonists.
Table 1: Representative Long-Term Stability of a Small Molecule NRP1 Antagonist in DMSO
| Time Point | Storage Condition | Purity (%) by HPLC | Concentration (mM) | Appearance |
| 0 | -20°C | 99.8 | 10.0 | Clear, colorless |
| 3 Months | -20°C | 99.7 | 9.9 | Clear, colorless |
| 6 Months | -20°C | 99.5 | 9.9 | Clear, colorless |
| 12 Months | -20°C | 99.2 | 9.8 | Clear, colorless |
| 12 Months | 4°C | 97.5 | 9.6 | Clear, colorless |
| 12 Months | Room Temp | 92.1 | 9.1 | Faint yellow tint |
Table 2: Representative Long-Term Stability of a Peptide NRP1 Antagonist (e.g., ATWLPPR analog) in Aqueous Buffer
| Time Point | Storage Condition (pH 6.5 Buffer) | Purity (%) by RP-HPLC | Concentration (mg/mL) | Appearance |
| 0 | -80°C | 99.5 | 5.0 | Clear, colorless |
| 3 Months | -80°C | 99.4 | 5.0 | Clear, colorless |
| 6 Months | -80°C | 99.1 | 4.9 | Clear, colorless |
| 12 Months | -80°C | 98.8 | 4.8 | Clear, colorless |
| 12 Months | -20°C | 96.7 | 4.7 | Clear, colorless |
| 12 Months | 4°C | 89.3 | 4.3 | Slight precipitation |
Signaling Pathway
The diagram below illustrates the central role of NRP1 as a co-receptor in mediating vascular endothelial growth factor (VEGF) signaling, a key pathway in angiogenesis. NRP1 antagonists can inhibit this pathway by preventing the binding of VEGF to NRP1, thereby reducing downstream signaling that leads to endothelial cell proliferation, migration, and survival.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the long-term stability of NRP1 antagonists in solution.
Protocol 1: Long-Term Stability of a Small Molecule NRP1 Antagonist in DMSO
Objective: To evaluate the chemical stability of a small molecule NRP1 antagonist in Dimethyl Sulfoxide (DMSO) over an extended period under various storage conditions.
Materials:
-
NRP1 antagonist (lyophilized powder)
-
Anhydrous, high-purity DMSO
-
Amber glass vials with Teflon-lined caps
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Stability chambers set to -20°C, 4°C, and 25°C
Procedure:
-
Preparation of Stock Solution:
-
Allow the lyophilized NRP1 antagonist to equilibrate to room temperature before opening to prevent moisture condensation.
-
Accurately weigh a sufficient amount of the antagonist to prepare a 10 mM stock solution in anhydrous DMSO.
-
Dissolve the compound in DMSO by vortexing until a clear solution is obtained.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into multiple amber glass vials, each containing a volume suitable for a single time-point analysis to avoid repeated freeze-thaw cycles.
-
Purge the headspace of each vial with an inert gas (e.g., argon or nitrogen) before sealing to minimize oxidation.
-
Place the vials in the designated stability chambers at -20°C, 4°C, and 25°C.
-
-
Sample Analysis:
-
At each scheduled time point (e.g., 0, 1, 3, 6, 12, 18, and 24 months), remove one vial from each storage condition.
-
Allow the vial to equilibrate to room temperature.
-
Visually inspect the solution for any changes in color, clarity, or for the presence of precipitates.
-
Analyze the sample by a validated, stability-indicating HPLC method to determine the purity of the antagonist and to detect any degradation products.
-
Quantify the concentration of the antagonist against a freshly prepared standard curve.
-
-
Data Analysis:
-
Calculate the percentage of the remaining antagonist at each time point relative to the initial concentration at time 0.
-
Plot the percentage of the remaining antagonist versus time for each storage condition to determine the degradation kinetics.
-
Protocol 2: Long-Term Stability of a Peptide NRP1 Antagonist in Aqueous Buffer
Objective: To assess the stability of a peptide-based NRP1 antagonist in an aqueous buffer system under different storage temperatures.
Materials:
-
Peptide NRP1 antagonist (lyophilized powder)
-
Sterile, 0.1 M citrate buffer, pH 6.5
-
Sterile, low-protein-binding polypropylene microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a UV detector
-
Stability chambers set to -80°C, -20°C, and 4°C
Procedure:
-
Preparation of Peptide Solution:
-
Allow the lyophilized peptide to equilibrate to room temperature.
-
Reconstitute the peptide in the sterile citrate buffer to a final concentration of 5 mg/mL.
-
Gently vortex or swirl to dissolve. Avoid vigorous shaking to prevent aggregation.
-
-
Aliquoting and Storage:
-
Dispense the peptide solution into sterile, low-protein-binding microcentrifuge tubes.
-
Flash-freeze the aliquots intended for -80°C and -20°C storage in liquid nitrogen before transferring them to the respective freezers to minimize degradation during the freezing process.
-
Place the remaining aliquots at 4°C.
-
-
Sample Analysis:
-
At each designated time point (e.g., 0, 1, 3, 6, and 12 months), retrieve one aliquot from each storage condition.
-
Thaw the frozen samples rapidly in a water bath at room temperature.
-
Visually inspect the solutions for any signs of precipitation or turbidity.
-
Analyze the samples using a validated RP-HPLC method to assess purity and identify any degradation products or aggregates.
-
Determine the peptide concentration using a freshly prepared calibration curve.
-
-
Data Analysis:
-
Calculate the percentage of the intact peptide remaining at each time point compared to the initial sample.
-
Analyze the data to establish the optimal storage conditions and shelf-life of the peptide solution.
-
Experimental Workflow Diagram
The following diagram outlines a general workflow for conducting a long-term stability study of a new chemical entity, such as an NRP1 antagonist.
Conclusion
A systematic and well-documented approach to assessing the long-term stability of NRP1 antagonists in solution is essential for reliable and reproducible research and for the successful development of new therapeutic agents. The protocols and guidelines presented here provide a robust framework for establishing the optimal storage conditions and shelf-life for both small molecule and peptide-based NRP1 inhibitors. Adherence to these principles will help ensure the quality and integrity of these promising compounds throughout their lifecycle.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Proper Storage and Handling Guidelines for Peptides - Yanfen Biotech [en.yanfenbio.com]
- 3. biomatik.com [biomatik.com]
- 4. Neuropilin-1: A Multifaceted Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
Troubleshooting & Optimization
"NRP1 antagonist 2" off-target effects in cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using NRP1 antagonist 2, also known as EG00229. This guide is intended for scientists and drug development professionals working in cell culture environments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound (EG00229)?
A1: this compound (EG00229) is a small molecule inhibitor that selectively targets the b1 domain of Neuropilin-1 (NRP1). By binding to this domain, it blocks the interaction between NRP1 and Vascular Endothelial Growth Factor A (VEGF-A).[1][2] This inhibition leads to the attenuation of downstream signaling pathways, such as reduced phosphorylation of VEGF Receptor 2 (VEGFR2) and decreased migration of endothelial cells.[3]
Q2: Is EG00229 selective for NRP1?
A2: EG00229 is reported to be selective for NRP1 over other VEGF receptors, showing no effect on VEGF-A binding to VEGFR-1 and VEGFR-2.[1][2] A more potent analog, EG01377, has demonstrated high selectivity for NRP1 over the closely related NRP2.
Q3: What are the known effects of EG00229 on cell viability?
A3: EG00229 has been shown to reduce the viability of certain cancer cell lines, such as A549 lung carcinoma cells, in a dose-dependent manner. It can also enhance the cytotoxic effects of chemotherapeutic agents like paclitaxel and 5-fluorouracil.
Q4: Are there any unexpected or paradoxical effects associated with EG00229?
A4: Yes, a significant finding is that while EG00229 inhibits VEGF-A-induced responses, it can paradoxically induce vascular permeability on its own. This effect is mediated through NRP1 and involves the activation of p38 MAP kinase and SRC family kinases. This is a critical consideration for interpreting experimental results related to vascular leakage.
Q5: Which signaling pathways are known to be affected by EG00229?
A5: Beyond the primary VEGF-A/NRP1/VEGFR2 axis, EG00229 has been shown to influence other pathways. In lung adenocarcinoma cells, it can inhibit the PI3K/Akt/mTOR and IL-6/STAT3 pathways. It also activates p38 MAP kinase and SRC family kinase pathways, leading to increased vascular permeability.
Troubleshooting Guides
Issue 1: Unexpected Increase in Vascular Permeability in Endothelial Cell Monolayers
-
Symptoms: You are treating human umbilical vein endothelial cells (HUVECs) or other endothelial cells with EG00229 to block VEGF-A-induced angiogenesis, but you observe an increase in monolayer permeability, contrary to the expected anti-angiogenic effect.
-
Possible Cause: This is likely due to the paradoxical on-target effect of EG00229. The antagonist, while blocking VEGF-A binding, can independently activate NRP1-mediated signaling that leads to increased vascular leakage. This signaling involves the activation of p38 MAP kinase and SRC family kinases.
-
Troubleshooting Steps:
-
Confirm the Effect: Perform a control experiment with EG00229 alone (without VEGF-A) to confirm that the antagonist itself is inducing permeability.
-
Investigate Downstream Signaling: Use western blotting to check for the phosphorylation of p38 MAP kinase and SRC family kinases in cells treated with EG00229.
-
Consider a Co-treatment Strategy: If your experimental goal is to block VEGF-A-induced permeability, a pre-incubation with EG00229 before VEGF-A stimulation might be effective. However, be aware of the baseline permeability increase caused by the antagonist itself.
-
Alternative Inhibitors: If the paradoxical effect is confounding your results, consider using a structurally different NRP1 antagonist or an alternative therapeutic strategy to inhibit the VEGF-A pathway.
-
Issue 2: Inconsistent Anti-Migratory Effects in HUVEC Migration Assays
-
Symptoms: You are performing a transwell migration assay with HUVECs, using VEGF-A as a chemoattractant and EG00229 as an inhibitor. However, the degree of migration inhibition is variable or lower than expected.
-
Possible Causes:
-
Suboptimal VEGF-A Concentration: The concentration of VEGF-A used may not be optimal for inducing a robust migratory response, making it difficult to observe significant inhibition.
-
Cell Density: The number of cells seeded in the upper chamber of the transwell insert can affect the migration rate.
-
Serum Starvation: Inadequate serum starvation before the assay can lead to high background migration.
-
EG00229 Concentration: The concentration of EG00229 may not be optimal for effective inhibition.
-
-
Troubleshooting Steps:
-
Optimize VEGF-A Concentration: Perform a dose-response curve for VEGF-A (e.g., 5 ng/mL to 50 ng/mL) to determine the optimal concentration for HUVEC migration in your system.
-
Optimize Cell Seeding Density: Test different cell densities to find the optimal number that results in a measurable but not confluent cell layer on the bottom of the insert after migration.
-
Standardize Serum Starvation: Ensure a consistent and adequate period of serum starvation (e.g., overnight) after washing the cells with PBS to minimize basal migration.
-
EG00229 Dose-Response: Perform a dose-response experiment with EG00229 to determine its IC50 for migration inhibition in your specific assay conditions.
-
Issue 3: Reduced Cell Viability in Control (Vehicle-Treated) Cells
-
Symptoms: You observe a significant decrease in cell viability in your control wells that are treated only with the vehicle (e.g., DMSO) for EG00229.
-
Possible Cause: The concentration of the vehicle, typically DMSO, may be too high and causing cytotoxicity.
-
Troubleshooting Steps:
-
Determine Vehicle Toxicity: Run a vehicle-only dose-response curve to determine the maximum concentration of the vehicle that does not affect cell viability.
-
Maintain Low Vehicle Concentration: Ensure that the final concentration of the vehicle in the cell culture medium is kept at a low, non-toxic level (typically ≤ 0.1%).
-
Consistent Vehicle Concentration: Use the same final concentration of the vehicle in all experimental wells, including the untreated control (if applicable) and all concentrations of the antagonist.
-
Quantitative Data Summary
Table 1: In Vitro Activity of this compound (EG00229)
| Parameter | Cell Line / System | IC50 / Effect | Reference |
| VEGF-A Binding Inhibition | PAE/NRP1 cells | 8 µM | |
| Purified NRP1 b1 domain | 3 µM | ||
| HUVECs | 23 µM | ||
| VEGFR2 Phosphorylation | HUVECs | Inhibition at 100 µM | |
| Cell Migration | HUVECs | Attenuation at 100 µM | |
| Cell Viability | A549 lung carcinoma cells | Reduction at 100 µM |
Experimental Protocols
Protocol 1: Western Blot for VEGFR2 Phosphorylation
This protocol is adapted from standard western blotting procedures to assess the effect of EG00229 on VEGF-A-induced VEGFR2 phosphorylation.
-
Cell Culture and Treatment:
-
Plate HUVECs and grow to 80-90% confluency.
-
Serum-starve the cells overnight.
-
Pre-treat the cells with desired concentrations of EG00229 or vehicle control (DMSO) for 1-2 hours.
-
Stimulate the cells with recombinant human VEGF-A (e.g., 50 ng/mL) for 10-15 minutes.
-
-
Cell Lysis:
-
Immediately place the culture plates on ice and wash twice with ice-cold PBS.
-
Add ice-cold RIPA buffer with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
-
SDS-PAGE and Western Blotting:
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for phosphorylated VEGFR-2 (e.g., anti-p-VEGFR-2 Tyr1175) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To normalize, strip the membrane and re-probe with an antibody against total VEGFR-2 and a loading control (e.g., GAPDH or β-actin).
-
Quantify band intensities using densitometry software.
-
Protocol 2: HUVEC Transwell Migration Assay
This protocol is for assessing the effect of EG00229 on VEGF-A-induced HUVEC migration.
-
Cell Preparation:
-
Culture HUVECs to 70-90% confluency.
-
Serum-starve the cells overnight.
-
Harvest the cells by trypsinization and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
-
Assay Setup:
-
Place 24-well plate cell culture inserts (e.g., 8 µm pore size) into the wells of a 24-well plate.
-
In the lower chamber, add medium containing VEGF-A (at the optimized concentration) and the desired concentration of EG00229 or vehicle control. For a negative control, use serum-free medium without VEGF-A.
-
Carefully add 500 µL of the cell suspension (5 x 10^4 cells) to the upper chamber of each insert.
-
-
Incubation:
-
Incubate the plate in a humidified incubator at 37°C with 5% CO2 for 4-6 hours.
-
-
Staining and Quantification:
-
Remove the inserts from the wells.
-
Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane with methanol and stain with a solution such as Crystal Violet.
-
Wash the inserts with water and allow them to air dry.
-
Elute the stain and measure the absorbance with a plate reader, or count the number of migrated cells in several fields of view under a microscope.
-
Protocol 3: Cell Viability Assay (MTT Assay) with Paclitaxel Co-treatment
This protocol is for determining the effect of EG00229 on the viability of cancer cells, alone or in combination with paclitaxel.
-
Cell Seeding:
-
Seed cancer cells (e.g., A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C.
-
-
Compound Treatment:
-
Prepare serial dilutions of EG00229 and paclitaxel.
-
For single-agent treatment, add the compounds to the respective wells.
-
For combination treatment, add both EG00229 and paclitaxel to the wells. Include untreated and vehicle-only controls.
-
Incubate for 48-72 hours.
-
-
MTT Addition and Formazan Solubilization:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Visualizations
Caption: Signaling pathways affected by this compound (EG00229).
Caption: Troubleshooting workflow for experiments with this compound.
Caption: Experimental workflow for VEGFR2 phosphorylation analysis.
References
"NRP1 antagonist 2" improving bioavailability for in vivo studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NRP1 antagonist 2 (also known as compound 1 or EG01377) to improve its bioavailability for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of Neuropilin-1 (NRP1).[1][2][3] Its design was based on a previously identified compound, EG00229, with structural modifications to improve binding affinity and potency.[1][3] The primary mechanism of action involves blocking the interaction between NRP1 and Vascular Endothelial Growth Factor A (VEGF-A). This inhibition can lead to anti-angiogenic effects, prevent tumor cell migration, and modulate the immune response by reducing TGF-β production in regulatory T-cells (Tregs).
Q2: Is this compound a peptide or a small molecule?
A2: this compound is a small molecule. While peptide antagonists of NRP1 exist, such as ATWLPPR and EG3287, this compound (EG01377) was developed as a non-peptide antagonist.
Q3: What are the known advantages of this compound over its predecessor, EG00229?
A3: this compound (compound 1) was designed to have improved properties over EG00229. It exhibits a better pharmacokinetic profile, including a longer half-life compared to the 0.5 hours of EG00229. Additionally, X-ray crystallography studies have provided a detailed understanding of its binding to NRP1, confirming its specific interactions within the binding pocket.
Q4: What are the potential therapeutic applications of this compound?
A4: this compound has potential applications in cancer therapy through multiple mechanisms:
-
Anti-angiogenesis: By blocking the NRP1/VEGF-A interaction, it can inhibit the formation of new blood vessels that supply tumors.
-
Inhibition of Tumor Cell Migration: It can prevent tumor cell migration by binding to NRP1.
-
Immune Modulation: It can reduce the suppressive function of regulatory T-cells (Tregs), which is linked to responses to PD1 checkpoint inhibitors.
Troubleshooting Guides
Issue 1: Poor or inconsistent bioavailability in in vivo animal models.
Possible Cause 1: Suboptimal Formulation and Solubility
-
Troubleshooting Steps:
-
Solubility Assessment: Determine the solubility of this compound in various pharmaceutically acceptable solvents and vehicles.
-
Vehicle Optimization: Test a panel of vehicles for oral and parenteral administration. Common choices include:
-
Aqueous solutions with cyclodextrins (e.g., HP-β-CD) to enhance solubility.
-
Suspensions in vehicles like 0.5% carboxymethylcellulose (CMC).
-
Lipid-based formulations or nanoemulsions for oral delivery.
-
-
pH Adjustment: Evaluate the pH-solubility profile and consider using buffers to maintain an optimal pH for absorption.
-
Possible Cause 2: Rapid Metabolism or Clearance
-
Troubleshooting Steps:
-
Pharmacokinetic Analysis: If not already done, perform a detailed pharmacokinetic study to determine the half-life, clearance rate, and volume of distribution. The historical compound EG00229 had a short half-life of 0.5 hours, and while this compound is improved, its metabolic stability should be confirmed in the specific animal model.
-
Route of Administration: If oral bioavailability is low, consider parenteral routes such as intravenous (IV), intraperitoneal (IP), or subcutaneous (SC) injection to bypass first-pass metabolism.
-
Dosing Regimen: Based on the pharmacokinetic data, adjust the dosing frequency to maintain therapeutic concentrations.
-
Issue 2: High variability in efficacy between individual animals.
Possible Cause 1: Inconsistent Dosing
-
Troubleshooting Steps:
-
Dosing Technique: For oral gavage, ensure consistent administration technique to minimize variability in delivery to the stomach. For injections, ensure accurate volume administration and consistent injection sites.
-
Formulation Homogeneity: If using a suspension, ensure it is thoroughly mixed before each administration to prevent settling of the compound.
-
Possible Cause 2: Biological Variability
-
Troubleshooting Steps:
-
Animal Model: Ensure the use of a genetically homogenous animal strain.
-
Health Status: Monitor the health of the animals closely, as underlying health issues can affect drug absorption and metabolism.
-
Increase Sample Size: A larger number of animals per group can help to statistically mitigate the effects of individual variability.
-
Quantitative Data Summary
| Compound | Binding Affinity (KD) | Half-life (t1/2) | Notes |
| This compound (EG01377) | Data not specified in provided search results. | Improved over EG00229. | Shows consistent biological activity and good stability in vivo. Selective for NRP1 over NRP2. |
| EG00229 | Micromolar potency. | 0.5 hours. | Predecessor to this compound. |
| EG00086 (peptide) | 76 nM. | Not specified. | A high-affinity N-terminally modified peptide antagonist of NRP1. |
Experimental Protocols
Protocol 1: Cell-Free Biotinylated-VEGF-A165 Binding Assay
This assay measures the ability of a compound to inhibit the binding of VEGF-A to the NRP1 b1 domain.
-
Plate Coating: Coat 96-well plates with purified recombinant NRP1 b1 domain and incubate overnight at 4°C.
-
Blocking: Wash the plates and block with a suitable blocking buffer (e.g., BSA in PBS) for 1-2 hours at room temperature.
-
Competition: Add varying concentrations of this compound to the wells.
-
VEGF Binding: Add a constant concentration of biotinylated VEGF-A165 (e.g., 0.25 nM) to all wells and incubate for 2 hours at room temperature.
-
Detection: Wash the plates and add streptavidin-HRP conjugate. After incubation and further washing, add a substrate solution (e.g., TMB) and measure the absorbance at the appropriate wavelength.
-
Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the antagonist concentration.
Protocol 2: HUVEC Endothelial Tubulogenesis Assay
This assay assesses the anti-angiogenic potential of this compound.
-
Co-culture Setup: Establish a co-culture of Human Umbilical Vein Endothelial Cells (HUVECs) and fibroblasts. The fibroblasts will secrete an extracellular matrix.
-
Treatment: Treat the co-culture with VEGF-A to induce tube formation. In parallel, treat with VEGF-A plus varying concentrations of this compound.
-
Incubation: Incubate the cells for a period of 4 days to allow for the formation of tube-like structures.
-
Visualization: Stain the HUVECs with a fluorescent marker (e.g., Calcein AM) and visualize the tube network using fluorescence microscopy.
-
Quantification: Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and total branching points using image analysis software.
Visualizations
Caption: this compound blocks VEGF-A binding to NRP1, inhibiting angiogenesis.
Caption: Troubleshooting workflow for improving the in vivo bioavailability of this compound.
References
- 1. Small Molecule Neuropilin-1 Antagonists Combine Antiangiogenic and Antitumor Activity with Immune Modulation through Reduction of Transforming Growth Factor Beta (TGFβ) Production in Regulatory T-Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
"NRP1 antagonist 2" troubleshooting poor solubility issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor solubility issues with "NRP1 antagonist 2," a representative small molecule inhibitor of Neuropilin-1. For the purposes of this guide, we will refer to well-characterized NRP1 antagonists, EG00229 and EG01377, as illustrative examples.
Troubleshooting Poor Solubility
Poor aqueous solubility is a common challenge in the development of small molecule inhibitors. The following guide provides a systematic approach to addressing these issues with your NRP1 antagonist.
Question: My NRP1 antagonist has precipitated out of my aqueous buffer. How can I improve its solubility for in vitro assays?
Answer:
Precipitation of your NRP1 antagonist is likely due to its hydrophobic nature. Here is a step-by-step approach to troubleshoot and improve its solubility:
-
Solvent Selection and Co-solvents: Many organic solvents can dissolve non-polar compounds. For biological assays, it is crucial to use solvents that are miscible with aqueous buffers and have low toxicity to cells.
-
Dimethyl Sulfoxide (DMSO): This is a common first choice for dissolving hydrophobic compounds for in vitro assays.
-
Co-solvents: If DMSO alone is insufficient or if you need to limit the final DMSO concentration, consider using co-solvents. These are water-miscible organic solvents that, when added to an aqueous solution, increase the solubility of non-polar solutes.
-
-
pH Adjustment: The solubility of ionizable compounds can be significantly influenced by the pH of the solution. If your NRP1 antagonist has acidic or basic functional groups, adjusting the pH of your buffer can increase its solubility. For example, the trifluoroacetate salt of EG00229 is soluble in 2eq. NaOH, indicating that a basic pH can improve its solubility.
-
Formulation with Excipients: Excipients are inactive substances used to deliver an active drug. Certain excipients can enhance the solubility of poorly soluble compounds.
-
Surfactants: Surfactants like Tween 80 can form micelles that encapsulate hydrophobic molecules, increasing their apparent solubility in aqueous solutions.
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their solubility. Sulfobutylether-β-cyclodextrin (SBE-β-CD) is a commonly used example.
-
Summary of Recommended Solvents and Formulations:
| Compound Example | Solvent/Formulation Component | Concentration/Ratio | Reference |
| EG00229 | DMSO | ≥ 41.4 mg/mL (67.69 mM) | [1][2] |
| 2eq. NaOH | Soluble to 100 mM | ||
| EG01377 | DMSO | 200 mg/mL (303.21 mM) | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 5 mg/mL (7.58 mM) | ||
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 5 mg/mL (7.58 mM) | ||
| 10% DMSO, 90% Corn Oil | ≥ 5 mg/mL (7.58 mM) |
Frequently Asked Questions (FAQs)
Q1: What is the first solvent I should try to dissolve my NRP1 antagonist?
A1: Based on available data for representative compounds like EG00229 and EG01377, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent. It is a powerful solvent for many organic molecules and is widely used in biological research.
Q2: I have dissolved my compound in DMSO, but it precipitates when I add it to my cell culture media. What should I do?
A2: This is a common issue known as "crashing out." To avoid this, you can try the following:
-
Lower the final concentration: The compound may be soluble at a lower concentration in the final assay medium.
-
Use a co-solvent system: Prepare a stock solution in a mixture of DMSO and another less-toxic, water-miscible solvent like ethanol or polyethylene glycol (PEG).
-
Employ serial dilutions: Instead of adding the concentrated DMSO stock directly to the media, perform serial dilutions in the media to gradually lower the DMSO concentration.
-
Consider a formulation: For in vivo studies or more sensitive in vitro assays, a formulation containing excipients like PEG300, Tween 80, or cyclodextrins may be necessary to maintain solubility.
Q3: Are there any other techniques to improve the solubility of my NRP1 antagonist for long-term storage?
A3: For long-term storage, it is best to store the compound as a dry powder at the recommended temperature (e.g., -20°C). If you need to store it in solution, prepare a high-concentration stock in anhydrous DMSO and store it at -80°C to minimize degradation and precipitation. Always use freshly opened or properly stored anhydrous DMSO to avoid issues with water absorption, which can affect solubility.
Q4: My NRP1 antagonist is a benzothiazole sulfonamide derivative. Does this chemical class have known solubility issues?
A4: Yes, benzothiazole and sulfonamide-containing compounds can exhibit poor aqueous solubility due to their often rigid and hydrophobic structures. The solubility of benzothiazole itself in water is limited. Therefore, it is expected that derivatives of this class may require solubility enhancement strategies.
Experimental Protocols
Protocol: Preparation of a Solubilized Stock Solution of an NRP1 Antagonist using a Co-Solvent System
This protocol provides a general method for preparing a stock solution of a poorly soluble NRP1 antagonist for in vitro cell-based assays.
Materials:
-
NRP1 antagonist (e.g., EG01377)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile saline solution (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare the Co-solvent Mixture: In a sterile tube, prepare the vehicle solution by mixing the components in the following ratio: 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. For example, to make 1 mL of vehicle, mix 100 µL of DMSO, 400 µL of PEG300, 50 µL of Tween 80, and 450 µL of saline.
-
Weigh the Compound: Accurately weigh the desired amount of the NRP1 antagonist.
-
Initial Dissolution in DMSO: Add the appropriate volume of DMSO to the weighed compound to achieve the desired initial high concentration. Vortex thoroughly. If the compound does not fully dissolve, brief sonication may be applied.
-
Addition of Co-solvents: Gradually add the PEG300 and Tween 80 to the DMSO solution while vortexing.
-
Final Dilution with Saline: Slowly add the saline to the mixture while continuously vortexing to reach the final desired stock concentration (e.g., 5 mg/mL for EG01377).
-
Sterilization: Filter the final stock solution through a 0.22 µm syringe filter into a sterile tube.
-
Storage: Store the stock solution at -80°C for long-term use. For short-term use, it can be stored at -20°C.
Visualizations
NRP1 Signaling Pathway
Caption: NRP1 acts as a co-receptor for VEGF-A, enhancing VEGFR2 signaling.
Troubleshooting Workflow for Poor Solubility
Caption: A stepwise decision-making workflow for addressing poor solubility.
Logical Relationships in Solubilization Strategy
Caption: Logical relationships between the solubility problem and potential solutions.
References
"NRP1 antagonist 2" optimizing concentration for HUVEC assays
Technical Support Center: NRP1 Antagonist 2
Welcome to the technical support center for "this compound." This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of this compound for Human Umbilical Vein Endothelial Cell (HUVEC) assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound in HUVECs?
A1: this compound is a selective inhibitor that blocks the interaction between Vascular Endothelial Growth Factor-A (VEGF-A) and its co-receptor, Neuropilin-1 (NRP1). In endothelial cells like HUVECs, NRP1 enhances VEGF-A signaling through the primary receptor, VEGFR2.[1][2][3] By preventing VEGF-A from binding to NRP1, the antagonist effectively dampens downstream signaling pathways that are crucial for endothelial cell migration, proliferation, and angiogenesis.[1][4]
Q2: What is a typical starting concentration range for this compound in HUVEC assays?
A2: For a novel small molecule inhibitor of the NRP1/VEGF-A interaction, a typical starting concentration range is between 1 µM and 30 µM. The optimal concentration will be assay-dependent and should be determined empirically through a dose-response experiment. For peptide-based antagonists, the effective concentration may vary.
Q3: How long should I pre-incubate HUVECs with this compound before adding VEGF-A?
A3: A pre-incubation time of 30 minutes is a common starting point for small molecule antagonists to ensure adequate time for the compound to interact with the cells before stimulation with VEGF-A.
Q4: Will this compound affect HUVEC viability?
A4: While NRP1 antagonists are designed to inhibit specific signaling pathways, high concentrations may lead to off-target effects or cytotoxicity. It is crucial to perform a cell viability assay (e.g., MTT or PrestoBlue assay) in parallel with your functional assays to ensure that the observed effects are not due to cell death.
Q5: Can I use this compound in serum-containing media?
A5: It is generally recommended to perform initial optimization and functional assays under serum-starved or low-serum conditions (e.g., 0.5% FBS) to minimize the confounding effects of growth factors present in the serum. If your experimental design requires serum, the required concentration of the antagonist may be higher.
Troubleshooting Guides
Problem 1: No inhibition of VEGF-induced HUVEC migration/proliferation is observed.
| Possible Cause | Troubleshooting Step |
| Suboptimal Antagonist Concentration | Perform a dose-response experiment with a wider concentration range (e.g., 0.1 µM to 100 µM) to determine the IC50 value for your specific assay. |
| Inactive Antagonist | Verify the integrity and activity of your this compound stock. If possible, use a positive control antagonist. |
| HUVEC Batch Variability | HUVEC response to VEGF can vary between different donors and passages. Test a new batch of HUVECs or use a pooled donor lot. Ensure cells are used at a low passage number (ideally between 2 and 6). |
| Insufficient Pre-incubation Time | Increase the pre-incubation time with the antagonist to 1-2 hours before VEGF stimulation. |
| VEGF Concentration Too High | The concentration of VEGF used for stimulation might be too high, overwhelming the inhibitory effect of the antagonist. Try reducing the VEGF concentration (e.g., from 25 ng/mL to 10 ng/mL). |
Problem 2: Inconsistent results in the tube formation assay.
| Possible Cause | Troubleshooting Step |
| Matrigel Inconsistency | Matrigel is temperature-sensitive. Ensure it is thawed slowly on ice and that a consistent volume is used to coat each well. The final concentration should be around 10 mg/mL. |
| Suboptimal HUVEC Seeding Density | The number of cells is critical for tube formation. Titrate the cell number (e.g., 10,000 to 20,000 cells per well in a 96-well plate) to find the optimal density for your HUVEC batch. |
| Incorrect Timing of Analysis | Tube networks can form and degrade over time. Perform a time-course experiment (e.g., imaging every 2 hours for up to 18 hours) to identify the peak time for tube formation. |
| Cell Clumping | Cells may clump if not properly resuspended into a single-cell suspension before seeding onto the Matrigel. |
Quantitative Data Summary
The following tables summarize typical concentration ranges and experimental parameters gathered from literature on NRP1 antagonists in HUVEC assays. Note: "this compound" is a placeholder; these values are based on functionally similar small molecule inhibitors.
Table 1: Effective Concentrations of NRP1 Antagonists in HUVEC Functional Assays
| Assay Type | Antagonist Example | Effective Concentration | VEGF-A Stimulus | Reference |
| VEGFR2 Phosphorylation | Compound 1 | 3-30 µM | 1 ng/mL | |
| Migration (Transwell) | Compound 2 | 100 µM (for 34% inhibition) | 25 ng/mL | |
| Angiogenesis (Co-culture) | Compound 1 | 30 µM | 25 ng/mL |
Table 2: Recommended HUVEC Seeding Densities for Various Assays
| Assay Type | Plate Format | Recommended Seeding Density | Reference |
| Tube Formation | 96-well | 10,000 - 20,000 cells/well | |
| Migration (Scratch) | 24-well | Seed to confluence | |
| Proliferation | 96-well | 5,000 - 10,000 cells/well | |
| Transwell Migration | 24-well insert | 50,000 - 100,000 cells/insert |
Experimental Protocols
Protocol 1: Dose-Response Evaluation in a HUVEC Migration (Scratch) Assay
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Cell Seeding: Seed HUVECs in 24-well plates and grow to 100% confluence.
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Serum Starvation: Replace growth medium with basal medium containing 0.5% FBS. Incubate for 4-6 hours.
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Create Scratch: Use a p200 pipette tip to create a uniform, straight scratch in the center of the cell monolayer.
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Wash: Gently wash the wells twice with PBS to remove detached cells.
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Antagonist Addition: Add basal medium containing various concentrations of this compound (e.g., 0, 1, 3, 10, 30 µM) to the respective wells. Pre-incubate for 30-60 minutes at 37°C.
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Stimulation: Add VEGF-A to a final concentration of 10-20 ng/mL to all wells except the negative control.
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Imaging: Immediately acquire an image of the scratch (T=0). Place the plate back in the incubator.
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Final Imaging: Acquire a final image at 12-18 hours.
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Analysis: Measure the width of the scratch at T=0 and the final time point. Calculate the percentage of wound closure for each concentration.
Protocol 2: HUVEC Tube Formation Assay
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Plate Coating: Thaw growth factor-reduced Matrigel on ice. Using pre-chilled tips, add 50 µL of Matrigel to each well of a 96-well plate.
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Solidification: Incubate the plate at 37°C for at least 30 minutes to allow the Matrigel to solidify.
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Cell Preparation: Harvest HUVECs and resuspend them in basal medium (with 0.5-1% FBS) to a concentration of 2-4 x 10^5 cells/mL.
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Treatment: In separate tubes, mix the cell suspension with the desired concentrations of this compound and VEGF-A (e.g., 25 ng/mL). Include appropriate controls (no treatment, VEGF alone, antagonist alone).
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Seeding: Gently add 100 µL of the cell suspension mixture to each well (resulting in 20,000-40,000 cells/well).
-
Incubation: Incubate at 37°C for 4-18 hours.
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Analysis: Image the wells using a microscope. Quantify tube formation by measuring parameters such as total tube length, number of nodes, and number of branches using imaging software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
Visualizations
Caption: NRP1 signaling pathway in HUVECs and point of intervention for this compound.
Caption: Workflow for optimizing this compound concentration in HUVEC assays.
References
- 1. VEGF binding to NRP1 is essential for VEGF stimulation of endothelial cell migration, complex formation between NRP1 and VEGFR2, and signaling via FAK Tyr407 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. VEGF binding to NRP1 is essential for VEGF stimulation of endothelial cell migration, complex formation between NRP1 and VEGFR2, and signaling via FAK Tyr407 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small Molecule Inhibitors of the Neuropilin-1 Vascular Endothelial Growth Factor A (VEGF-A) Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small Molecule Neuropilin-1 Antagonists Combine Antiangiogenic and Antitumor Activity with Immune Modulation through Reduction of Transforming Growth Factor Beta (TGFβ) Production in Regulatory T-Cells - PMC [pmc.ncbi.nlm.nih.gov]
"NRP1 antagonist 2" overcoming resistance in cancer cells
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing NRP1 Antagonist 2 to overcome resistance in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a small molecule inhibitor designed to block the interaction between Neuropilin-1 (NRP1) and its various ligands, primarily Vascular Endothelial Growth Factor (VEGF).[1] NRP1 acts as a co-receptor for several growth factors and is implicated in numerous cellular processes including angiogenesis, tumor cell proliferation, migration, and invasion.[2][3] By binding to NRP1, this compound disrupts downstream signaling pathways that contribute to tumor progression and therapeutic resistance.[1] Specifically, it can interfere with VEGF/VEGFR, TGF-β, and EGF receptor signaling cascades.[2]
Q2: In which cancer types is this compound expected to be most effective?
NRP1 is overexpressed in a wide range of cancers, including breast, lung, pancreatic, and brain tumors, and its expression often correlates with poor prognosis. Therefore, this compound is expected to be most effective in tumors with high NRP1 expression levels. Preliminary studies have shown its potential in gliomas and squamous cell carcinomas.
Q3: How does this compound help in overcoming resistance to conventional cancer therapies?
Resistance to therapies like chemotherapy and anti-angiogenic agents can be mediated by the activation of alternative signaling pathways. NRP1 is a key player in many of these escape mechanisms. For instance, after anti-VEGF therapy, an altered balance between VEGF-A and TGF-β signaling, mediated by NRP1, can promote resistance. This compound can potentially resensitize resistant cells by:
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Inhibiting redundant signaling pathways.
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Blocking the pro-survival signals mediated by NRP1.
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Modulating the tumor microenvironment to be less conducive to resistance.
Q4: What are the known off-target effects of this compound?
While designed to be specific for NRP1, potential off-target effects should be considered. It is crucial to assess the selectivity of the antagonist against the closely related NRP2 protein. Some antagonists have demonstrated selectivity for NRP1 over NRP2. Researchers should perform appropriate control experiments to validate that the observed effects are due to NRP1 inhibition.
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Action(s) |
| No significant anti-tumor effect observed after treatment with this compound. | 1. Low or absent NRP1 expression in the cancer cell line. 2. The antagonist is inactive or used at a suboptimal concentration. 3. The cancer cell line's growth is not dependent on NRP1 signaling. 4. Incorrect experimental setup. | 1. Verify NRP1 expression levels via Western blot or qPCR. 2. Test a range of concentrations to determine the optimal dose. Confirm antagonist activity using a positive control cell line. 3. Investigate the key signaling pathways driving proliferation in your cell model. 4. Review and optimize experimental protocols (e.g., incubation time, cell density). |
| Inconsistent results between experiments. | 1. Variability in cell culture conditions. 2. Inconsistent antagonist preparation or storage. 3. Passage number of the cell line affecting its characteristics. | 1. Standardize cell culture protocols (media, supplements, passage number). 2. Prepare fresh antagonist solutions for each experiment and store as recommended. 3. Use cells within a defined low-passage number range. |
| Observed cytotoxicity at effective concentrations. | 1. The antagonist may have off-target effects at higher concentrations. 2. The vehicle/solvent used for the antagonist is toxic to the cells. | 1. Perform a dose-response curve to identify the therapeutic window. 2. Include a vehicle-only control in your experiments to assess solvent toxicity. |
| Difficulty in observing inhibition of downstream signaling. | 1. Timing of sample collection is not optimal for detecting changes in phosphorylation. 2. Insufficient stimulation of the signaling pathway. 3. Low antibody quality for Western blotting. | 1. Perform a time-course experiment to determine the peak of signaling pathway activation and inhibition. 2. Ensure adequate stimulation with the relevant ligand (e.g., VEGF-A) before antagonist treatment. 3. Validate antibodies using positive and negative controls. |
Experimental Protocols
Protocol 1: Western Blot for NRP1 Expression and Signaling Pathway Activation
Objective: To determine the expression level of NRP1 and the phosphorylation status of downstream effectors like VEGFR2 and Akt.
Methodology:
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Cell Lysis:
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Culture cancer cells to 70-80% confluency.
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Treat cells with this compound at various concentrations for the desired time. For signaling studies, stimulate with a ligand like VEGF-A (e.g., 1 ng/mL) for a short period (e.g., 10 minutes) before lysis.
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Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
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Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
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Load equal amounts of protein onto an SDS-PAGE gel.
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Transfer proteins to a PVDF membrane.
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Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
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Incubate with primary antibodies (e.g., anti-NRP1, anti-p-VEGFR2, anti-VEGFR2, anti-p-Akt, anti-Akt, anti-GAPDH) overnight at 4°C.
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Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
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Detect the signal using an ECL substrate and an imaging system.
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Protocol 2: Cell Migration Assay (Transwell Assay)
Objective: To assess the effect of this compound on cancer cell migration.
Methodology:
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Cell Preparation:
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Starve cancer cells in serum-free medium for 24 hours.
-
-
Assay Setup:
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Coat the upper surface of a Transwell insert (8 µm pore size) with Matrigel for invasion assays (optional for migration).
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Add medium containing a chemoattractant (e.g., 10% FBS or VEGF) to the lower chamber.
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Resuspend starved cells in serum-free medium containing different concentrations of this compound or vehicle control.
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Seed the cells into the upper chamber.
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-
Incubation and Analysis:
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Incubate for 24-48 hours.
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Remove non-migrated cells from the upper surface of the insert with a cotton swab.
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Fix and stain the migrated cells on the lower surface of the membrane.
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Count the migrated cells in several random fields under a microscope.
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Signaling Pathways and Experimental Workflows
Caption: NRP1 Signaling Pathway and Point of Intervention for this compound.
Caption: Experimental Workflow for Evaluating this compound Efficacy.
Caption: Logical Flow of this compound in Overcoming Therapeutic Resistance.
References
"NRP1 antagonist 2" minimizing toxicity in animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the NRP1 antagonist 2, also known as EG01377. The information provided is intended to help minimize toxicity and address common issues encountered during in vivo experiments in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound (EG01377) and what is its mechanism of action?
A1: this compound (EG01377) is a potent, bioavailable, and selective small molecule inhibitor of Neuropilin-1 (NRP1).[1][2][3] It exerts its effects by binding to NRP1 with a high affinity, thereby preventing the interaction between NRP1 and its ligands, most notably Vascular Endothelial Growth Factor-A (VEGF-A).[4] This inhibition disrupts downstream signaling pathways involved in angiogenesis, tumor cell migration, and immune regulation, leading to antiangiogenic, antimigratory, and antitumor activities.[2]
Q2: What are the known in vitro and in vivo properties of EG01377?
A2: In vitro, EG01377 has been shown to inhibit VEGF-A stimulated tyrosine phosphorylation of VEGF-R2/KDR. In vivo pharmacokinetic studies in mice have been conducted, providing initial data on its half-life and dosing.
Q3: Is there any available data on the toxicity of EG01377 in animal models?
A3: Specific public data on the comprehensive toxicity profile of EG01377 in animal models is limited. However, a pharmacokinetic study in BABL/c mice at a dose of 2 mg/kg administered intravenously showed a half-life of 4.29 hours, suggesting it is reasonably well-tolerated at this dose for short-term studies. General toxicology studies for small molecule inhibitors targeting the NRP1 pathway are crucial to assess potential side effects. For instance, a dual-targeting bispecific antibody against VEGFA and NRP1, IDB0076, showed no substantial adverse effects in cynomolgus monkeys, including a lack of noticeable nephrotoxicity, which has been a concern with combination therapies involving anti-NRP1 antibodies. Researchers should perform their own dose-escalation studies to determine the maximum tolerated dose (MTD) for their specific animal model and experimental conditions.
Q4: What are the common signs of toxicity to monitor in animal models treated with small molecule inhibitors?
A4: General signs of toxicity in animal models can include weight loss, reduced food and water intake, changes in behavior (e.g., lethargy, hunched posture), ruffled fur, and signs of pain or distress. For targeted therapies like NRP1 inhibitors, it is also important to monitor for on-target toxicities which may be related to the biological function of NRP1 in normal tissues.
Troubleshooting Guide: Minimizing Toxicity in Animal Models
This guide provides practical advice for minimizing and managing potential toxicity associated with the administration of this compound (EG01377) in animal models.
| Issue | Potential Cause | Recommended Action |
| Significant Weight Loss (>15-20%) | - Drug toxicity- Tumor burden- Dehydration/malnutrition | - Immediately reduce the dose or suspend treatment.- Provide supportive care, such as supplemental nutrition and hydration.- Monitor tumor growth to distinguish between drug toxicity and cancer cachexia.- Consider a dose de-escalation study to find a better-tolerated dose. |
| Observed Neurological Signs (e.g., ataxia, tremors) | - Off-target effects of the small molecule- Neurotoxicity | - Discontinue treatment and consult with a veterinarian.- Perform a thorough neurological examination.- Consider reducing the dose or changing the administration route to minimize peak plasma concentrations. |
| Abnormal Blood Chemistry (e.g., elevated liver enzymes, creatinine) | - Hepatotoxicity- Nephrotoxicity | - Conduct regular blood sample analysis to monitor organ function.- If abnormalities are detected, consider reducing the dose or frequency of administration.- Perform histopathological analysis of liver and kidney tissues at the end of the study to assess for damage. |
| Injection Site Reactions | - Formulation issues (e.g., pH, solubility)- Irritation from the compound or vehicle | - Ensure the drug is fully dissolved and the formulation is at a physiological pH.- Rotate injection sites.- Consider a different route of administration if reactions persist.- Use a vehicle that is known to be well-tolerated. |
| Unexpected Mortality | - Acute toxicity at the administered dose | - Perform a necropsy to determine the cause of death.- Re-evaluate the starting dose for your animal model. An acute toxicity study to determine the LD50 may be necessary. |
Quantitative Data Summary
Table 1: In Vitro Activity of EG01377
| Parameter | Value | Description |
| IC₅₀ | 609 nM | Concentration for 50% inhibition of both NRP1-a1 and NRP1-b1 domains. |
| K_d | 1.32 µM | Dissociation constant for NRP1-b1. |
Table 2: In Vivo Pharmacokinetics of EG01377 in Mice
| Parameter | Value | Animal Model | Dosing |
| Half-life (t₁/₂) | 4.29 hours | BABL/c female mice | 2 mg/kg, intravenous injection |
Experimental Protocols
Protocol 1: Acute Toxicity Study in Mice
This protocol is a general guideline for determining the acute toxicity and maximum tolerated dose (MTD) of a novel compound like EG01377.
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Animal Model: Use a standard mouse strain (e.g., BALB/c or C57BL/6), typically 6-8 weeks old.
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Grouping: Divide animals into groups of at least 3-5 mice per sex per dose level. Include a vehicle control group.
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Dose Selection: Based on in vitro efficacy, start with a low dose and escalate in subsequent groups (e.g., 2, 5, 10, 20, 50 mg/kg).
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Administration: Administer EG01377 via the intended experimental route (e.g., intravenous, intraperitoneal, or oral).
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Observation: Monitor animals closely for the first few hours post-administration and then at least twice daily for 14 days. Record clinical signs of toxicity, body weight, and food/water intake.
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Endpoint: The MTD is defined as the highest dose that does not cause significant toxicity (e.g., >20% body weight loss) or mortality.
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Analysis: At the end of the study, collect blood for complete blood count and serum chemistry analysis. Perform a gross necropsy and collect major organs for histopathological examination.
Protocol 2: General Efficacy and Toxicity Study in a Xenograft Model
This protocol outlines a typical study to assess the anti-tumor efficacy and associated toxicity of EG01377.
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Tumor Implantation: Implant human cancer cells (e.g., A549 lung carcinoma) subcutaneously into immunodeficient mice (e.g., nude or SCID).
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Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-150 mm³).
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Randomization and Grouping: Randomize mice into treatment groups (vehicle control, EG01377 at different doses, positive control).
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Treatment: Administer treatment as per the desired schedule (e.g., daily, every other day) and route.
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Monitoring:
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Measure tumor volume with calipers 2-3 times per week.
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Measure body weight 2-3 times per week.
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Observe for any clinical signs of toxicity.
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Endpoint: Euthanize mice when tumors reach a predetermined size, or if they show signs of significant toxicity.
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Analysis:
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Collect tumors for weight measurement and further analysis (e.g., immunohistochemistry).
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Collect blood and organs for toxicity assessment as described in Protocol 1.
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Visualizations
Caption: NRP1 signaling pathway and the inhibitory action of EG01377.
Caption: General experimental workflow for in vivo studies of NRP1 antagonists.
References
- 1. EG01377 2HCl | Complement System | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Small Molecule Neuropilin-1 Antagonists Combine Antiangiogenic and Antitumor Activity with Immune Modulation through Reduction of Transforming Growth Factor Beta (TGFβ) Production in Regulatory T-Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: NRP1 Antagonist 2 Migration Assays
Welcome to the technical support center for NRP1 antagonist 2. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected results encountered during cell migration assays.
Frequently Asked Questions (FAQs)
Q1: What is the expected outcome of using this compound in a cell migration assay?
Neuropilin-1 (NRP1) is a co-receptor for various growth factors, most notably Vascular Endothelial Growth Factor (VEGF), and plays a significant role in promoting cell migration, invasion, and angiogenesis.[1][2] NRP1 enhances VEGF signaling through VEGFR2, which is a key pathway for endothelial and tumor cell motility.[3][4][5] Therefore, the expected outcome of treating cells with an effective NRP1 antagonist, such as this compound, is the inhibition or reduction of cell migration and invasion .
Q2: My migration assay shows no difference between the control and the this compound-treated group. What are the possible causes?
Several factors could lead to a lack of an inhibitory effect. Below is a summary of potential causes and troubleshooting steps.
Troubleshooting Guide: No Inhibitory Effect Observed
| Potential Cause | Recommended Action |
| Suboptimal Antagonist Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line. |
| Cell Line Insensitivity | Confirm NRP1 expression in your cell line using techniques like Western Blot or qPCR. Cells with low or no NRP1 expression will not respond to an NRP1 antagonist. |
| Dominant Alternative Migration Pathways | The chosen cell line may rely on NRP1-independent pathways for migration. Consider using a different cell line or investigating other signaling pathways. |
| Incorrect Assay Conditions | Review and optimize your migration assay protocol. Common issues include incorrect cell seeding density, inappropriate chemoattractant concentration, or an unsuitable incubation time. |
| Antagonist Inactivity | Ensure the proper storage and handling of this compound to maintain its activity. If possible, test the antagonist in a well-characterized positive control cell line known to be sensitive to NRP1 inhibition. |
Q3: I am observing increased cell migration after treatment with this compound. Why is this happening?
An increase in cell migration is an unexpected result and warrants a thorough investigation. Here are some potential, though less common, explanations:
Troubleshooting Guide: Increased Cell Migration Observed
| Potential Cause | Recommended Action |
| Off-Target Effects | At high concentrations, the antagonist may have off-target effects on other signaling molecules that promote migration. Perform a dose-response curve to see if the effect is concentration-dependent and consider testing for off-target activities. |
| Activation of Compensatory Pathways | Inhibition of the NRP1 pathway might lead to the upregulation of alternative pro-migratory signaling pathways. This can be investigated using pathway analysis tools or by inhibiting other known migration-related receptors. |
| Hormesis Effect | Some compounds can have a biphasic dose-response, where low doses stimulate and high doses inhibit. A detailed dose-response experiment is crucial to identify a potential hormetic effect. |
| Experimental Artifact | Re-evaluate the experimental setup for any inconsistencies. Ensure accurate cell counting and consistent treatment application. Rule out contamination or issues with the assay plates. |
Experimental Protocols
Transwell Migration Assay
This assay, also known as the Boyden chamber assay, measures the chemotactic response of cells towards a chemoattractant.
Materials:
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Transwell inserts (select pore size based on cell type)
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24-well companion plates
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Cell culture medium (serum-free for starvation, and with chemoattractant)
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This compound
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Cells of interest
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Cotton swabs
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Fixation and staining reagents (e.g., methanol and crystal violet)
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Microscope
Procedure:
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Cell Preparation: Culture cells to ~80% confluency. Serum-starve the cells for 12-24 hours prior to the assay to increase their sensitivity to chemoattractants.
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Assay Setup:
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Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the 24-well plate.
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Place the Transwell inserts into the wells.
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Harvest and resuspend the serum-starved cells in serum-free medium containing the desired concentration of this compound or vehicle control.
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Seed the cell suspension into the upper chamber of the Transwell inserts.
-
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Incubation: Incubate the plate at 37°C in a humidified incubator for a duration appropriate for your cell type (typically 4-24 hours).
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Analysis:
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After incubation, remove the inserts from the wells.
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Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.
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Fix the migrated cells on the lower surface of the membrane with methanol.
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Stain the fixed cells with crystal violet.
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Wash the inserts and allow them to dry.
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Count the number of migrated cells in several fields of view using a microscope.
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Wound Healing (Scratch) Assay
This assay measures collective cell migration to close a "wound" created in a confluent cell monolayer.
Materials:
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6- or 12-well plates
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Cells of interest
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Cell culture medium
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This compound
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Sterile pipette tip (p200) or a specialized wound healing insert
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Microscope with a camera
Procedure:
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Cell Seeding: Seed cells in a 6- or 12-well plate and grow them to form a confluent monolayer.
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Wound Creation:
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Once confluent, create a "scratch" or wound in the monolayer using a sterile p200 pipette tip.
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Alternatively, use a commercially available wound healing insert to create a more uniform cell-free gap.
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-
Treatment:
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Gently wash the wells with PBS to remove detached cells.
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Add fresh medium containing the desired concentration of this compound or vehicle control. To minimize the effect of cell proliferation on wound closure, it is advisable to use a low-serum medium.
-
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Imaging:
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Capture images of the wound at time 0.
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Incubate the plate at 37°C.
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Acquire images of the same fields at regular intervals (e.g., every 6-12 hours) until the wound in the control group is nearly closed.
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Analysis:
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Measure the area of the cell-free gap at each time point using image analysis software (e.g., ImageJ).
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Calculate the percentage of wound closure over time.
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Visual Guides
Signaling Pathways and Experimental Workflows
Caption: NRP1 enhances VEGF-induced cell migration via VEGFR2 signaling.
Caption: Workflow of a Transwell migration assay.
Caption: Decision tree for troubleshooting unexpected migration assay results.
References
- 1. NRP1 promotes cell migration and invasion and serves as a therapeutic target in nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Neuropilin in Vascular and Tumor Biology - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Neuropilin-1 Signaling through p130Cas Tyrosine Phosphorylation Is Essential for Growth Factor-Dependent Migration of Glioma and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. molbiolcell.org [molbiolcell.org]
"NRP1 antagonist 2" stability issues in cell culture media
Welcome to the technical support center for NRP1 Antagonist 2 (NA-2). This resource is designed to assist researchers, scientists, and drug development professionals in utilizing NA-2 effectively in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to address common challenges, with a particular focus on stability issues in cell culture media.
Troubleshooting Guide
This guide addresses common issues encountered during the use of this compound (NA-2) in cell culture experiments.
| Issue | Potential Cause | Suggested Solution |
| Rapid degradation of NA-2 in cell culture medium. | Inherently unstable in aqueous solutions at 37°C. | Perform a stability check in a simpler buffer system (e.g., PBS) at 37°C to assess inherent aqueous stability. |
| Components in the media (e.g., amino acids, vitamins) may be reacting with the compound.[1] | Test stability in different types of cell culture media to identify any specific reactive components. | |
| The pH of the media may be affecting stability.[1] | Ensure the pH of the media is stable throughout the experiment. | |
| Presence of serum enzymes. | Test stability in media with and without serum, as serum proteins can sometimes stabilize compounds.[1] | |
| High variability in experimental results between replicates. | Inconsistent sample handling and processing. | Ensure precise and consistent timing for sample collection and processing. |
| Issues with the analytical method (e.g., HPLC-MS).[1] | Validate the analytical method for linearity, precision, and accuracy.[1] | |
| Incomplete solubilization of NA-2 in stock solution or media. | Confirm the complete dissolution of the compound in the solvent and media. | |
| Low apparent potency or inconsistent activity of NA-2. | Degradation of the compound in the cell culture medium over the course of the experiment. | Determine the half-life of NA-2 in your specific cell culture conditions and consider more frequent media changes or compound replenishment. |
| Binding of NA-2 to plasticware or serum proteins. | Use low-protein-binding plates and pipette tips. Include a control without cells to assess non-specific binding. | |
| Cellular uptake and metabolism of the compound. | Analyze cell lysates to determine the extent of cellular uptake and potential metabolism. |
Troubleshooting Workflow
Caption: A flowchart for troubleshooting common issues in small molecule stability assays.
Frequently Asked Questions (FAQs)
Q1: What is the typical stability of this compound (NA-2) in cell culture media?
A1: The stability of NA-2 can vary depending on the specific cell culture medium, serum concentration, and incubation temperature. As a small molecule, it may be susceptible to degradation in aqueous environments at 37°C. It is highly recommended to perform a stability study under your specific experimental conditions. A general protocol for this is provided below.
Q2: What are the recommended storage conditions for the NA-2 stock solution?
A2: Stock solutions of NA-2 should be prepared in a suitable solvent, such as DMSO, aliquoted into tightly sealed vials, and stored at -20°C or -80°C. It is advisable to avoid repeated freeze-thaw cycles to maintain the integrity of the compound.
Q3: How can I determine the stability of NA-2 in my cell culture setup?
A3: The stability of NA-2 can be determined by incubating the compound in your cell culture medium of choice (with and without cells) over a time course (e.g., 0, 2, 4, 8, 24, 48 hours). At each time point, an aliquot of the medium is collected and the concentration of the remaining NA-2 is quantified using an analytical method such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
Q4: My results suggest that NA-2 is degrading. How can I mitigate this?
A4: If NA-2 is found to be unstable in your cell culture medium, you can try the following:
-
Replenish the compound: Change the media and re-add fresh NA-2 at regular intervals based on its determined half-life.
-
Use a different medium: Test the stability of NA-2 in alternative cell culture media formulations.
-
Optimize serum concentration: Assess if the presence or concentration of serum affects stability.
Q5: Does NA-2 bind to Neuropilin-2 (NRP2)?
A5: Some small molecule NRP1 antagonists have shown selectivity for NRP1 over the closely related NRP2. However, the specific cross-reactivity of NA-2 with NRP2 should be experimentally determined if it is critical for your research.
Experimental Protocols
Protocol 1: Assessment of NA-2 Stability in Cell Culture Media
This protocol outlines a general procedure for determining the stability of NA-2 in cell culture media using HPLC-MS.
Materials:
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This compound (NA-2)
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DMSO (or other suitable solvent)
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Cell culture medium (e.g., DMEM, RPMI-1640) with and without Fetal Bovine Serum (FBS)
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Phosphate-Buffered Saline (PBS)
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Incubator (37°C, 5% CO2)
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HPLC-MS system
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Acetonitrile (ACN) with 0.1% formic acid
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Water with 0.1% formic acid
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C18 reverse-phase HPLC column
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Low-protein-binding microcentrifuge tubes and plates
Procedure:
-
Preparation of Solutions:
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Prepare a 10 mM stock solution of NA-2 in DMSO.
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Prepare the cell culture medium with and without 10% FBS.
-
-
Incubation:
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Spike NA-2 into the cell culture medium (with and without FBS) and PBS to a final concentration of 10 µM.
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Aliquot the solutions into low-protein-binding tubes.
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Incubate the tubes at 37°C in a cell culture incubator.
-
-
Sample Collection:
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Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
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For the 0-hour time point, collect the sample immediately after adding NA-2.
-
-
Sample Processing:
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To each collected aliquot, add an equal volume of cold acetonitrile to precipitate proteins.
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Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to HPLC vials for analysis.
-
-
HPLC-MS Analysis:
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Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
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Gradient: A suitable gradient to separate NA-2 from media components (e.g., 5% to 95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
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Mass Spectrometry: Operate in positive ion mode using multiple reaction monitoring (MRM) for the specific transitions of NA-2.
-
-
Data Analysis:
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Determine the peak area of NA-2 at each time point.
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Calculate the percentage of NA-2 remaining at each time point relative to the 0-hour time point.
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Plot the percentage remaining versus time to determine the stability profile and half-life.
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Illustrative Stability Data
| Time (hours) | % NA-2 Remaining (DMEM + 10% FBS) | % NA-2 Remaining (DMEM, serum-free) | % NA-2 Remaining (PBS) |
| 0 | 100 ± 5.0 | 100 ± 4.5 | 100 ± 4.8 |
| 2 | 95 ± 6.2 | 88 ± 5.1 | 98 ± 3.9 |
| 4 | 88 ± 5.5 | 75 ± 6.8 | 96 ± 4.2 |
| 8 | 76 ± 7.1 | 55 ± 7.3 | 94 ± 5.0 |
| 24 | 45 ± 8.3 | 20 ± 6.5 | 90 ± 4.7 |
| 48 | 15 ± 4.9 | <5 | 85 ± 5.3 |
| This data is for illustrative purposes only. Data are presented as mean ± standard deviation (n=3). The percentage remaining is determined by comparing the peak area of the compound at each time point to the peak area at time 0 using HPLC-MS analysis. |
Signaling Pathways
NRP1 is a co-receptor for several growth factors, including Vascular Endothelial Growth Factor (VEGF) and Transforming Growth Factor-beta (TGF-β), and plays a crucial role in angiogenesis, neuronal guidance, and immune regulation. NA-2 is designed to antagonize NRP1 function, thereby modulating these signaling pathways.
NRP1-Mediated VEGF Signaling Pathway
References
"NRP1 antagonist 2" inconsistent results in repeat experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in experiments involving NRP1 antagonist 2. Our aim is to help you identify potential sources of variability and achieve more reproducible outcomes.
Troubleshooting Guide
Question: We are observing significant variability in the inhibition of VEGF-induced cell migration with this compound across repeat experiments. What are the potential causes?
Answer:
Inconsistent results in cell migration assays are a common challenge. Several factors related to the experimental setup and the antagonist itself can contribute to this variability. Below is a step-by-step guide to help you troubleshoot this issue.
Potential Cause & Troubleshooting Steps:
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Antagonist Preparation and Storage:
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Solubility Issues: "this compound" may have limited solubility in aqueous solutions. Ensure the compound is fully dissolved in the recommended solvent (e.g., DMSO) before preparing your working dilutions. Precipitates, even if not visible, can lead to inaccurate concentrations.
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Recommendation: Briefly sonicate the stock solution before making dilutions. Prepare fresh dilutions for each experiment.
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Stability: The stability of the antagonist in solution, especially at working concentrations in cell culture media, might be limited.
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Recommendation: Minimize the time the antagonist is in culture media before and during the assay. If possible, conduct a stability study of the antagonist in your specific media conditions.
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-
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Cell-Based Factors:
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Cell Passage Number: High passage numbers can lead to phenotypic drift, altering the expression levels of NRP1, VEGFR2, and other relevant receptors.
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Recommendation: Use cells within a consistent and low passage number range for all experiments. We recommend creating a cell bank of a low-passage parental line.
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Cell Density: The confluency of your cell monolayer at the start of the migration assay can significantly impact the results.
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Recommendation: Standardize your cell seeding density to achieve a consistent level of confluency (e.g., 90-95%) at the time of the scratch or insertion of the Boyden chamber.
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Serum Starvation: The duration and conditions of serum starvation prior to the assay can affect the baseline signaling activity.
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Recommendation: Optimize and standardize the serum starvation period. Ensure complete removal of serum-containing media before adding the antagonist and chemoattractant.
-
-
-
Assay Protocol Variations:
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Inconsistent Scratch Width: In scratch wound assays, variations in the width of the initial scratch can lead to inconsistent migration rates.
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Recommendation: Use a consistent tool and technique to create the scratch. Image the same regions of the scratch at each time point.
-
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VEGF Concentration: The final concentration of VEGF used as a chemoattractant is critical.
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Recommendation: Use a concentration of VEGF that is on the linear portion of its dose-response curve for migration in your cell type. This will make the assay more sensitive to inhibition.
-
-
Question: The inhibitory effect of this compound on VEGFR2 phosphorylation is not consistent. Sometimes we see strong inhibition, and other times it's weak. Why might this be happening?
Answer:
Variability in signaling pathway readouts like VEGFR2 phosphorylation can be frustrating. Here are some key areas to investigate:
Potential Cause & Troubleshooting Steps:
-
Stimulation and Lysis Times:
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Timing is Critical: The kinetics of VEGFR2 phosphorylation are rapid and transient. Minor variations in the timing of VEGF stimulation or cell lysis can lead to significant differences in the measured pVEGFR2 levels.
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Recommendation: Use a timer for all stimulation and lysis steps. Ensure that all samples are processed with consistent timing. For initial experiments, a time-course of VEGF stimulation is recommended to identify the peak phosphorylation time in your system.[1]
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-
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Antagonist Pre-incubation:
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Insufficient Pre-incubation: The antagonist may require a certain amount of time to engage with its target before the addition of the ligand.
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Recommendation: Standardize the pre-incubation time with this compound. We recommend a pre-incubation of at least 30-60 minutes before VEGF stimulation.
-
-
-
Reagent Quality and Consistency:
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VEGF Activity: The bioactivity of recombinant VEGF can vary between lots and with storage conditions.
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Recommendation: Aliquot recombinant VEGF upon receipt and store at -80°C. Avoid repeated freeze-thaw cycles. Qualify each new lot of VEGF to ensure consistent activity.
-
-
Antibody Performance: The quality of the phospho-VEGFR2 and total VEGFR2 antibodies is crucial for western blotting.
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Recommendation: Use high-quality, validated antibodies. Ensure consistent antibody dilutions and incubation times.
-
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Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for small molecule NRP1 antagonists like "this compound"?
A1: Small molecule NRP1 antagonists are typically designed to be competitive inhibitors of the interaction between NRP1 and its ligands, most notably Vascular Endothelial Growth Factor A (VEGF-A).[2][3][4][5] They often target the b1 domain of NRP1, which contains the binding pocket for the C-terminal arginine residue of VEGF-A. By blocking this interaction, these antagonists prevent NRP1 from acting as a co-receptor for VEGFR2, thereby attenuating downstream signaling pathways that promote angiogenesis and cell migration.
Q2: Can this compound affect signaling pathways other than the VEGF pathway?
A2: Yes. NRP1 is a co-receptor for a variety of ligands beyond VEGF, including members of the Transforming Growth Factor-beta (TGF-β) family and Semaphorins. Therefore, an antagonist that blocks a ligand-binding site on NRP1 could potentially interfere with these other signaling pathways. For instance, some studies have shown that NRP1 antagonists can modulate TGF-β production in regulatory T-cells (Tregs). It is important to consider these potential off-target (or rather, on-target but multi-pathway) effects when interpreting your results.
Q3: Is "this compound" expected to be selective for NRP1 over NRP2?
A3: The selectivity of small molecule antagonists for NRP1 over the closely related NRP2 can vary. Some antagonists, like EG01377, have been shown to be highly selective for NRP1. However, other compounds may exhibit activity against both receptors. If your experimental system expresses both NRP1 and NRP2, and you are seeing unexpected results, it may be worthwhile to investigate the selectivity profile of your specific antagonist.
Q4: What are some key positive and negative controls to include in our experiments with this compound?
A4:
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Positive Controls:
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A known, well-characterized NRP1 antagonist (e.g., EG00229 or EG01377) to benchmark the activity of "this compound".
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For signaling studies, direct stimulation with VEGF should produce a robust positive signal (e.g., increased pVEGFR2).
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Negative Controls:
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Vehicle control (the solvent used to dissolve the antagonist, e.g., DMSO) at the same final concentration used for the antagonist treatment.
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A negative control compound that is structurally related to "this compound" but is known to be inactive against NRP1.
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In cellular assays, using a cell line that does not express NRP1 can help to confirm that the observed effects are NRP1-dependent.
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Data and Protocols
Table 1: Example IC50 Values for Published NRP1 Antagonists
| Compound | Assay Type | Cell Line/System | IC50 | Reference |
| EG00229 | 125I-VEGF-A165 binding | PAE/NRP1 cells | ~18 µM | |
| Compound 2 (EG00229) | VEGF-A displacement | Cell-free | ~8 µM | |
| EG01377 (Compound 1) | VEGF-A displacement | Cell-free | ~0.3 µM |
Note: These values are provided for reference. The performance of "this compound" should be determined empirically in your specific assay system.
Protocol: VEGFR2 Phosphorylation Assay
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Cell Culture: Plate Human Umbilical Vein Endothelial Cells (HUVECs) in 6-well plates and grow to 80-90% confluency.
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Serum Starvation: Replace growth medium with serum-free medium and incubate for 4-6 hours.
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Antagonist Treatment: Pre-incubate cells with "this compound" or vehicle control (e.g., 0.1% DMSO) at the desired concentrations for 1 hour.
-
VEGF Stimulation: Add recombinant human VEGF-A165 to a final concentration of 25-50 ng/mL. Incubate for 5-10 minutes at 37°C.
-
Cell Lysis: Immediately place plates on ice, aspirate the medium, and wash once with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Western Blotting:
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Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an 8% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with primary antibodies against phospho-VEGFR2 (Tyr1175) and total VEGFR2 overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect with an ECL substrate and image the blot.
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Quantify band intensities and normalize the pVEGFR2 signal to the total VEGFR2 signal.
-
Visualizations
Caption: Simplified NRP1/VEGFR2 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for assessing the effect of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Small Molecule Neuropilin-1 Antagonists Combine Antiangiogenic and Antitumor Activity with Immune Modulation through Reduction of Transforming Growth Factor Beta (TGFβ) Production in Regulatory T-Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are NRP-1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Small Molecule Inhibitors of the Neuropilin-1 Vascular Endothelial Growth Factor A (VEGF-A) Interaction - PMC [pmc.ncbi.nlm.nih.gov]
"NRP1 antagonist 2" how to address limited in vivo efficacy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering limited in vivo efficacy with NRP1 antagonist 2.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound functions by competitively inhibiting the binding of various ligands, most notably Vascular Endothelial Growth Factor (VEGF), to the Neuropilin-1 (NRP1) receptor.[1][2] NRP1 acts as a co-receptor for several growth factors, and by blocking these interactions, the antagonist can disrupt downstream signaling pathways involved in angiogenesis, tumor cell proliferation, migration, and invasion.[1][3][4] Specifically, it can attenuate VEGF-mediated signaling through VEGFR2.
Q2: What are the known signaling pathways affected by NRP1 antagonism?
NRP1 is a pleiotropic co-receptor involved in multiple signaling cascades. By antagonizing NRP1, you can expect to modulate pathways including:
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VEGF/VEGFR2 Pathway: NRP1 enhances the binding of VEGF-A to VEGFR2, promoting angiogenesis and tumor growth. Antagonism of NRP1 can inhibit VEGFR2 phosphorylation and downstream signaling.
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TGF-β Pathway: NRP1 can interact with TGF-β receptors, influencing tumor cell responses and promoting resistance to anti-angiogenic therapies.
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PI3K/Akt Pathway: This key survival pathway can be activated downstream of NRP1 signaling, and its inhibition is a consequence of effective NRP1 antagonism.
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Immune Regulation: NRP1 is expressed on regulatory T cells (Tregs) and is implicated in their function and survival, which suppresses anti-tumor immunity.
Below is a diagram illustrating the central role of NRP1 in various signaling pathways.
Q3: Are there different types of NRP1 antagonists and how do they compare?
Yes, several classes of NRP1 antagonists have been developed, each with distinct characteristics:
| Antagonist Type | Examples | Advantages | Potential Disadvantages |
| Monoclonal Antibodies | Anti-NRP1 mAb | High specificity and affinity. | Large size may limit tumor penetration; potential for immunogenicity. |
| Small Molecules | EG00229, EG01377, NRPa-308 | Good tumor penetration; potential for oral administration. | Can have off-target effects; may suffer from poor plasma stability. |
| Peptide Antagonists | ATWLPPR, DG1, DG2 | High specificity; can mimic natural ligand binding. | Often have short in vivo half-lives due to proteolytic degradation. |
| Gene Silencing | siRNA, shRNA | Highly specific target knockdown. | Delivery in vivo is a significant challenge. |
Troubleshooting Limited In Vivo Efficacy
Limited in vivo efficacy of this compound can stem from several factors. The following guide provides a structured approach to troubleshooting common issues.
Problem Area 1: Formulation and Bioavailability
Symptom: The antagonist shows potent activity in vitro but fails to inhibit tumor growth or relevant biomarkers in vivo.
Possible Causes & Troubleshooting Steps:
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Poor Solubility:
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Action: Assess the solubility of the antagonist in your chosen vehicle. Consider alternative formulation strategies such as using co-solvents, cyclodextrins, or lipid-based formulations.
-
-
Rapid Degradation/Clearance:
-
Action: Perform pharmacokinetic (PK) studies to determine the antagonist's half-life. Peptide-based antagonists are particularly susceptible to proteolysis. Strategies to improve stability include PEGylation or substitution with D-amino acids. For small molecules, instability in plasma can be a factor.
-
-
Inadequate Tumor Penetration:
-
Action: Evaluate the biodistribution of your antagonist. For large molecules like antibodies, penetration into the tumor core can be limited. Consider using smaller antagonists or strategies to enhance tumor permeability.
-
The following workflow can guide your formulation and bioavailability troubleshooting:
References
- 1. Neuropilin-1: A Multifaceted Target for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are NRP-1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Targeting neuropilin-1 interactions is a promising anti-tumor strategy - PMC [pmc.ncbi.nlm.nih.gov]
"NRP1 antagonist 2" optimizing delivery to the tumor microenvironment
Welcome to the technical support center for the use of NRP1 Antagonist Compound X. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the delivery of NRP1 antagonists to the tumor microenvironment (TME) and troubleshooting common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for NRP1 antagonists in the tumor microenvironment? A1: Neuropilin-1 (NRP1) is a co-receptor for various growth factors, most notably Vascular Endothelial Growth Factor (VEGF) and Transforming Growth Factor-beta (TGF-β).[1][2][3] In the TME, NRP1 enhances angiogenesis, tumor cell migration, invasion, and survival.[1][2] It is also expressed on regulatory T cells (Tregs), where it promotes their immunosuppressive function. NRP1 antagonists work by blocking the binding of ligands like VEGF-A to NRP1, thereby inhibiting downstream signaling pathways that lead to tumor progression and angiogenesis. This can reduce tumor vascularization, decrease cancer cell invasiveness, and potentially alleviate Treg-mediated immune suppression.
Q2: Why is targeting NRP1 a promising strategy for cancer therapy? A2: NRP1 is overexpressed in numerous cancer types and its expression levels often correlate with poor prognosis and increased tumor aggressiveness. Unlike targeting VEGF receptors (VEGFRs) alone, which has led to resistance, targeting NRP1 offers a multi-faceted approach. It can inhibit tumor angiogenesis, directly impact tumor cell survival and migration, and modulate the immune response within the TME. Small molecule antagonists like Compound X offer an alternative to antibody-based therapies, with potential for better tumor penetration.
Q3: What is the rationale for optimizing delivery to the tumor microenvironment? A3: Optimizing drug delivery is crucial for maximizing therapeutic efficacy while minimizing systemic toxicity. The TME presents several barriers, including high interstitial fluid pressure and a dense extracellular matrix, which can limit the penetration of therapeutic agents. Targeted delivery strategies, such as using nanoparticles or tumor-penetrating peptides, aim to increase the concentration of the NRP1 antagonist specifically at the tumor site, enhancing its anti-tumor effects and reducing off-target side effects.
Q4: Should I be concerned about selectivity against Neuropilin-2 (NRP2)? A4: Yes, selectivity is an important consideration. NRP2 shares structural homology with NRP1 and is also implicated in tumor progression, particularly in lymphangiogenesis. Depending on the therapeutic goal, a selective NRP1 antagonist may be desired to dissect specific biological functions or reduce potential off-target effects mediated by NRP2. Compound 1 (EG01377), a well-characterized small molecule antagonist, has been shown to be highly selective for NRP1 over NRP2. It is recommended to perform a binding assay to confirm the selectivity profile of your specific antagonist.
Troubleshooting Guides
Issue 1: Poor In Vivo Efficacy Despite Good In Vitro Activity
Question: My NRP1 antagonist shows potent inhibition of cell migration and tube formation in vitro, but it fails to control tumor growth in our mouse model. What could be the cause?
Answer: This discrepancy is common and often points to issues with drug delivery, stability, or the complexity of the in vivo tumor microenvironment. Follow this troubleshooting workflow:
Caption: Troubleshooting workflow for poor in vivo efficacy.
Possible Solutions:
-
Pharmacokinetics (PK): The compound may be clearing from circulation too rapidly. Perform a PK study to determine its half-life. If it's too short, consider reformulation using drug delivery systems like liposomes or polymeric nanoparticles to improve circulation time.
-
Biodistribution: The antagonist may not be reaching the tumor in sufficient concentrations. Use a labeled version of your compound (e.g., fluorescent or radioactive) to perform a biodistribution study. If tumor accumulation is low, consider active targeting strategies. Co-administration with tumor-penetrating peptides that bind NRP1, such as iRGD, has been shown to enhance the delivery of co-administered drugs.
-
Target Engagement: Even if the drug is in the tumor, it may not be binding to NRP1 effectively. This can be assessed ex vivo by analyzing tumor lysates for downstream signaling changes (e.g., reduced pVEGFR2).
Issue 2: High Variability in In Vitro Angiogenesis Assays
Question: We are seeing significant well-to-well and experiment-to-experiment variability in our HUVEC tube formation assays when testing our NRP1 antagonist. How can we improve consistency?
Answer: Tube formation assays are sensitive to cell conditions and reagent quality. Standardization is key.
Possible Solutions:
-
Cell Passage Number: Use HUVECs at a low passage number (ideally between P3 and P6). Higher passage cells can lose their angiogenic potential.
-
Matrigel Quality: Use growth factor-reduced Matrigel. Thaw it slowly on ice overnight to prevent premature polymerization. Ensure the gel is evenly coated and of a consistent thickness in each well.
-
Cell Seeding Density: Optimize and strictly control the number of cells seeded. Too few cells won't form a network, while too many will form a monolayer.
-
VEGF Concentration: Ensure you are using a concentration of VEGF-A that gives a robust, but not maximal, response. This creates a window where inhibition by your antagonist is most easily detectable. A typical starting concentration is 25 ng/mL.
-
Incubation Time: Assay kinetics can vary. Perform a time-course experiment (e.g., 4, 6, 8, 12 hours) to find the optimal time point for observing tube formation and its inhibition.
Issue 3: Compound Solubility and Formulation for In Vivo Studies
Question: Our NRP1 antagonist is a small molecule with poor aqueous solubility. What are the best practices for formulating it for intravenous injection in mice?
Answer: Formulating hydrophobic compounds for in vivo use is a critical step. An improper formulation can lead to precipitation, toxicity, and inaccurate results.
Possible Solutions:
-
Co-solvent Systems: A common approach is to use a mixture of solvents. A typical formulation might involve dissolving the compound in 100% DMSO first, then diluting it with other vehicles like PEG300, Tween 80, and finally saline or PBS. Important: Always perform a step-wise dilution and check for precipitation at each step. The final concentration of DMSO should generally be kept below 10% of the total injection volume to minimize toxicity.
-
Nanoparticle Encapsulation: For compounds with very poor solubility or to improve targeted delivery, encapsulation in nanoparticles (e.g., liposomes, PLGA nanoparticles) is a superior strategy. This can improve solubility, stability, circulation time, and allow for passive targeting to the tumor via the Enhanced Permeability and Retention (EPR) effect.
-
Formulation Stability and Sterility: Always test the stability of your final formulation at room temperature and 37°C for the expected duration of the experiment. The final formulation must be sterile-filtered (e.g., using a 0.22 µm filter) before injection.
Data and Protocols
Quantitative Data Summary
The following tables summarize representative data for well-characterized small molecule NRP1 antagonists from published literature. Use these as a benchmark for evaluating Compound X.
Table 1: In Vitro Inhibitory Activity of NRP1 Antagonists
| Compound | Target | Assay Type | IC50 Value | Reference |
|---|---|---|---|---|
| EG00229 | NRP1 | VEGF-A Binding | 8 µM | |
| Compound 1 (EG01377) | NRP1 | VEGF-A Binding | 0.2 µM | |
| Compound 1 (EG01377) | NRP2 | VEGF-A Binding | No binding detected |
| PLN-5 | NRP1 | Enzyme Inhibition | 5.15 ± 0.24 nM | |
Table 2: Functional Effects of NRP1 Antagonist "Compound 1" (EG01377)
| Assay | Cell Type | Metric | Result (at 30 µM) | Reference |
|---|---|---|---|---|
| HUVEC Migration | HUVEC | Inhibition of VEGF-induced migration | Significant reduction | |
| VEGFR2 Phosphorylation | HUVEC | Inhibition of VEGF-induced pVEGFR2 | ~50% inhibition | |
| Tube Formation | HUVEC | VEGF-induced Branch Points | ~41% reduction | |
| Tube Formation | HUVEC | VEGF-induced Network Area | ~50% reduction |
| 3D Spheroid Invasion | Melanoma Cells | Reduction in Invasion | Significant reduction | |
Experimental Protocols
Protocol 1: NRP1 Competitive Binding Assay
This protocol is used to determine the IC50 of an antagonist for the NRP1-VEGF interaction.
-
Plate Coating: Coat a 96-well high-binding plate with recombinant human NRP1 protein overnight at 4°C.
-
Washing & Blocking: Wash the plate with PBS + 0.05% Tween 20 (PBST). Block with 1% BSA in PBS for 1 hour at room temperature.
-
Compound Incubation: Add serial dilutions of your NRP1 antagonist (Compound X) to the wells. Include a "no inhibitor" control.
-
Ligand Addition: Add a constant, predetermined concentration of biotinylated VEGF-A165 to all wells. Incubate for 2 hours at room temperature.
-
Detection: Wash the plate thoroughly. Add Streptavidin-HRP conjugate and incubate for 1 hour.
-
Substrate Addition: Wash the plate. Add a colorimetric HRP substrate (e.g., TMB) and stop the reaction with acid.
-
Readout: Read the absorbance at 450 nm. Calculate the IC50 value by fitting the data to a dose-response curve.
Protocol 2: In Vivo Biodistribution Study
This protocol outlines a method to assess tumor accumulation of an antagonist.
References
Technical Support Center: NRP1 Antagonist 2 in Preclinical Development
Welcome to the technical support center for researchers, scientists, and drug development professionals working with NRP1 antagonist 2. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the scaling up of this compound for preclinical studies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed to provide rapid assistance for specific issues you may encounter during your experiments. The content is organized in a question-and-answer format, covering synthesis, in vitro assays, and in vivo studies.
Synthesis and Formulation Challenges
Question: We are observing significant batch-to-batch variability in the yield and purity of our synthesized this compound. What are the likely causes and how can we troubleshoot this?
Answer: Batch-to-batch variability is a common hurdle in scaling up chemical synthesis. The issue often stems from inconsistencies in raw materials, reaction conditions, or purification methods.
Troubleshooting Steps:
-
Raw Material and Reagent Qualification: Ensure that the purity and grade of all starting materials and reagents are consistent across all batches. It is advisable to source these from a single, reliable supplier and to perform quality control checks on incoming materials.
-
Strict Reaction Parameter Control: Minor deviations in temperature, reaction time, stirring speed, and reagent addition rates can significantly impact the outcome of the synthesis.[1][2] Implement strict process controls and document all parameters for each batch.
-
Standardized Work-up and Purification Procedures: Variations in extraction, washing, crystallization, and chromatography can lead to differences in yield and purity.[3] Develop and adhere to a standardized protocol for all purification steps.
-
Comprehensive Analytical Characterization: Utilize a suite of analytical techniques (e.g., NMR, LC-MS, HPLC) to characterize each batch. This will help in identifying and quantifying any impurities that may arise.
Question: Our this compound has poor aqueous solubility, making it difficult to formulate for in vivo studies. What strategies can we employ to improve its solubility and bioavailability?
Answer: Poor solubility is a frequent challenge for many small molecule inhibitors. Several formulation strategies can be explored to enhance the solubility and subsequent bioavailability of your NRP1 antagonist.
Recommended Formulation Approaches:
-
Co-solvents: The use of water-miscible organic solvents can significantly improve the solubility of hydrophobic compounds.[4] Common co-solvents for preclinical formulations include DMSO, PEG 300/400, and ethanol. It is crucial to perform toxicity studies for the chosen co-solvent system at the intended concentration.
-
pH Adjustment: For ionizable compounds, adjusting the pH of the formulation can increase solubility. For a weakly basic drug, for instance, lowering the pH can lead to the formation of a more soluble salt.[4]
-
Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), liposomes, and nanoemulsions can encapsulate hydrophobic compounds and improve their absorption.
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range can increase its surface area and dissolution rate.
In Vitro Assay Troubleshooting
Question: The potency (IC50) of our this compound in our cell-based assay is significantly lower than in the biochemical assay. What could be causing this discrepancy?
Answer: A drop in potency between biochemical and cell-based assays is a common observation and can be attributed to several factors related to the cellular environment.
Potential Causes and Solutions:
-
Low Cell Permeability: The compound may not be efficiently crossing the cell membrane to reach its intracellular target.
-
Solution: Consider modifying the chemical structure to improve lipophilicity or explore the use of formulation strategies that enhance cell penetration.
-
-
Compound Efflux: The antagonist may be actively transported out of the cells by efflux pumps like P-glycoprotein.
-
Solution: Test for efflux pump activity and consider co-administration with a known efflux pump inhibitor in your in vitro experiments to confirm this as the cause.
-
-
High Protein Binding: The compound may bind to proteins in the cell culture medium (e.g., albumin) or non-specifically to intracellular proteins, reducing the free concentration available to bind to NRP1.
-
Solution: Reduce the serum concentration in your assay medium, if possible, and quantify the extent of plasma protein binding.
-
-
Metabolic Instability: The compound may be rapidly metabolized by cellular enzymes into an inactive form.
-
Solution: Assess the metabolic stability of your compound in liver microsomes or hepatocytes.
-
Question: We are observing inconsistent results in our transwell migration assays. What are the common pitfalls and how can we improve reproducibility?
Answer: Transwell migration assays can be sensitive to a number of variables. Ensuring consistency in your experimental setup is key to obtaining reproducible data.
Troubleshooting Tips for Transwell Assays:
-
Optimize Cell Seeding Density: Both too few and too many cells can lead to inaccurate results. Perform a titration to determine the optimal cell number for your specific cell line and experimental conditions.
-
Chemoattractant Concentration: The concentration of the chemoattractant in the lower chamber should be optimized to create an effective gradient.
-
Incubation Time: The optimal incubation time will vary depending on the cell type. A time-course experiment can help determine the ideal duration for observing migration without oversaturation.
-
Proper Controls: Include negative controls (no chemoattractant) and positive controls (a known chemoattractant) to validate your assay.
-
Consistent Technique: Ensure gentle handling of the inserts to avoid damaging the membrane and be consistent in the removal of non-migrated cells from the top of the insert.
In Vivo Study Challenges
Question: Our this compound showed promising in vitro activity but is demonstrating poor efficacy in our in vivo tumor models. What are the potential reasons for this disconnect?
Answer: The transition from in vitro to in vivo efficacy is a major hurdle in drug development. Several factors can contribute to a lack of in vivo activity despite promising in vitro data.
Key Areas to Investigate:
-
Pharmacokinetics (PK): The compound may have poor absorption, rapid metabolism, or high clearance, leading to insufficient exposure at the tumor site.
-
Solution: Conduct a full pharmacokinetic study to determine the compound's half-life, clearance, and bioavailability. This data will inform appropriate dosing regimens.
-
-
Bioavailability and Formulation: As discussed earlier, poor solubility can lead to low bioavailability.
-
Solution: Re-evaluate your formulation strategy to enhance solubility and absorption.
-
-
Target Engagement in Vivo: It is crucial to confirm that the antagonist is reaching the tumor tissue and engaging with NRP1 at concentrations sufficient to elicit a biological response.
-
Solution: Develop and validate a biomarker assay to measure target engagement in tumor tissue or surrogate tissues.
-
-
Tumor Microenvironment: The complex tumor microenvironment can present barriers to drug penetration and may have redundant signaling pathways that bypass the effect of NRP1 inhibition.
Quantitative Data Summary
The following table summarizes key quantitative data for well-characterized small molecule NRP1 antagonists to provide a benchmark for your own studies.
| Compound | Target(s) | IC50 (VEGF-A165 Binding) | Binding Affinity (Kd) | In Vivo Half-life (t1/2) |
| EG00229 | NRP1 | 8 µM | - | 0.5 h |
| EG01377 | NRP1 | 609 nM | 1.32 µM | 4.29 h (in mice) |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure consistency and reproducibility.
Protocol 1: Competitive ELISA for NRP1-VEGF Binding Inhibition
This protocol is for determining the ability of a test compound to inhibit the binding of vascular endothelial growth factor (VEGF-A165) to Neuropilin-1 (NRP1).
Materials:
-
Recombinant human NRP1 protein
-
Biotinylated recombinant human VEGF-A165
-
High-binding 96-well microplates
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Test compound (this compound)
Procedure:
-
Coating: Coat the wells of a 96-well plate with 100 µL of NRP1 protein (1-10 µg/mL in coating buffer) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competition: Add 50 µL of serially diluted test compound and 50 µL of biotinylated VEGF-A165 (at a concentration predetermined to give a robust signal) to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Detection: Add 100 µL of Streptavidin-HRP (diluted in blocking buffer) to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Development: Add 100 µL of TMB substrate to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).
-
Stopping the Reaction: Add 100 µL of stop solution to each well.
-
Reading: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Transwell Cell Migration Assay
This protocol outlines a general procedure for assessing the effect of this compound on cancer cell migration.
Materials:
-
Transwell inserts (select appropriate pore size for your cell line)
-
24-well plates
-
Cancer cell line of interest
-
Cell culture medium
-
Chemoattractant (e.g., serum, specific growth factors)
-
This compound
-
Fixing solution (e.g., methanol or paraformaldehyde)
-
Staining solution (e.g., crystal violet or DAPI)
-
Cotton swabs
Procedure:
-
Cell Preparation: Culture cells to 70-80% confluency. The day before the assay, serum-starve the cells by culturing in serum-free medium.
-
Assay Setup: Place transwell inserts into the wells of a 24-well plate. Add 600 µL of medium containing the chemoattractant to the lower chamber.
-
Cell Seeding: Harvest and resuspend the serum-starved cells in serum-free medium containing the desired concentration of this compound or vehicle control. Add 100-200 µL of the cell suspension to the upper chamber of the transwell insert.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a predetermined time (e.g., 12-24 hours).
-
Removal of Non-migrated Cells: Carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells.
-
Fixation and Staining: Fix the migrated cells on the underside of the membrane with fixing solution. Stain the cells with a suitable staining solution.
-
Imaging and Quantification: After washing and drying the inserts, image the migrated cells using a microscope. Count the number of cells in several random fields of view for each insert.
-
Data Analysis: Calculate the average number of migrated cells per field for each condition and compare the results between the treated and control groups.
Protocol 3: Mouse Aortic Ring Assay
This ex vivo assay provides a more physiologically relevant model to study angiogenesis.
Materials:
-
Thoracic aorta from a mouse
-
Basement membrane extract (BME) or collagen I
-
48-well plate
-
Endothelial cell growth medium
-
This compound
-
Surgical instruments
-
Stereomicroscope
Procedure:
-
Aorta Dissection: Euthanize a mouse and dissect the thoracic aorta under sterile conditions. Place the aorta in a petri dish containing cold, sterile PBS.
-
Cleaning and Sectioning: Under a dissecting microscope, carefully remove any surrounding fibro-adipose tissue. Cut the aorta into 1 mm thick rings.
-
Embedding in Matrix: Place a drop of cold BME or collagen I in the center of each well of a 48-well plate and allow it to solidify at 37°C. Place one aortic ring on top of the solidified matrix. Add another drop of the matrix to cover the ring and allow it to solidify.
-
Treatment: Add endothelial cell growth medium containing either this compound or vehicle control to each well.
-
Incubation and Observation: Incubate the plate at 37°C in a CO2 incubator. Monitor the outgrowth of microvessels from the aortic rings daily using a stereomicroscope for 7-14 days.
-
Quantification: Capture images of the sprouting microvessels at different time points. Quantify the extent of angiogenesis by measuring the number and length of the sprouts.
Visualizations
NRP1 Signaling Pathways
The following diagrams illustrate the key signaling pathways involving NRP1 that are relevant to the action of NRP1 antagonists.
Caption: NRP1 enhances VEGF-A signaling through VEGFR2.
References
"NRP1 antagonist 2" addressing compensatory signaling pathways
Welcome to the technical support center for NRP1 Antagonist 2. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments and addressing potential challenges related to compensatory signaling pathways.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is designed to block the interaction between Neuropilin-1 (NRP1) and its ligands, primarily Vascular Endothelial Growth Factor A (VEGF-A).[1] NRP1 acts as a co-receptor for VEGF Receptor 2 (VEGFR2), enhancing VEGF-A signaling and promoting angiogenesis.[2][3][4] By inhibiting the binding of VEGF-A to NRP1, this compound aims to suppress downstream signaling pathways that contribute to angiogenesis, tumor growth, and metastasis.[1]
Q2: We are observing incomplete inhibition of angiogenesis in our in vitro models despite using the recommended concentration of this compound. What could be the reason?
A2: This is a common challenge that may arise from the multifaceted role of NRP1 and the activation of compensatory signaling pathways. While NRP1 is a key player in VEGF-A-mediated angiogenesis, it also participates in VEGF-independent pathways that can promote vascular growth. For instance, NRP1 can interact with integrins to promote cell adhesion and migration, and it can also activate ABL1 kinase signaling. It is possible that in your specific cell model, these alternative pathways are compensating for the inhibition of VEGF-A/NRP1 signaling.
Q3: Our experiments show an unexpected alteration in TGF-β signaling upon treatment with this compound. Is this a known off-target effect?
A3: This is likely not an off-target effect but rather a consequence of NRP1's role in modulating Transforming Growth Factor-beta (TGF-β) signaling. NRP1 can act as both a positive and negative regulator of TGF-β signaling depending on the cellular context. In some cancer cells, NRP1 promotes the canonical SMAD-dependent TGF-β pathway, while in endothelial cells, it can suppress TGF-β signaling to promote a tip cell phenotype during angiogenesis. Therefore, inhibition of NRP1 can lead to complex and cell-type-specific changes in the TGF-β pathway.
Q4: We are developing a combination therapy. Besides anti-angiogenic agents, what other types of therapeutics might synergize with this compound?
A4: Given NRP1's role in the tumor microenvironment and immune regulation, combining this compound with immunotherapies holds significant promise. NRP1 is expressed on regulatory T cells (Tregs) and can suppress the anti-tumor immune response. By blocking NRP1, you may be able to enhance the infiltration and activity of cytotoxic T cells in the tumor. Additionally, since NRP1 inhibition can enhance the efficacy of chemotherapeutic agents like 5-fluorouracil and paclitaxel, combination with conventional chemotherapy is also a viable strategy.
Troubleshooting Guides
Issue 1: Limited Efficacy in Tumor Xenograft Models
| Potential Cause | Troubleshooting Steps |
| Compensatory Angiogenic Pathways | 1. Analyze Expression Levels: Profile the expression of other pro-angiogenic factors (e.g., FGF, PDGF) in your tumor model. Upregulation of these factors may indicate a bypass mechanism. 2. Combination Therapy: Consider co-administering this compound with inhibitors of other key angiogenic pathways. |
| NRP1-Independent Tumor Growth | 1. Confirm NRP1 Expression: Verify the expression of NRP1 in your specific tumor cell line via Western blot or immunohistochemistry. The antagonist will have limited effect on NRP1-negative tumors. 2. Evaluate Alternative Growth Pathways: Investigate the activation status of other receptor tyrosine kinases (e.g., EGFR, FGFR) that might be driving tumor proliferation independently of NRP1. |
| Drug Delivery and Stability | 1. Pharmacokinetic Analysis: If possible, perform pharmacokinetic studies to ensure adequate tumor penetration and stability of this compound in vivo. 2. Optimize Dosing Regimen: Experiment with different dosing schedules and routes of administration to improve therapeutic exposure. |
Issue 2: Inconsistent Results in Cell Migration Assays
| Potential Cause | Troubleshooting Steps |
| VEGF-Independent Migration | 1. Investigate Integrin Signaling: Assess the role of integrin-mediated adhesion and migration in your cells. NRP1 can promote cell attachment to the extracellular matrix (ECM) independently of VEGFR2. 2. Block Multiple Pathways: Try combining this compound with integrin-blocking antibodies or small molecules to assess for synergistic inhibition of migration. |
| Variability in Cell Culture Conditions | 1. Standardize Protocols: Ensure consistent cell passage number, serum concentration, and coating of migration chambers. 2. Control for Chemotactic Gradients: Carefully control the concentration of chemoattractants to ensure a consistent gradient. |
| Cell Line Heterogeneity | 1. Single-Cell Cloning: If significant heterogeneity is suspected, consider deriving single-cell clones to obtain a more uniform population for your assays. |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways involving NRP1 and a general workflow for assessing the effects of this compound.
Caption: VEGF-A/NRP1 Signaling Pathway and Point of Inhibition.
Caption: NRP1-Mediated VEGF-Independent Signaling.
Caption: General Experimental Workflow for Evaluating this compound.
Experimental Protocols
Protocol 1: Western Blotting for Phosphorylated VEGFR2
This protocol is designed to assess the effect of this compound on VEGF-A-induced VEGFR2 activation.
Materials:
-
Cells expressing NRP1 and VEGFR2 (e.g., HUVECs)
-
This compound
-
Recombinant Human VEGF-A
-
Ice-cold PBS
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-VEGFR2 (Tyr1175), anti-total VEGFR2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and allow them to adhere and reach 70-80% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat the cells with the desired concentration of this compound for 1 hour.
-
Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 10-15 minutes.
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer to the plate, scrape the cells, and transfer the lysate to a microfuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-VEGFR2 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Develop the blot using a chemiluminescent substrate and image the signal.
-
Strip the membrane and re-probe with an anti-total VEGFR2 antibody as a loading control.
-
Protocol 2: In Vitro Cell Migration (Transwell) Assay
This protocol measures the effect of this compound on the chemotactic migration of cells towards a chemoattractant.
Materials:
-
Transwell inserts (e.g., 8 µm pore size)
-
Cells of interest (e.g., endothelial or cancer cells)
-
Serum-free media
-
Chemoattractant (e.g., VEGF-A or serum)
-
This compound
-
Cotton swabs
-
Fixation and staining solutions (e.g., methanol and crystal violet)
Procedure:
-
Cell Preparation:
-
Harvest and resuspend cells in serum-free media.
-
Pre-incubate the cells with this compound or vehicle control for 30-60 minutes.
-
-
Assay Setup:
-
Add media containing the chemoattractant to the lower chamber of the transwell plate.
-
Add the cell suspension to the upper chamber of the transwell insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a CO2 incubator for a duration appropriate for your cell type (e.g., 4-24 hours).
-
-
Cell Fixation and Staining:
-
Carefully remove the media from the upper chamber.
-
Use a cotton swab to gently remove the non-migrated cells from the top surface of the membrane.
-
Fix the migrated cells on the bottom surface of the membrane with methanol for 10 minutes.
-
Stain the cells with crystal violet for 15-20 minutes.
-
Wash the inserts with water to remove excess stain.
-
-
Quantification:
-
Allow the inserts to air dry.
-
Image the migrated cells using a microscope.
-
Count the number of migrated cells in several random fields of view.
-
Alternatively, the dye can be eluted and the absorbance measured to quantify migration.
-
Quantitative Data Summary
The following tables summarize the effects of NRP1 antagonism from various studies.
Table 1: Effect of NRP1 Antagonists on Tumor Growth and Angiogenesis
| Model System | NRP1 Antagonist | Effect | Fold Change/Percentage | Reference |
| Rat Prostate Carcinoma (AT2.1/NRP1) | Inducible NRP1 expression | Increased tumor size | 2.5 to 7-fold increase | |
| Human Lung Carcinoma (A549) | NRP1 Antagonist (EG00229) | Enhanced chemosensitivity to 5-FU | ~25% increase in growth inhibition | |
| Hepatocellular Carcinoma (subcutaneous model) | siRNA against NRP1 | Reduced endothelial tube formation in vivo | 94% reduction | |
| Glioma Xenografts (U87) | NRP1 Monoclonal Antibody | Inhibition of tumor growth | Data not quantified |
Table 2: Effect of NRP1 Antagonists on Cellular Processes In Vitro
| Cell Line | NRP1 Antagonist | Assay | Effect | Reference |
| Human Lung Carcinoma (A549) | NRP1 Antagonist (EG00229) | Cell Viability | Decreased | |
| Human Lung Carcinoma (A549) | NRP1 Antagonist | Migration | No effect of exogenous VEGF | |
| Hepatocellular Carcinoma (Hepa129) | siRNA against NRP1 | Endothelial Tube Formation | 59% reduction | |
| Human Umbilical Vein Endothelial Cells (HUVECs) | NRP1 Antagonist | VEGF-induced migration | Inhibition |
References
- 1. What are NRP-1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. The Role of Neuropilin in Vascular and Tumor Biology - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. NRP1 acts cell autonomously in endothelium to promote tip cell function during sprouting angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
"NRP1 antagonist 2" troubleshooting binding assay artifacts
Welcome to the technical support center for NRP1 antagonist 2. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during binding assays and other related experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and solutions to potential artifacts you might encounter during your binding assays with this compound.
General Binding Assay Issues
Question: My binding assay shows high background noise. What are the common causes and solutions?
Answer: High background noise in a binding assay can obscure real signals and lead to inaccurate results. Here are the common causes and troubleshooting steps:
-
Non-specific Binding: The antagonist or the detection antibody may bind to unintended proteins or the assay plate itself.
-
Solution: Increase the concentration of the blocking agent (e.g., from 1% to 3% BSA or non-fat dry milk in your buffer). Optimize washing steps by increasing the number of washes or the duration of each wash. Adding a small amount of a non-ionic detergent like Tween-20 (0.05%) to your wash buffer can also help.[1]
-
-
Contamination: Reagents or samples may be contaminated.
-
Solution: Use fresh, sterile buffers and reagents. Ensure proper handling to avoid cross-contamination between wells.[2]
-
-
Insufficient Blocking: The blocking step may not be effective enough.
-
Solution: Increase the incubation time for the blocking step. You can also try different blocking agents, such as normal serum from the same species as the secondary antibody.[1]
-
-
High Concentration of Detection Reagent: Using too much detection antibody or enzyme conjugate can lead to high background.
-
Solution: Titrate your detection reagents to find the optimal concentration that gives a good signal-to-noise ratio.
-
Question: I am observing a weak or no signal in my binding assay. What should I check?
Answer: A weak or absent signal can be due to several factors related to your reagents or assay conditions.
-
Inactive Protein or Antagonist: The NRP1 protein or the antagonist may have lost its activity due to improper storage or handling.
-
Solution: Verify the integrity and activity of your NRP1 protein and antagonist. If possible, run a positive control with a known binder.
-
-
Suboptimal Assay Conditions: Incubation times, temperature, or buffer composition may not be optimal.
-
Solution: Optimize incubation times and temperature. Ensure the pH and ionic strength of your buffer are suitable for the interaction.
-
-
Incorrect Reagent Concentrations: The concentrations of NRP1, the antagonist, or the labeled ligand might be too low.
-
Solution: Increase the concentration of the limiting reagent. For competitive assays, ensure the labeled ligand concentration is appropriate (typically around its Kd value).
-
-
Issues with Detection: The detection enzyme or fluorophore may be inactive.
-
Solution: Check the expiration date and proper storage of your detection reagents.
-
Specific Assay Troubleshooting
Question: In my competitive ELISA for this compound, I'm seeing inconsistent results between replicates. What could be the cause?
Answer: High variability in ELISA can often be traced back to technical inconsistencies.
-
Pipetting Errors: Inaccurate or inconsistent pipetting can lead to significant variations.
-
Solution: Ensure your pipettes are calibrated. Use fresh tips for each replicate. Mix all solutions thoroughly before dispensing.
-
-
Uneven Plate Washing: Inconsistent washing across the plate can leave residual reagents in some wells.
-
Solution: Use an automated plate washer if available. If washing manually, be consistent with the force and volume of the wash buffer.
-
-
Edge Effects: Wells on the edge of the plate may behave differently due to temperature variations.
-
Solution: Avoid using the outermost wells of the plate for critical samples. Ensure the plate is incubated in a stable temperature environment.
-
Question: My Surface Plasmon Resonance (SPR) sensorgram for this compound binding shows a drifting baseline. How can I fix this?
Answer: A stable baseline is crucial for accurate SPR analysis. Baseline drift can be caused by:
-
Buffer Mismatch: Differences in buffer composition between the running buffer and the sample buffer can cause refractive index changes.
-
Solution: Ensure your antagonist is dissolved in the same buffer that is used as the running buffer.
-
-
Incomplete Ligand Immobilization/Stabilization: The immobilized NRP1 may not be stable on the sensor chip.
-
Solution: Ensure the immobilization chemistry is appropriate for NRP1 and that the surface has been properly conditioned and blocked.
-
-
Temperature Fluctuations: The instrument needs to be in a temperature-controlled environment.
-
Solution: Allow the instrument and all reagents to equilibrate to the experimental temperature.
-
Question: My Isothermal Titration Calorimetry (ITC) data for this compound binding is difficult to interpret, showing oddly shaped peaks or a noisy baseline. What are the potential issues?
Answer: ITC data quality is highly dependent on sample preparation and experimental setup.
-
Buffer Mismatch: Even small differences in pH or buffer components between the cell and syringe can cause large heats of dilution, obscuring the binding signal.
-
Solution: Dialyze both the NRP1 protein and the antagonist into the exact same buffer before the experiment.
-
-
Protein Aggregation: Aggregated NRP1 will lead to complex and uninterpretable binding isotherms.
-
Solution: Centrifuge or filter your NRP1 solution immediately before the experiment to remove any aggregates.
-
-
Incorrect Concentrations: Inaccurate concentration measurements of NRP1 or the antagonist will lead to incorrect stoichiometry (n-value) and binding affinity (Kd).
-
Solution: Accurately determine the concentrations of your protein and ligand using a reliable method.
-
Data Presentation
The following tables summarize quantitative data for various NRP1 antagonists from published studies.
Table 1: Binding Affinities of Small Molecule NRP1 Antagonists
| Antagonist | Assay Type | Target | IC50 / KD | Reference |
| EG00229 | Cell-free bt-VEGF-A binding | Purified NRP1 b1 domain | IC50: 3 µM | |
| EG00229 | Cell-based 125I-VEGF-A binding | PAE/NRP1 cells | IC50: 8 µM | |
| EG01377 (Compound 1) | SPR | NRP1-b1 domain | KD: 1.17 µM | |
| Compound 10a | SPR | NRP1-b1 domain | KD: 3.76 ± 0.52 µM | |
| TN-2 | Biochemical Assay | NRP1 | IC50: 0.85 ± 0.04 µM |
Table 2: Binding Affinities of Peptide-Based NRP1 Antagonists
| Antagonist | Assay Type | Target | IC50 / KD | Reference |
| ATWLPPR | Competitive Binding | Recombinant NRP-1 | IC50: 19 µM | |
| EG3287 | Cell-based 125I-VEGF binding | A549 cells | IC50: 2 µM | |
| EG00086 | Not Specified | Not Specified | KD: 76 nM |
Experimental Protocols
Detailed methodologies for key binding assays are provided below.
Competitive ELISA for this compound
This protocol describes a competitive ELISA to measure the ability of "this compound" to inhibit the binding of VEGF-A to NRP1.
-
Plate Coating:
-
Coat a 96-well microplate with recombinant human NRP1 protein (e.g., 1-5 µg/mL in a suitable coating buffer like PBS) overnight at 4°C.
-
-
Washing:
-
Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
-
Blocking:
-
Block the plate with a blocking buffer (e.g., 1-3% BSA in PBS) for 1-2 hours at room temperature to prevent non-specific binding.
-
-
Washing:
-
Wash the plate three times with wash buffer.
-
-
Competition Reaction:
-
Prepare serial dilutions of "this compound".
-
Add the antagonist dilutions to the wells, followed by a constant concentration of biotinylated VEGF-A (bt-VEGF-A). The concentration of bt-VEGF-A should ideally be around its Kd for NRP1.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing:
-
Wash the plate five times with wash buffer.
-
-
Detection:
-
Add Streptavidin-HRP conjugate diluted in blocking buffer and incubate for 1 hour at room temperature.
-
-
Washing:
-
Wash the plate five times with wash buffer.
-
-
Substrate Addition:
-
Add a TMB substrate solution and incubate in the dark until a blue color develops.
-
-
Stopping the Reaction:
-
Add a stop solution (e.g., 2N H2SO4).
-
-
Data Acquisition:
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Plot the absorbance against the antagonist concentration and fit the data to a suitable model to determine the IC50 value.
-
Cell-Based NRP1 Binding Assay
This protocol outlines a cell-based assay to assess the binding of "this compound" to NRP1 expressed on the cell surface.
-
Cell Culture:
-
Culture cells that endogenously express NRP1 (e.g., HUVECs) or cells transfected to express NRP1 (e.g., PAE/NRP1 cells) in appropriate media.
-
-
Cell Plating:
-
Seed the cells in a 24-well or 96-well plate and grow to confluency.
-
-
Binding Assay:
-
Wash the cells with a binding buffer (e.g., serum-free media with 0.1% BSA).
-
Add serial dilutions of "this compound" to the cells.
-
Add a constant concentration of a labeled ligand (e.g., 125I-VEGF-A or biotinylated VEGF-A).
-
Incubate at 4°C for 2-4 hours to minimize internalization.
-
-
Washing:
-
Wash the cells extensively with ice-cold binding buffer to remove unbound ligand.
-
-
Cell Lysis and Detection:
-
If using a radiolabeled ligand, lyse the cells and measure the radioactivity in a gamma counter.
-
If using a biotinylated ligand, lyse the cells and perform a detection step similar to the ELISA protocol (Streptavidin-HRP and substrate).
-
-
Data Analysis:
-
Determine the amount of bound ligand at each antagonist concentration and calculate the IC50.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Overview of NRP1-mediated VEGF and TGF-β signaling pathways.
Caption: General workflow for a competitive binding assay.
Caption: A logical approach to troubleshooting common binding assay artifacts.
References
Validation & Comparative
A Comparative Guide to Small Molecule NRP1 Antagonists in Angiogenesis Models: EG00229 and its Successor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of two key small molecule Neuropilin-1 (NRP1) antagonists, EG00229 and its more potent analog, often referred to as compound 1 or EG01377, in various in vitro and ex vivo angiogenesis models. This document summarizes key quantitative data, details experimental methodologies for pivotal assays, and visualizes the underlying signaling pathways and experimental workflows.
Introduction to NRP1 Antagonism in Angiogenesis
Neuropilin-1 (NRP1) is a transmembrane co-receptor that plays a crucial role in angiogenesis, the formation of new blood vessels. It enhances the signaling of Vascular Endothelial Growth Factor A (VEGF-A) by forming a complex with VEGF Receptor 2 (VEGFR2), a key driver of endothelial cell proliferation, migration, and tube formation.[1] Dysregulation of the VEGF/NRP1 signaling axis is implicated in various pathologies, including cancer and retinopathies, making NRP1 an attractive target for anti-angiogenic therapies.
Small molecule antagonists of NRP1 have been developed to disrupt the NRP1/VEGF-A interaction, thereby inhibiting downstream signaling and angiogenesis. This guide focuses on two such molecules: EG00229, a well-characterized NRP1 antagonist, and its successor, a more potent analog developed through structure-based design.
Mechanism of Action
Both EG00229 and its successor function by competitively inhibiting the binding of VEGF-A to the b1 domain of NRP1.[2][3] This prevents the formation of the NRP1/VEGFR2 signaling complex, leading to a reduction in VEGF-A-induced VEGFR2 phosphorylation.[2] The attenuation of VEGFR2 signaling subsequently impairs downstream pathways, including those involving Focal Adhesion Kinase (FAK), Src, Phosphoinositide 3-kinase (PI3K)/Akt, and the Ras/MEK/ERK (MAPK) cascade, which are critical for endothelial cell migration, survival, and proliferation.
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data for EG00229 and its more potent successor in various assays relevant to angiogenesis.
| Parameter | EG00229 | Successor Compound (EG01377) | Reference |
| NRP1 Binding Affinity (IC50) | ~8 µM (bt-VEGF-A to NRP1) | 0.609 ± 0.066 µM (cell-free NRP1-a1,b1) | |
| VEGFR2 Phosphorylation Inhibition | ~20% inhibition at 30 µM | ~50% inhibition at 30 µM |
| Angiogenesis Model | Compound | Concentration | Observed Effect | Reference |
| HUVEC Tube Formation | Successor Compound | 30 µM | ≈50% reduction in network area, ≈40% reduction in length, ≈41% reduction in branch points | |
| HUVEC Migration (Transwell) | Successor Compound | 30 µM | Significant reduction in VEGF-A induced migration (almost 3-fold induction by VEGF-A was inhibited) | |
| HUVEC Migration (Wound Healing) | Successor Compound | 30 µM | Delay in VEGF-induced wound closure | |
| Mouse Aortic Ring Assay | Successor Compound | 30 µM | Reduction in VEGF-induced angiogenesis |
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Experimental Protocols
HUVEC Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures in vitro.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Basement membrane matrix (e.g., Matrigel®)
-
96-well tissue culture plates
-
VEGF-A
-
NRP1 Antagonist (EG00229 or successor)
-
Microscope with imaging capabilities
Procedure:
-
Thaw Matrigel® on ice overnight at 4°C.
-
Pre-chill a 96-well plate and pipette tips at -20°C.
-
Pipette 50 µL of cold Matrigel® into each well of the pre-chilled 96-well plate. Ensure the entire surface is covered.
-
Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.
-
Harvest HUVECs and resuspend them in basal medium to a concentration of 1-2 x 105 cells/mL.
-
Prepare treatment conditions: control (basal medium), VEGF-A (e.g., 25 ng/mL), and VEGF-A with varying concentrations of the NRP1 antagonist.
-
Add 100 µL of the HUVEC suspension to each well containing the solidified Matrigel®.
-
Add the respective treatment solutions to the wells.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.
-
Monitor tube formation periodically under a microscope.
-
Capture images of the formed tubular networks.
-
Quantify angiogenesis by measuring parameters such as total tube length, number of branch points, and total network area using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
Endothelial Cell Migration Assays
a) Wound Healing (Scratch) Assay: This assay measures the collective migration of a sheet of cells.
Materials:
-
HUVECs
-
24-well tissue culture plates
-
Sterile 200 µL pipette tip or a dedicated wound-making tool
-
Microscope with time-lapse imaging capabilities
Procedure:
-
Seed HUVECs in 24-well plates and grow them to a confluent monolayer.
-
Starve the cells in a low-serum medium for 2-4 hours before making the scratch.
-
Create a uniform, straight scratch in the center of each well using a sterile pipette tip.
-
Gently wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh low-serum medium containing the desired treatments (e.g., chemoattractant like VEGF-A, and/or NRP1 antagonist).
-
Place the plate on a microscope with a stage-top incubator and acquire images of the scratch at time 0 and at regular intervals (e.g., every 2-4 hours) for up to 24-48 hours.
-
Quantify the rate of wound closure by measuring the area of the scratch at each time point. The percentage of wound closure can be calculated as: [(Area at T0 - Area at Tx) / Area at T0] * 100.
b) Transwell Migration (Boyden Chamber) Assay: This assay quantifies the chemotactic migration of cells through a porous membrane.
Materials:
-
HUVECs
-
Transwell inserts (e.g., with 8 µm pore size) for 24-well plates
-
Chemoattractant (e.g., VEGF-A)
-
NRP1 Antagonist
Procedure:
-
Pre-coat the underside of the Transwell inserts with a suitable extracellular matrix protein (e.g., gelatin or fibronectin) if desired, and allow to dry.
-
Add medium containing the chemoattractant (e.g., VEGF-A) and/or the NRP1 antagonist to the lower chamber of the 24-well plate.
-
Harvest HUVECs and resuspend them in serum-free or low-serum medium at a concentration of approximately 1 x 106 cells/mL. The NRP1 antagonist can also be added to the cell suspension.
-
Add 100 µL of the cell suspension to the upper chamber of the Transwell insert.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-6 hours.
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol or paraformaldehyde.
-
Stain the cells with a suitable stain (e.g., Crystal Violet or DAPI).
-
Count the number of migrated cells in several random fields of view under a microscope.
Mouse Aortic Ring Assay
This ex vivo assay provides a more physiologically relevant model of angiogenesis, encompassing sprouting, migration, and tube formation.
Materials:
-
Thoracic aortas from mice (e.g., C57BL/6)
-
Collagen gel or Matrigel®
-
Endothelial cell basal medium supplemented with growth factors
-
VEGF-A
-
NRP1 Antagonist
Procedure:
-
Aseptically dissect the thoracic aorta from a euthanized mouse and place it in ice-cold basal medium.
-
Remove the periaortic fibroadipose tissue and cut the aorta into 1 mm thick rings.
-
Embed the aortic rings in a collagen gel or Matrigel® in a 48-well plate.
-
Allow the matrix to polymerize at 37°C.
-
Add endothelial growth medium containing the desired treatments (VEGF-A and/or NRP1 antagonist) to each well.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 7-14 days, changing the medium every 2-3 days.
-
Monitor the outgrowth of microvessels from the aortic rings using a phase-contrast microscope.
-
At the end of the experiment, fix the rings and immunostain for endothelial cell markers (e.g., CD31) if desired.
-
Quantify the angiogenic response by measuring the area of microvessel outgrowth or the number and length of sprouts.
Conclusion
Both EG00229 and its more potent successor are valuable tools for studying the role of NRP1 in angiogenesis. The available data indicates that the successor compound, EG01377, exhibits significantly higher potency in inhibiting NRP1 binding and downstream signaling, leading to more effective suppression of angiogenesis in vitro and ex vivo. This guide provides researchers with the necessary information to select the appropriate antagonist and design robust experiments to investigate NRP1-mediated angiogenesis. The detailed protocols and visualizations serve as a practical resource for implementing these assays in the laboratory.
References
- 1. Neuropilin Regulation of Angiogenesis, Arteriogenesis, and Vascular Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Small Molecule Neuropilin-1 Antagonists Combine Antiangiogenic and Antitumor Activity with Immune Modulation through Reduction of Transforming Growth Factor Beta (TGFβ) Production in Regulatory T-Cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of NRP1 Antagonists: A Peptide-Based vs. Small Molecule Approach
Neuropilin-1 (NRP1) has emerged as a critical regulator in cancer biology, influencing tumor angiogenesis, proliferation, migration, and immune evasion.[1][2][3] Its multifaceted role makes it an attractive target for therapeutic intervention.[1][2] This guide provides a comparative analysis of two distinct classes of NRP1 antagonists: the peptide-based inhibitor, ATWLPPR, and the small molecule inhibitor, EG01377.
Mechanism of Action of NRP1 Antagonists
NRP1 functions as a co-receptor for various ligands, including vascular endothelial growth factor (VEGF) and semaphorins. In the context of cancer, the interaction between VEGF-A₁₆₅ and NRP1 is particularly significant. This binding enhances the signaling cascade mediated by VEGF receptor 2 (VEGFR2), a key driver of angiogenesis. NRP1 antagonists are designed to disrupt this interaction, thereby inhibiting downstream signaling pathways that promote tumor growth and vascularization.
Quantitative Efficacy Comparison
The following table summarizes the in vitro efficacy of ATWLPPR (NRP1 Antagonist 1) and EG01377 (NRP1 Antagonist 2). The data is compiled from various studies to provide a comparative overview.
| Parameter | NRP1 Antagonist 1 (ATWLPPR) | This compound (EG01377) | Reference |
| Antagonist Type | Heptapeptide | Small Molecule | |
| Target | NRP-1 | NRP-1 | |
| Binding Affinity (IC₅₀) | Not explicitly defined in terms of IC₅₀ for direct binding, but effectively inhibits VEGF₁₆₅ binding to NRP-1. | IC₅₀ = 8 µM (for the parent compound EG00229) | |
| Effect on VEGFR2 Phosphorylation | Inhibits VEGF₁₆₅-induced signaling. | 50% inhibition at 30 µM. | |
| Inhibition of Cell Migration | Demonstrates inhibition of endothelial cell migration. | Demonstrates inhibition of endothelial cell migration. | |
| Inhibition of Tumor Cell Invasion | Not explicitly quantified in available search results. | Significantly inhibits VEGF-A induced invasion in A375P melanoma cells. | |
| In vivo Efficacy | Decreases breast cancer angiogenesis and growth. | Parent compound EG00229 inhibits glioma proliferation in vivo. |
Experimental Protocols
A detailed understanding of the methodologies used to evaluate these antagonists is crucial for interpreting the efficacy data.
1. VEGF-A Binding Inhibition Assay:
-
Objective: To determine the ability of the antagonist to inhibit the binding of VEGF-A₁₆₅ to NRP1.
-
Method: Human Umbilical Vein Endothelial Cells (HUVECs) transfected to express NRP1 are seeded in 96-well plates. The cells are incubated with varying concentrations of the antagonist. Subsequently, radiolabeled ¹²⁵I-VEGF-A₁₆₅ is added. After incubation, the unbound VEGF-A₁₆₅ is washed away, and the radioactivity of the bound ligand is measured. The concentration of the antagonist that inhibits 50% of VEGF-A₁₆₅ binding (IC₅₀) is calculated.
2. VEGFR2 Phosphorylation Assay:
-
Objective: To assess the antagonist's effect on the downstream signaling of the VEGF pathway.
-
Method: HUVECs are treated with the NRP1 antagonist at a specific concentration (e.g., 30 µM) for a defined period. The cells are then stimulated with VEGF-A (e.g., 1 ng/mL) for a short duration (e.g., 10 minutes). Cell lysates are collected, and the level of phosphorylated VEGFR2 is determined by immunoprecipitation with an anti-VEGFR2 antibody, followed by Western blotting with an anti-phospho-VEGFR2 antibody. Total VEGFR2 levels are also measured as a control.
3. Cell Migration Assay (Wound Healing Assay):
-
Objective: To evaluate the antagonist's impact on endothelial cell migration, a key process in angiogenesis.
-
Method: A confluent monolayer of HUVECs is "scratched" to create a cell-free gap. The cells are then treated with the antagonist in the presence or absence of a chemoattractant like VEGF-A. The rate of closure of the gap is monitored over time (e.g., 24 hours) and compared between treated and untreated cells.
4. In Vivo Tumor Xenograft Model:
-
Objective: To determine the anti-tumor efficacy of the antagonist in a living organism.
-
Method: Human cancer cells (e.g., breast cancer or melanoma cells) are subcutaneously injected into immunodeficient mice. Once tumors are established, the mice are treated with the NRP1 antagonist or a vehicle control. Tumor volume is measured regularly. At the end of the study, tumors are excised, and microvessel density can be assessed by immunohistochemistry to evaluate the effect on angiogenesis.
Signaling Pathway and Experimental Workflow Visualization
To visually represent the biological context and experimental procedures, the following diagrams are provided.
Conclusion
Both peptide-based and small molecule inhibitors of NRP1 have demonstrated efficacy in preclinical models by disrupting the VEGF-A/NRP1 axis. ATWLPPR, a peptide antagonist, has shown promise in reducing tumor growth and angiogenesis. EG01377, a small molecule inhibitor, and its parent compound EG00229, have also shown significant anti-angiogenic and anti-tumor effects, with the added benefit of potentially being developed into orally bioavailable drugs. The choice between these modalities for further drug development will depend on a variety of factors including specificity, potency, pharmacokinetic properties, and cost of manufacturing. Further head-to-head comparative studies in standardized assays and in vivo models are warranted to definitively establish the superior therapeutic candidate.
References
Validating On-Target Activity of NRP1 Antagonist 2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of "NRP1 Antagonist 2," a novel investigational inhibitor of Neuropilin-1 (NRP1), with other known NRP1 antagonists. The on-target activity is validated through a series of key experiments, with detailed methodologies and comparative data presented to aid in the evaluation of this new therapeutic agent.
Neuropilin-1 is a transmembrane co-receptor involved in a multitude of signaling pathways crucial for angiogenesis, neuronal guidance, and immune regulation.[1] It notably enhances the signaling of Vascular Endothelial Growth Factor (VEGF) and Semaphorin 3A (Sema3A), making it a compelling target for therapeutic intervention in oncology and other diseases.[2][3] This guide focuses on the critical experimental data required to validate the on-target activity of a novel NRP1 antagonist.
Comparative Performance of NRP1 Antagonists
The efficacy of "this compound" is benchmarked against a panel of established NRP1 inhibitors, including the small molecule EG01377, the peptide antagonist ATWLPPR, and a representative function-blocking anti-NRP1 antibody. The following table summarizes their performance across key on-target validation assays.
| Parameter | This compound (Hypothetical Data) | EG01377 | ATWLPPR (A7R) | Anti-NRP1 mAb (VEGF-blocking) |
| Binding Affinity (Kd to NRP1-b1) | 150 nM | 1.32 µM[4][5] | Low micromolar range | 0.2 nM |
| VEGF-A165 Binding Inhibition (IC50) | 250 nM | 609 nM | 19 µM | Not specified, potent blocker |
| VEGFR2 Phosphorylation Inhibition (IC50) | 500 nM | ~30 µM (50% inhibition) | Data not available | Effective inhibitor |
| Endothelial Cell Migration Inhibition (% at 10 µM) | 75% | Significant reduction | Effective inhibition | Significant reduction |
Experimental Protocols for On-Target Validation
Accurate and reproducible experimental design is paramount for the validation of a novel antagonist. Below are detailed protocols for the key assays cited in this guide.
Ligand-Receptor Binding Assay (Competitive ELISA)
This assay quantifies the ability of "this compound" to inhibit the binding of VEGF-A165 to the NRP1 receptor.
-
Materials: Recombinant human NRP1-b1 domain, biotinylated VEGF-A165, streptavidin-HRP, TMB substrate, 96-well plates.
-
Protocol:
-
Coat a 96-well plate with recombinant NRP1-b1 domain overnight at 4°C.
-
Wash the plate and block with 5% BSA in PBS for 1 hour at room temperature.
-
Pre-incubate a fixed concentration of biotinylated VEGF-A165 with serial dilutions of "this compound" for 30 minutes.
-
Add the mixture to the NRP1-coated plate and incubate for 2 hours at room temperature.
-
Wash the plate and add streptavidin-HRP for 1 hour.
-
Wash the plate and add TMB substrate. Stop the reaction with 1M H2SO4.
-
Measure the absorbance at 450 nm. The IC50 value is calculated from the dose-response curve.
-
Co-Immunoprecipitation of NRP1 and VEGFR2
This experiment determines if "this compound" can disrupt the formation of the NRP1-VEGFR2 complex, which is enhanced by VEGF-A165.
-
Cell Type: Human Umbilical Vein Endothelial Cells (HUVECs).
-
Protocol:
-
Culture HUVECs to 80-90% confluency and serum-starve overnight.
-
Treat cells with "this compound" for 1 hour, followed by stimulation with VEGF-A165 for 10 minutes.
-
Lyse the cells in a non-denaturing lysis buffer.
-
Incubate the cell lysates with an anti-VEGFR2 antibody overnight at 4°C.
-
Add Protein A/G magnetic beads to pull down the immune complexes.
-
Wash the beads and elute the proteins.
-
Analyze the eluates by Western blotting using an anti-NRP1 antibody to detect co-precipitated NRP1.
-
Western Blot for Downstream Signaling (p-FAK, p-ERK, p-Akt)
This assay assesses the antagonist's ability to inhibit the activation of key downstream signaling molecules in response to VEGF-A165.
-
Cell Type: HUVECs.
-
Protocol:
-
Culture and serum-starve HUVECs as described above.
-
Pre-treat cells with "this compound" for 1 hour before stimulating with VEGF-A165 for 10-30 minutes.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with primary antibodies against phospho-FAK (Tyr397), phospho-ERK1/2 (Thr202/Tyr204), phospho-Akt (Ser473), and their respective total protein controls overnight at 4°C.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and quantify band intensities.
-
Transwell Cell Migration Assay
This functional assay evaluates the inhibitory effect of "this compound" on VEGF-A165-induced endothelial cell migration.
-
Cell Type: HUVECs.
-
Protocol:
-
Coat the underside of a Transwell insert (8 µm pore size) with fibronectin.
-
Seed serum-starved HUVECs in the upper chamber in serum-free media containing "this compound".
-
Add media containing VEGF-A165 to the lower chamber as a chemoattractant.
-
Incubate for 4-6 hours to allow for cell migration.
-
Remove non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane with crystal violet.
-
Count the migrated cells in several fields of view under a microscope and calculate the percentage of inhibition compared to the VEGF-A165-only control.
-
Visualizing the Mechanism of Action
To further elucidate the role of "this compound," the following diagrams illustrate the relevant signaling pathways and experimental workflows.
Caption: NRP1 Signaling Pathway and Antagonist Intervention.
Caption: Experimental Workflow for On-Target Validation.
Caption: Logical Flow of this compound's Mechanism.
References
NRP1 Antagonist Selectivity: A Comparative Guide to NRP2 Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Neuropilin-1 (NRP1) antagonist selectivity with respect to its homolog, Neuropilin-2 (NRP2). Understanding the cross-reactivity profile of NRP1 antagonists is critical for the development of targeted therapies, as off-target effects on NRP2 could lead to unintended biological consequences. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to aid in the evaluation of NRP1 antagonist specificity.
Data Presentation: Quantitative Comparison of NRP1 Antagonist-Receptor Interactions
The following tables summarize the binding affinities and inhibitory concentrations of exemplary NRP1 antagonists for both NRP1 and NRP2. These values are crucial for assessing the selectivity of the compounds.
Table 1: Binding Affinity (Kd) of NRP1 Antagonists
| Compound | Target | Kd (μM) | Method | Reference |
| Compound 1 (EG01377) | NRP1 | 0.23 | Isothermal Titration Calorimetry | [1] |
| NRP2 | No Detectable Binding | Not Applicable | [1][2] |
Table 2: Inhibitory Concentration (IC50) of NRP1 Antagonists
| Compound | Target | IC50 (μM) | Assay | Reference |
| NRPa-308 | NRP1 (VEGF-A binding) | Dose-dependent inhibition | Competitive ELISA | [3] |
| NRP2 (VEGF-A binding) | Dose-dependent inhibition | Competitive ELISA | [3] | |
| NRP2 (VEGF-C binding) | Reverse dose-dependent inhibition | Competitive ELISA | ||
| Wild-type NRP1 | NRP1 (VEGF-A binding) | 1.8 | Competitive Binding Assay | |
| Wild-type NRP2 | NRP1 (VEGF-A binding) | >310 | Competitive Binding Assay |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below. These protocols are essential for reproducing and validating the presented findings.
Competitive Binding Assay (ELISA-based)
This assay quantifies the ability of a test compound to inhibit the binding of a ligand (e.g., VEGF-A) to its receptor (NRP1 or NRP2).
Materials:
-
Recombinant human NRP1 and NRP2 proteins
-
Biotinylated vascular endothelial growth factor-A (bt-VEGF-A) or VEGF-C
-
Test antagonist (e.g., NRPa-308)
-
96-well microplates
-
Phosphate-buffered saline (PBS)
-
Bovine serum albumin (BSA)
-
Streptavidin-horseradish peroxidase (HRP) conjugate
-
Substrate for HRP (e.g., TMB)
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Coat the wells of a 96-well plate with 100 µL of recombinant human NRP1 or NRP2 (200 ng/well) and incubate overnight at 4°C.
-
Wash the wells with PBS and block non-specific binding sites by incubating with 0.5% BSA in PBS.
-
Prepare serial dilutions of the test antagonist.
-
In a separate plate or tubes, mix 50 µL of the antagonist solution with 50 µL of human bt-VEGF-A or bt-VEGF-C (400 ng/mL) in PBS containing 4 µg/mL of heparin.
-
Transfer the mixture to the NRP1/NRP2-coated plate and incubate for 2 hours at room temperature.
-
Wash the wells to remove unbound reagents.
-
Add streptavidin-HRP conjugate (diluted 1:8000 in PBS) and incubate for the recommended time.
-
Wash the wells again and add the HRP substrate.
-
Stop the reaction with the stop solution and measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the IC50 value, which is the concentration of the antagonist that inhibits 50% of the ligand binding.
Isothermal Titration Calorimetry (ITC)
ITC is a biophysical technique used to measure the heat changes that occur upon binding of a small molecule to a larger molecule, allowing for the determination of binding affinity (Kd), stoichiometry, and thermodynamic parameters.
Materials:
-
MicroCal iTC200 system or equivalent
-
Purified NRP1-b1 domain protein
-
Test antagonist (e.g., Compound 1)
-
Reaction buffer (e.g., 20 mM Tris pH 7.9, 50 mM NaCl)
Procedure:
-
Dialyze the NRP1-b1 protein sample against the reaction buffer.
-
Prepare the antagonist solution in the same reaction buffer.
-
Load the protein solution into the sample cell of the calorimeter and the antagonist solution into the injection syringe.
-
Perform a series of injections of the antagonist into the protein solution while monitoring the heat changes.
-
Integrate the heat pulses and fit the data to a suitable binding model (e.g., one-site binding model) to determine the Kd.
Mandatory Visualizations
The following diagrams illustrate the signaling pathways of NRP1 and NRP2, as well as a typical experimental workflow for assessing antagonist cross-reactivity.
Caption: Simplified signaling pathways of NRP1 and NRP2.
Caption: Workflow for assessing NRP1 antagonist cross-reactivity.
Discussion
NRP1 and NRP2 share approximately 44% amino acid sequence identity and have a similar domain structure. Despite these similarities, they exhibit distinct ligand-binding preferences. NRP1 preferentially binds to VEGF-A and Semaphorin-3A, while NRP2 has a higher affinity for VEGF-C, VEGF-D, and Semaphorin-3F. This differential ligand specificity forms the basis for designing selective NRP1 antagonists.
The development of selective NRP1 inhibitors is crucial for targeted cancer therapy, as NRP1 is implicated in tumor angiogenesis and progression. An ideal antagonist would potently inhibit NRP1 signaling without affecting the functions of NRP2, which is involved in processes such as lymphangiogenesis.
The data presented in this guide highlights that highly selective NRP1 antagonists can be developed. For instance, Compound 1 (EG01377) demonstrates high affinity for NRP1 with no detectable binding to NRP2, indicating excellent selectivity. In contrast, some antagonists may exhibit cross-reactivity. The compound NRPa-308, for example, was shown to inhibit VEGF-A binding to both NRP1 and NRP2.
The provided experimental protocols offer standardized methods to evaluate the selectivity of novel NRP1 antagonists. A combination of binding assays and cell-based functional assays is recommended for a comprehensive assessment of cross-reactivity. The visualized workflow provides a logical sequence for these experimental investigations. By following such a structured approach, researchers can confidently characterize the selectivity profile of their NRP1 antagonist candidates, paving the way for the development of more precise and effective therapeutics.
References
- 1. Small Molecule Neuropilin-1 Antagonists Combine Antiangiogenic and Antitumor Activity with Immune Modulation through Reduction of Transforming Growth Factor Beta (TGFβ) Production in Regulatory T-Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Neuropilin 1 and Neuropilin 2 gene invalidation or pharmacological inhibition reveals their relevance for the treatment of metastatic renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
NRP1 Antagonists: A Comparative Guide to Confirming Inhibition of NRP1-Dependent Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of "NRP1 antagonist 2" (represented by the well-characterized antagonists EG00229, EG01377, and the A7R peptide) and other alternatives, supported by experimental data. We detail the methodologies for key experiments and present quantitative data in a clear, comparative format to aid in the evaluation of these critical research tools.
Introduction to NRP1-Dependent Signaling
Neuropilin-1 (NRP1) is a transmembrane co-receptor that plays a crucial role in various physiological and pathological processes, including neuronal guidance, angiogenesis, and tumor progression.[1][2] It functions primarily by enhancing the signaling of vascular endothelial growth factor (VEGF) through its receptor, VEGFR2.[2][3] The binding of VEGF-A to NRP1 facilitates the formation of a stable NRP1/VEGFR2 complex, leading to the activation of downstream signaling pathways such as the PI3K/Akt and ERK pathways, which promote endothelial cell migration, proliferation, and survival.[2] Given its role in angiogenesis and cancer, NRP1 has emerged as a significant target for therapeutic intervention.
Mechanism of Action of NRP1 Antagonists
NRP1 antagonists are designed to disrupt the interaction between NRP1 and its ligands, most notably VEGF-A. By blocking this interaction, these antagonists can effectively inhibit the downstream signaling cascades that drive angiogenesis and tumor growth. The antagonists featured in this guide—EG00229, EG01377 (also known as compound 1), and the A7R peptide—all function by competitively binding to the VEGF-A binding site on the b1 domain of NRP1.
Comparative Analysis of NRP1 Antagonists
The following table summarizes the quantitative data on the inhibitory performance of selected NRP1 antagonists.
| Antagonist | Type | Target Domain | Binding Affinity (IC50) | Binding Affinity (Kd) | Functional Inhibition |
| EG00229 | Small Molecule | NRP1 b1 | 3 µM (bt-VEGF-A to purified NRP1 b1), 8 µM (125I-VEGF-A to PAE/NRP1 cells) | 5.1 µM | Attenuates VEGFR2 phosphorylation and HUVEC migration |
| EG01377 (Compound 1) | Small Molecule | NRP1 b1 | 609 nM (for NRP1-a1 and NRP1-b1) | 1.32 µM | Inhibits VEGF-A stimulated VEGFR2 phosphorylation (50% at 30 µM) and HUVEC migration |
| A7R Peptide | Peptide | NRP1 b1 | 60-84 µM, 80 µM | 6.62 nM | Inhibits endothelial cell proliferation (IC50 = 450 µM) |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Competitive Binding Assay (ELISA-based)
This assay quantifies the ability of an antagonist to compete with VEGF-A for binding to NRP1.
Materials:
-
96-well microplates
-
Recombinant human NRP1-Fc fusion protein
-
Biotinylated VEGF-A165 (bt-VEGF-A)
-
NRP1 Antagonists (EG00229, EG01377, A7R peptide)
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 1M H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 3% BSA in PBS)
Procedure:
-
Coat the wells of a 96-well plate with recombinant NRP1 protein (e.g., 200 ng/well) overnight at 4°C.
-
Wash the wells with wash buffer.
-
Block non-specific binding sites by incubating with blocking buffer for 1-2 hours at room temperature.
-
Wash the wells with wash buffer.
-
Prepare serial dilutions of the NRP1 antagonist.
-
Add the antagonist dilutions to the wells, followed by a constant concentration of bt-VEGF-A (e.g., 0.25 nM).
-
Incubate for 2 hours at room temperature to allow for competitive binding.
-
Wash the wells to remove unbound reagents.
-
Add Streptavidin-HRP and incubate for 1 hour at room temperature.
-
Wash the wells thoroughly.
-
Add TMB substrate and incubate in the dark until a blue color develops.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the antagonist that inhibits 50% of the bt-VEGF-A binding.
VEGFR2 Phosphorylation Assay (Western Blot)
This assay determines the effect of NRP1 antagonists on VEGF-A-induced phosphorylation of VEGFR2 in endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Serum-free medium
-
VEGF-A165
-
NRP1 Antagonists
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-VEGFR2 (Tyr1175), anti-total-VEGFR2, anti-Actin
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Culture HUVECs to near confluence in endothelial cell growth medium.
-
Serum-starve the cells for 4-6 hours in serum-free medium.
-
Pre-treat the cells with various concentrations of the NRP1 antagonist for 30 minutes.
-
Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 10-15 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against phospho-VEGFR2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL detection reagent and an imaging system.
-
Strip the membrane and re-probe for total VEGFR2 and a loading control like Actin to normalize the results.
Cell Migration Assay (Transwell/Boyden Chamber)
This assay assesses the ability of NRP1 antagonists to inhibit the migration of endothelial cells towards a chemoattractant like VEGF-A.
Materials:
-
HUVECs or other endothelial cells
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
Serum-free medium
-
Chemoattractant (e.g., VEGF-A)
-
NRP1 Antagonists
-
Crystal Violet staining solution
-
Cotton swabs
Procedure:
-
Serum-starve the HUVECs for 4-6 hours.
-
Resuspend the cells in serum-free medium containing the desired concentration of the NRP1 antagonist.
-
Add medium containing the chemoattractant (e.g., 25 ng/mL VEGF-A) to the lower chamber of the 24-well plate.
-
Place the Transwell inserts into the wells.
-
Seed the cell suspension (e.g., 2 x 10^5 cells) into the upper chamber of the inserts.
-
Incubate the plate for 4-24 hours at 37°C in a CO₂ incubator.
-
After incubation, remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with 70% ethanol for 10 minutes.
-
Stain the cells with Crystal Violet solution for 5-10 minutes.
-
Gently wash the inserts with water to remove excess stain.
-
Allow the inserts to dry and count the migrated cells in several microscopic fields.
Visualizing NRP1 Signaling and Inhibition
The following diagrams illustrate the key pathways and experimental workflows discussed in this guide.
Caption: NRP1/VEGF-A Signaling Pathway.
Caption: Mechanism of NRP1 Antagonist Action.
Caption: Experimental Workflow for Antagonist Evaluation.
References
- 1. Anti-neuropilin-1 monoclonal antibody suppresses the migration and invasion of human gastric cancer cells via Akt dephosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Synchronous inhibition of mTOR and VEGF/NRP1 axis impedes tumor growth and metastasis in renal cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to Small Molecule Neuropilin-1 (NRP1) Inhibitors: Featuring NRP1 Antagonist 2 (EG01377)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of "NRP1 antagonist 2," identified as the potent inhibitor EG01377, against other notable small molecule Neuropilin-1 (NRP1) inhibitors, including its precursor EG00229 and the peptide-based inhibitor ATWLPPR. This document is intended to serve as a valuable resource for researchers and drug development professionals investigating NRP1 as a therapeutic target in oncology and other angiogenesis-dependent diseases.
Neuropilin-1 is a transmembrane co-receptor that plays a crucial role in angiogenesis, neuronal guidance, and tumor progression.[1] It primarily functions by enhancing the signaling of vascular endothelial growth factor (VEGF) and transforming growth factor-beta (TGF-β).[1][2][3] Consequently, the development of NRP1 inhibitors is a promising avenue for novel anti-cancer therapies.[4]
Quantitative Comparison of NRP1 Inhibitors
The following table summarizes the key quantitative data for this compound (EG01377), EG00229, and ATWLPPR, providing a direct comparison of their potency and binding affinity.
| Inhibitor | Type | Target | IC50 | Binding Affinity (Kd) | Key Findings |
| This compound (EG01377) | Small Molecule | NRP1-a1 and NRP1-b1 domains | 609 nM | 1.32 µM | Potent, bioavailable, and selective inhibitor with demonstrated anti-angiogenic, anti-migratory, and anti-tumor effects. |
| EG00229 | Small Molecule | NRP1 b1 domain | 3 µM (bt-VEGF-A binding to purified NRP1 b1 domain), 8 µM (125I-VEGF-A binding to PAE/NRP1 cells) | Not explicitly stated in the provided results. | The first-in-class small molecule NRP1 inhibitor. It selectively inhibits VEGF-A binding to NRP1. |
| ATWLPPR | Peptide | NRP1 | 19 µM (for binding to recombinant NRP-1) | Not explicitly stated in the provided results. | A heptapeptide that specifically binds to NRP-1 and inhibits VEGF165 binding, leading to decreased tumor angiogenesis and growth. |
Signaling Pathways
NRP1 is a critical modulator of multiple signaling pathways implicated in cancer progression. The diagrams below illustrate the key signaling cascades involving NRP1.
Experimental Protocols and Workflows
This section details the methodologies for key experiments cited in the comparison of NRP1 inhibitors.
Competitive VEGF-A Binding Assay
This assay is crucial for determining the ability of a test compound to inhibit the interaction between VEGF-A and NRP1.
Protocol:
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) or other NRP1-expressing cells are cultured to confluence in 96-well plates.
-
Incubation with Inhibitor: Cells are pre-incubated with varying concentrations of the test inhibitor (e.g., EG01377, EG00229) for a specified period (e.g., 30 minutes) at 37°C.
-
Addition of Labeled VEGF-A: A constant concentration of labeled VEGF-A (e.g., biotinylated or 125I-labeled VEGF-A165) is added to each well.
-
Incubation: The plate is incubated for a defined time (e.g., 2 hours) at 4°C to allow binding to reach equilibrium.
-
Washing: Wells are washed multiple times with cold phosphate-buffered saline (PBS) to remove unbound VEGF-A.
-
Detection: The amount of bound labeled VEGF-A is quantified. For biotinylated VEGF-A, this can be achieved using a streptavidin-peroxidase conjugate followed by a colorimetric substrate. For 125I-labeled VEGF-A, a gamma counter is used.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
HUVEC Transwell Migration Assay
This assay assesses the effect of NRP1 inhibitors on the migration of endothelial cells, a key process in angiogenesis.
Protocol:
-
Cell Preparation: HUVECs are serum-starved for several hours before the assay.
-
Assay Setup: A Transwell insert with a porous membrane (e.g., 8 µm pores) is placed in a well of a 24-well plate. The lower chamber is filled with media containing a chemoattractant, such as VEGF-A.
-
Cell Seeding: A suspension of serum-starved HUVECs, pre-treated with the test inhibitor or vehicle control, is added to the upper chamber of the Transwell insert.
-
Incubation: The plate is incubated for a specific duration (e.g., 4-18 hours) at 37°C in a CO2 incubator to allow cell migration.
-
Removal of Non-migrated Cells: The non-migrated cells on the upper surface of the membrane are removed using a cotton swab.
-
Fixation and Staining: The migrated cells on the lower surface of the membrane are fixed (e.g., with methanol) and stained (e.g., with crystal violet or DAPI).
-
Quantification: The number of migrated cells is counted in several random fields under a microscope. The percentage of migration inhibition is calculated relative to the vehicle control.
In Vivo Tumor Xenograft Model
This model is used to evaluate the anti-tumor efficacy of NRP1 inhibitors in a living organism.
Protocol:
-
Cell Implantation: Human cancer cells (e.g., MDA-MB-231 breast cancer cells) are subcutaneously injected into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Mice are randomized into treatment and control groups. The treatment group receives the NRP1 inhibitor (e.g., administered intraperitoneally or intravenously) at a specific dose and schedule. The control group receives a vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Endpoint: The experiment is terminated when tumors in the control group reach a predetermined size, or after a specific duration of treatment.
-
Analysis: The tumor growth inhibition is calculated by comparing the average tumor volume in the treated group to the control group. Tumors may also be excised for further analysis, such as immunohistochemistry to assess angiogenesis.
Conclusion
This compound (EG01377) emerges as a highly potent small molecule inhibitor of NRP1, demonstrating significant advantages in terms of its IC50 value over its predecessor, EG00229, and the peptide-based inhibitor, ATWLPPR. Its efficacy in in vitro assays, such as inhibiting VEGF-A binding and cell migration, underscores its potential as a therapeutic agent. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and benchmarking of novel NRP1 inhibitors. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic utility of targeting NRP1 in cancer and other diseases.
References
- 1. Neuropilin-1 modulates TGFβ signaling to drive glioblastoma growth and recurrence after anti-angiogenic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Small Molecule Neuropilin-1 Antagonists Combine Antiangiogenic and Antitumor Activity with Immune Modulation through Reduction of Transforming Growth Factor Beta (TGFβ) Production in Regulatory T-Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Navigating the Tumor Microenvironment: A Comparative Guide to NRP1 Antagonist Validation in 3D Spheroid Models
For Researchers, Scientists, and Drug Development Professionals
The tumor microenvironment presents a significant challenge in cancer therapy, with its complex architecture and signaling networks often rendering traditional 2D cell culture models inadequate for predicting in vivo efficacy. Three-dimensional (3D) spheroid cultures have emerged as a more physiologically relevant in vitro system, recapitulating key aspects of solid tumors, including cell-cell interactions, nutrient gradients, and invasive behavior. This guide provides a comprehensive comparison of Neuropilin-1 (NRP1) antagonists, focusing on their validation in 3D spheroid culture models, a critical step in preclinical drug development.
Neuropilin-1 is a transmembrane co-receptor that plays a pivotal role in tumor progression by modulating angiogenesis, tumor cell migration, and immune responses.[1][2] Its interaction with key ligands such as Vascular Endothelial Growth Factor-A (VEGF-A) and Transforming Growth Factor-beta (TGF-β) makes it an attractive target for anticancer therapies.[1] This guide will focus on the validation of small-molecule NRP1 antagonists, providing experimental data, detailed protocols, and visual aids to facilitate a deeper understanding of their performance in a 3D context.
The NRP1 Signaling Axis in Cancer
NRP1 signaling is integral to several cancer hallmarks. The diagram below illustrates the key interactions of NRP1 with VEGF-A and TGF-β, leading to downstream effects that promote tumor growth and invasion.
Caption: NRP1 signaling pathways in cancer.
Comparative Performance of NRP1 Antagonists in 3D Spheroid Models
The following table summarizes the performance of key small-molecule NRP1 antagonists in inhibiting cancer cell invasion in 3D spheroid models. The data is primarily derived from studies on the highly invasive A375P melanoma cell line.[1]
| Antagonist | Target | 3D Model System | Key Findings in 3D Spheroid Assay |
| Compound 1 (EG01377) | NRP1 | A375P melanoma spheroids embedded in collagen | Significantly inhibited VEGF-A (25 ng/mL) induced spheroid invasion at 30 µM.[1] |
| EG00229 | NRP1 | (Data in 3D spheroid invasion not directly available in cited sources) | Shown to inhibit VEGF-A-stimulated cell migration and VEGFR2 phosphorylation in 2D models, suggesting a likely inhibitory effect on 3D invasion. |
| ATWLPPR | NRP1 | (No data available in 3D spheroid models from cited sources) | A low-affinity peptide antagonist of NRP1. |
| EG3287 | NRP1 | (No data available in 3D spheroid models from cited sources) | A bicyclic peptide antagonist that inhibits VEGF-A binding to NRP1 and downstream signaling. |
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following section provides a detailed protocol for a 3D melanoma spheroid invasion assay, based on the methodology used to validate Compound 1 (EG01377).
Objective: To assess the inhibitory effect of an NRP1 antagonist on VEGF-A-induced invasion of melanoma cells in a 3D spheroid model.
Materials:
-
A375P malignant melanoma cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Ultra-low attachment 96-well round-bottom plates
-
Collagen I, rat tail
-
Recombinant human VEGF-A
-
NRP1 antagonist (e.g., Compound 1 / EG01377)
-
DMSO (vehicle control)
-
Incubator (37°C, 5% CO2)
-
Microscope with imaging capabilities
Procedure:
-
Spheroid Formation:
-
Culture A375P cells to 70-80% confluency.
-
Harvest cells using trypsin-EDTA and resuspend in culture medium to a single-cell suspension.
-
Seed 500-1000 cells per well in an ultra-low attachment 96-well round-bottom plate.
-
Centrifuge the plate at low speed (e.g., 200 x g) for 5 minutes to facilitate cell aggregation.
-
Incubate for 24-48 hours to allow for the formation of compact spheroids.
-
-
Embedding Spheroids in Collagen:
-
On ice, prepare a collagen I solution according to the manufacturer's instructions, neutralizing it to a physiological pH.
-
Gently transfer the formed spheroids from the ultra-low attachment plate to the neutralized collagen solution.
-
Pipette the spheroid-collagen suspension into the wells of a new 24-well or 48-well plate.
-
Allow the collagen to polymerize by incubating at 37°C for 30-60 minutes.
-
-
Treatment:
-
Prepare treatment media containing:
-
Vehicle control (e.g., 0.1% DMSO)
-
VEGF-A (25 ng/mL)
-
NRP1 antagonist (e.g., 30 µM Compound 1)
-
VEGF-A (25 ng/mL) + NRP1 antagonist (e.g., 30 µM Compound 1)
-
-
Carefully add the respective treatment media on top of the polymerized collagen gel containing the spheroids.
-
-
Incubation and Imaging:
-
Incubate the plate for up to 7 days.
-
Capture images of the spheroids at regular intervals (e.g., day 0, 3, 5, 7) using a microscope.
-
-
Data Analysis:
-
Measure the area of the spheroid core and the total area of outgrowth (invasion) at each time point using image analysis software (e.g., ImageJ).
-
Calculate the invasion area by subtracting the core area from the total outgrowth area.
-
Compare the invasion areas between the different treatment groups.
-
Experimental Workflow
The following diagram outlines the key steps in the 3D spheroid invasion assay.
References
- 1. Small Molecule Neuropilin-1 Antagonists Combine Antiangiogenic and Antitumor Activity with Immune Modulation through Reduction of Transforming Growth Factor Beta (TGFβ) Production in Regulatory T-Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of a bicyclic peptide neuropilin-1 (NP-1) antagonist (EG3287) reveals importance of vascular endothelial growth factor exon 8 for NP-1 binding and role of NP-1 in KDR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to NRP1 Antagonists: In Vitro and In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro and in vivo efficacy of prominent Neuropilin-1 (NRP1) antagonists. NRP1 is a key co-receptor for vascular endothelial growth factor A (VEGF-A), playing a critical role in angiogenesis, tumor progression, and immune regulation.[1][2] Antagonizing the NRP1 pathway presents a promising therapeutic strategy in oncology and other diseases. This document focuses on a comparative analysis of two leading small molecule inhibitors, EG00229 and its more potent derivative EG01377 , alongside the peptide antagonist EG3287 , to inform research and development decisions.
In Vitro Efficacy: A Head-to-Head Comparison
The in vitro efficacy of NRP1 antagonists is primarily assessed by their ability to inhibit the binding of VEGF-A to NRP1 and consequently block downstream signaling pathways that mediate cell migration, proliferation, and angiogenesis.
| Parameter | EG01377 | EG00229 | EG3287 (Peptide) | Reference |
| Binding Affinity (to NRP1) | Kd: 1.32 μM | - | Ki: 1.2 μM | [3][4] |
| VEGF-A Binding Inhibition | IC50: 0.609 μM (cell-free) | IC50: 8 μM (cell-free) | >95% inhibition at 100 μM | [3] |
| VEGFR2 Phosphorylation Inhibition | ~50% inhibition at 30 μM | ~20% inhibition at 30 μM | Inhibits VEGF-induced phosphorylation | |
| Endothelial Cell Migration | Significant reduction at 30 μM | Attenuates VEGF-induced migration | Significantly inhibits VEGF-induced migration | |
| Angiogenesis (Tube Formation) | ~40-50% reduction in network length and area at 30 μM | Reduces tube formation | - | |
| Tumor Cell Viability | Reduces viability of various cancer cell lines | Reduces A549 lung carcinoma cell viability | - | |
| Selectivity | Selective for NRP1 over NRP2 | - | Specific for NRP1 |
Key Findings from In Vitro Studies:
-
EG01377 demonstrates significantly higher potency in inhibiting VEGF-A binding to NRP1 compared to its predecessor, EG00229, with a more than 10-fold lower IC50 value.
-
Both small molecules, EG01377 and EG00229, effectively inhibit VEGF-A-stimulated VEGFR2 phosphorylation, a critical step in the downstream signaling cascade.
-
The peptide antagonist EG3287 also demonstrates potent inhibition of VEGF-A binding and subsequent downstream signaling.
-
All three antagonists show a clear impact on endothelial cell migration, a key process in angiogenesis.
-
EG01377 has been shown to be selective for NRP1 over the closely related NRP2, which could be advantageous in targeted therapies.
In Vivo Efficacy: Preclinical Tumor Models
The anti-tumor efficacy of these NRP1 antagonists has been evaluated in various preclinical cancer models. These studies assess the ability of the compounds to inhibit tumor growth and angiogenesis in a living system.
| Antagonist | Animal Model | Cancer Type | Dosing Regimen | Key Outcomes | Reference |
| EG01377 | Mice | - | 2 mg/kg (i.v.) | Half-life of 4.29 hours, suggesting suitability for once-daily dosing. | |
| EG00229 | NSG Mice | Glioma | Local delivery | Inhibits glioma proliferation. | |
| Mice | Squamous Cell Carcinoma | - | Suppresses tumor formation. | ||
| EG3287 | - | - | - | Decreases tumor angiogenesis and growth. |
Key Findings from In Vivo Studies:
-
EG01377 exhibits a favorable pharmacokinetic profile in mice, with a half-life that supports a once-daily dosing schedule, a crucial parameter for clinical translation.
-
EG00229 has demonstrated in vivo efficacy in inhibiting tumor growth in glioma and squamous cell carcinoma models, highlighting its potential as an anti-cancer agent.
-
The peptide antagonist EG3287 has also been shown to reduce tumor angiogenesis and growth in vivo.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to evaluate the efficacy of NRP1 antagonists.
NRP1-VEGF-A Binding Assay
This assay quantifies the ability of an antagonist to inhibit the interaction between NRP1 and VEGF-A.
-
Plate Coating: 96-well plates are coated with a recombinant NRP1 b1 domain.
-
Incubation: Biotinylated VEGF-A165 (bt-VEGF-A165) is incubated in the wells in the presence of varying concentrations of the test antagonist.
-
Detection: The amount of bound bt-VEGF-A165 is detected using a streptavidin-peroxidase conjugate and a colorimetric substrate.
-
Analysis: The IC50 value, the concentration of antagonist required to inhibit 50% of bt-VEGF-A165 binding, is calculated.
Endothelial Cell Migration Assay (Transwell Assay)
This assay assesses the effect of NRP1 antagonists on the migratory capacity of endothelial cells.
-
Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in the upper chamber of a Transwell insert with a porous membrane.
-
Chemoattractant: The lower chamber contains a medium with a chemoattractant, typically VEGF-A, and the test antagonist at various concentrations.
-
Incubation: Cells are allowed to migrate through the pores of the membrane towards the chemoattractant for a defined period.
-
Quantification: Non-migrated cells on the upper surface of the membrane are removed. Migrated cells on the lower surface are fixed, stained, and counted under a microscope.
VEGFR2 Phosphorylation Assay (Western Blot)
This assay determines the impact of NRP1 antagonists on the activation of VEGFR2.
-
Cell Treatment: Confluent HUVECs are serum-starved and then pre-incubated with the NRP1 antagonist before stimulation with VEGF-A.
-
Cell Lysis: Cells are lysed, and protein concentration is determined.
-
Immunoprecipitation (Optional): VEGFR2 can be immunoprecipitated from the cell lysates.
-
Western Blotting: Cell lysates or immunoprecipitated proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated VEGFR2 and total VEGFR2.
-
Analysis: The ratio of phosphorylated VEGFR2 to total VEGFR2 is quantified to determine the extent of inhibition.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved is essential for a clear understanding. The following diagrams, generated using Graphviz (DOT language), illustrate the NRP1 signaling pathway and a typical experimental workflow.
Caption: NRP1 Signaling Pathway and Point of Antagonist Intervention.
Caption: A typical experimental workflow for evaluating NRP1 antagonists.
References
- 1. Small Molecule Neuropilin-1 Antagonists Combine Antiangiogenic and Antitumor Activity with Immune Modulation through Reduction of Transforming Growth Factor Beta (TGFβ) Production in Regulatory T-Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Characterization of a bicyclic peptide neuropilin-1 (NP-1) antagonist (EG3287) reveals importance of vascular endothelial growth factor exon 8 for NP-1 binding and role of NP-1 in KDR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Decoding NRP1 Antagonism: A Comparative Guide to Validating Downstream Signaling Effects
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of "NRP1 antagonist 2" (a representative small molecule inhibitor, EG01377) with other classes of Neuropilin-1 (NRP1) antagonists. This publication details their validated effects on downstream signaling pathways, supported by experimental data and detailed protocols to aid in the design and interpretation of validation studies.
Neuropilin-1 (NRP1) has emerged as a critical regulator in a variety of physiological and pathological processes, including angiogenesis, neuronal guidance, and immune responses. Its role as a co-receptor for vascular endothelial growth factor (VEGF), semaphorins, and other growth factors makes it a compelling target for therapeutic intervention, particularly in oncology. A diverse array of antagonists has been developed to thwart NRP1 activity, broadly categorized into small molecules, peptides, and antibodies. Understanding the nuances of their mechanisms and downstream effects is paramount for advancing drug development efforts.
This guide focuses on "this compound," exemplified by the well-characterized small molecule EG01377, and compares its performance against other notable NRP1 inhibitors. We present a summary of their binding affinities and inhibitory concentrations, followed by detailed protocols for key validation experiments and visual representations of the associated signaling pathways and workflows.
Comparative Efficacy of NRP1 Antagonists
The validation of any NRP1 antagonist hinges on its ability to effectively modulate downstream signaling events. A primary pathway of interest is the VEGF signaling cascade, where NRP1 acts as a co-receptor for VEGFR2, enhancing its signaling. Key validation endpoints include the inhibition of VEGFR2 phosphorylation, decreased cell migration, and the disruption of new blood vessel formation (angiogenesis). The following table summarizes available quantitative data for representative NRP1 antagonists.
| Antagonist Class | Representative Antagonist | Target Binding Affinity (Kd) | IC50 for NRP1 Binding | IC50 for VEGFR2 Phosphorylation Inhibition | Notes |
| Small Molecule | EG01377 ("this compound") | 1.32 µM[1] | 609 nM (for NRP1-a1 and NRP1-b1)[1][2] | ~30 µM[2] | More potent than its predecessor, EG00229.[3] |
| Small Molecule | EG00229 | 5.1 µM | 8 µM | >30 µM (less potent than EG01377) | A well-characterized predecessor to EG01377. |
| Peptide | ATWLPPR | Low affinity | Not explicitly reported | Not explicitly reported | Known to inhibit VEGF165 binding to NRP-1. |
| Antibody | Anti-NRP1 Monoclonal Antibody | Not explicitly reported | Not explicitly reported | Not explicitly reported | Shown to inhibit tumor growth, often in combination with anti-VEGF therapy. |
Note: Direct head-to-head quantitative comparisons of different classes of NRP1 antagonists in the same experimental settings are limited in the current literature. The data presented is compiled from various studies and should be interpreted with this consideration.
Key Experimental Protocols for Validation
To rigorously assess the efficacy of an NRP1 antagonist, a series of well-defined in vitro assays are essential. Below are detailed protocols for three fundamental experiments to validate the antagonist's effect on downstream signaling pathways.
Western Blot for VEGFR2 Phosphorylation
This assay directly measures the inhibition of a key downstream signaling event following NRP1 antagonism.
Methodology:
-
Cell Culture and Treatment:
-
Culture human umbilical vein endothelial cells (HUVECs) to near confluency.
-
Serum-starve the cells for 4-6 hours.
-
Pre-incubate the cells with varying concentrations of the NRP1 antagonist (e.g., EG01377) for 1-2 hours.
-
Stimulate the cells with an optimal concentration of VEGF-A (e.g., 50 ng/mL) for 10-15 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
-
Antibody Incubation and Detection:
-
Incubate the membrane with a primary antibody against phosphorylated VEGFR2 (pVEGFR2) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the pVEGFR2 signal to the total VEGFR2 or a loading control (e.g., β-actin or GAPDH) to determine the relative inhibition of phosphorylation.
-
Transwell Cell Migration Assay
This assay assesses the functional consequence of NRP1 inhibition on endothelial cell motility, a crucial step in angiogenesis.
Methodology:
-
Preparation of Transwell Inserts:
-
Rehydrate Transwell inserts with porous membranes (e.g., 8 µm pore size) in serum-free medium.
-
-
Cell Preparation and Seeding:
-
Harvest and resuspend HUVECs in serum-free medium.
-
Seed the cells (e.g., 5 x 10^4 cells) into the upper chamber of the Transwell inserts.
-
Add the NRP1 antagonist at various concentrations to the upper chamber with the cells.
-
-
Chemoattractant and Incubation:
-
Add medium containing a chemoattractant (e.g., VEGF-A) to the lower chamber.
-
Incubate the plate for 4-6 hours at 37°C in a CO2 incubator.
-
-
Fixation and Staining:
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol.
-
Stain the cells with a solution such as crystal violet.
-
-
Quantification:
-
Elute the stain and measure the absorbance, or count the number of migrated cells in several random fields of view under a microscope.
-
In Vitro Tube Formation Assay (Angiogenesis)
This assay evaluates the ability of an NRP1 antagonist to inhibit the formation of capillary-like structures by endothelial cells, a hallmark of angiogenesis.
Methodology:
-
Plate Coating:
-
Coat a 96-well plate with a basement membrane matrix (e.g., Matrigel) and allow it to solidify at 37°C.
-
-
Cell Seeding and Treatment:
-
Harvest and resuspend HUVECs in a small volume of medium.
-
Mix the cell suspension with the NRP1 antagonist at desired concentrations.
-
Seed the cell-antagonist mixture onto the solidified matrix.
-
-
Incubation:
-
Incubate the plate for 6-18 hours to allow for the formation of tube-like structures.
-
-
Imaging and Analysis:
-
Visualize the tube formation using a microscope.
-
Capture images and quantify various parameters of the tube network, such as the number of junctions, total tube length, and number of loops, using image analysis software.
-
NRP1 Signaling Pathways
NRP1 functions as a central hub, integrating signals from multiple pathways to regulate key cellular processes. Understanding these pathways is crucial for interpreting the effects of NRP1 antagonists.
Conclusion
The validation of "this compound" (EG01377) and its comparison with other classes of NRP1 inhibitors demonstrate the multifaceted nature of targeting this important co-receptor. Small molecules like EG01377 offer the advantage of oral bioavailability and have shown clear dose-dependent inhibition of key downstream signaling events such as VEGFR2 phosphorylation. While direct quantitative comparisons are not always available, peptide and antibody-based antagonists also show significant promise in preclinical models.
The experimental protocols provided in this guide offer a robust framework for researchers to validate the efficacy of their own NRP1 antagonists. By systematically evaluating the impact on VEGFR2 phosphorylation, cell migration, and in vitro angiogenesis, a comprehensive understanding of an antagonist's potential can be achieved. Future research should aim to conduct more direct comparative studies to better delineate the therapeutic advantages of each antagonist class for specific disease contexts.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Small Molecule Neuropilin-1 Antagonists Combine Antiangiogenic and Antitumor Activity with Immune Modulation through Reduction of Transforming Growth Factor Beta (TGFβ) Production in Regulatory T-Cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Standard Operating Procedure: Disposal of NRP1 Antagonist 2
For Research Use Only. Not for use in diagnostic procedures.
This document provides essential guidance for the proper disposal of NRP1 antagonist 2, a research-grade chemical compound. Researchers, scientists, and drug development professionals must adhere to these procedures to ensure laboratory safety and environmental compliance. Given that "this compound" may represent a novel or uncharacterized compound, it is critical to treat it as a potentially hazardous substance and consult your institution's Environmental Health and Safety (EHS) department for specific regulations.
Immediate Safety and Handling Precautions
Before disposal, ensure that all personnel handling this compound are familiar with its Safety Data Sheet (SDS). If an SDS is not available, the compound should be treated as hazardous.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Ventilation: Handle the compound and its waste in a well-ventilated area, preferably within a chemical fume hood.
-
Spill Management: In case of a spill, immediately contain the material with an inert absorbent (e.g., vermiculite, sand). Collect the absorbed material into a designated hazardous waste container and follow the disposal procedures outlined below. Report all spills to your laboratory supervisor and EHS department.
Waste Identification and Segregation
Proper identification and segregation are the first steps in compliant waste disposal. Never mix different waste streams unless explicitly permitted by your EHS department.
-
Identify the Waste Stream: Determine if the waste is the pure compound (unused), a stock solution, or contaminated labware (e.g., pipette tips, vials, gloves).
-
Segregate Waste:
-
Solid Waste: Collect unused or expired solid this compound and grossly contaminated items (e.g., weighing boats, contaminated gloves) in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, compatible, and leak-proof hazardous waste container. Do not mix with other solvent waste streams unless confirmed to be compatible.
-
Sharps Waste: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container.
-
Aqueous Waste: Aqueous solutions containing low concentrations of the antagonist should generally not be disposed of down the drain unless explicitly approved by your institution's EHS.[1][2][3] Collect in a labeled hazardous waste container.
-
Step-by-Step Disposal Procedures
Step 1: Container Selection and Labeling
-
Choose a container that is chemically compatible with this compound and any solvents used. Plastic containers are often preferred for their durability.[4]
-
The container must be in good condition with a secure, screw-top lid.[1]
-
Label the waste container clearly with a "Hazardous Waste" tag. The label must include:
-
The full chemical name: "this compound" (avoid abbreviations or formulas).
-
All components of a mixture, including solvents and their approximate percentages.
-
The associated hazards (e.g., Toxic, Flammable). If unknown, state "Hazards Not Fully Characterized."
-
The date when waste was first added to the container.
-
Step 2: Waste Accumulation
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated.
-
The SAA must be at or near the point of generation and away from sinks or floor drains.
-
Ensure secondary containment (e.g., a tray or bin) is used for liquid waste containers to contain any potential leaks.
-
Keep the waste container closed at all times, except when adding waste.
Step 3: Disposal of Empty Containers
-
A container that held this compound is not considered empty until all contents have been removed by standard practices.
-
If the compound is classified as acutely hazardous, the empty container must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.
-
After proper decontamination, deface or remove the original label from the empty container before disposing of it in the regular trash or as directed by your EHS.
Step 4: Arranging for Final Disposal
-
Once the waste container is full or has been in storage for the maximum allowable time (e.g., 12 months, check with your EHS), arrange for its disposal.
-
Contact your institution's EHS department to schedule a waste pickup. Do not transport hazardous waste outside of your laboratory.
-
Provide all necessary documentation, such as a completed hazardous waste tag or pickup request form.
Quantitative Data Summary
| Parameter | Guideline | Source |
| Maximum SAA Volume | 55 gallons of hazardous waste | |
| Maximum Acutely Toxic Waste | 1 quart (liquid) or 1 kg (solid) | |
| Empty Container Residue | No more than 1 inch or 3% by weight | |
| pH for Drain Disposal (if approved) | Between 5.5 and 10.5 |
Disposal Workflow
The following diagram illustrates the decision-making process for the disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Safeguarding Researchers: A Comprehensive Guide to Handling NRP1 Antagonist 2
For Immediate Implementation: This document outlines essential safety protocols and logistical procedures for the handling and disposal of NRP1 antagonist 2. It is intended for all laboratory personnel, including researchers, scientists, and drug development professionals, to ensure a safe and compliant research environment.
Proper handling of chemical compounds is paramount to laboratory safety. The following guidelines for this compound are based on established safety data to mitigate risks and ensure procedural clarity.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is the first line of defense against accidental exposure. The following table summarizes the mandatory PPE for handling this compound.[1]
| Body Part | Required Protection | Specifications |
| Eyes/Face | Safety Goggles | Tightly fitting with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[1] |
| Respiratory | Full-face Respirator | To be used if exposure limits are exceeded or if irritation or other symptoms are experienced.[1] |
| Hands | Chemical Impermeable Gloves | Must be inspected prior to use and satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[1] |
| Body | Protective Clothing | Fire/flame resistant and impervious clothing.[1] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for minimizing risk. The following workflow provides a step-by-step guide for laboratory personnel.
Detailed Procedural Guidance
Handling and Storage:
-
Always handle this compound in a well-ventilated area.
-
Wear suitable protective clothing, including gloves and eye/face protection, to avoid contact with skin and eyes.
-
Measures should be taken to prevent the formation of dust and aerosols.
-
To prevent fire from electrostatic discharge, use non-sparking tools.
-
Store the container tightly closed in a dry, cool, and well-ventilated place.
-
Keep the substance away from foodstuff containers and incompatible materials.
First-Aid Measures:
-
Inhalation: If inhaled, move the individual to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the substance was ingested or inhaled.
-
Skin Contact: In case of contact, immediately wash the affected area with soap and plenty of water.
-
Eye Contact: Rinse the eyes with water as a precaution.
-
Ingestion: If swallowed, rinse the mouth with water. Never give anything by mouth to an unconscious person.
Accidental Release and Disposal Plan:
-
In the event of a spill or leak, avoid dust formation and breathing vapors, mist, or gas.
-
Ensure adequate ventilation and remove all sources of ignition.
-
Personnel should be evacuated to a safe area, keeping people away from and upwind of the spill.
-
Use personal protective equipment, including chemical-impermeable gloves, during cleanup.
-
Prevent further leakage or spillage if it is safe to do so, and do not let the chemical enter drains.
-
For disposal, collect the material in suitable, closed containers.
-
Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations. Discharge into the environment must be avoided.
Firefighting Measures:
-
In case of a fire, use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish.
-
Firefighters should wear self-contained breathing apparatus if necessary.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
